Disperse Red 17
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[N-(2-hydroxyethyl)-3-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-13-12-16(20(8-10-22)9-11-23)6-7-17(13)19-18-14-2-4-15(5-3-14)21(24)25/h2-7,12,22-23H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCWDMYESTYBBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863120, DTXSID80879791 | |
| Record name | 2,2'-({3-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}imino)diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | C.I. Disperse Red 17 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3179-89-3, 1016649-26-5 | |
| Record name | Disperse Red 17 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3179-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disperse Red 17 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2'-[[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]imino]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-({3-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}imino)diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | C.I. Disperse Red 17 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISPERSE RED 17 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HHG9JOS5G7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
CAS 3179-89-3 physical and chemical properties
An In-depth Technical Guide to the Physical, Chemical, and Biological Properties of 3,3'-Diindolylmethane (CAS 1968-05-4)
For Researchers, Scientists, and Drug Development Professionals
3,3'-Diindolylmethane (DIM), a natural compound derived from the digestion of indole-3-carbinol (B1674136) found in cruciferous vegetables, has garnered significant attention in the scientific community for its potential therapeutic applications.[1][2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of DIM, detailed experimental protocols for its analysis, and an exploration of its effects on key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cancer research.
Physicochemical Properties
3,3'-Diindolylmethane is a crystalline solid that is sparingly soluble in aqueous solutions but soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1] A comprehensive summary of its physical and chemical properties is presented in the tables below.
Table 1: General and Physical Properties of 3,3'-Diindolylmethane
| Property | Value | Reference |
| CAS Number | 1968-05-4 | [5][6][7] |
| Molecular Formula | C₁₇H₁₄N₂ | [5][7][8] |
| Molecular Weight | 246.31 g/mol | [2][5][7][8] |
| Appearance | White to off-white crystalline powder | [2][5] |
| Melting Point | 165-169 °C | [2] |
| Boiling Point | 230 °C at 0.01 Torr | [5][6] |
| Density (Predicted) | 1.271 ± 0.06 g/cm³ | [5] |
| Vapor Pressure | 8.07 x 10⁻¹⁰ mmHg at 25°C | [2] |
| pKa (Predicted) | 16.91 ± 0.30 | [5] |
| LogP | 4.3 | [7][8] |
| Storage Temperature | 2-8°C | [5] |
Table 2: Solubility of 3,3'-Diindolylmethane
| Solvent | Solubility | Reference |
| Water | Insoluble/Sparingly soluble in aqueous buffers | [1][9] |
| DMSO | ≥ 100 mg/mL | [10] |
| ~30 mg/mL | [1] | |
| 49 mg/mL | [9] | |
| Ethanol | ~15 mg/mL | [1] |
| 18 mg/mL | [9] | |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Chloroform | Sparingly soluble | [5] |
| Methanol | Slightly soluble | [5] |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [1] |
Experimental Protocols
Determination of Melting Point (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a crystalline organic compound like DIM.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
3,3'-Diindolylmethane sample
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the DIM sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack the capillary tube with the DIM sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.
-
Allow the apparatus to cool below the approximate melting point.
-
Prepare a new capillary with the sample and heat at a slower rate (1-2°C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
The melting point is reported as this range. For a pure compound, this range should be narrow (0.5-2°C).
Determination of Solubility (Shake-Flask Method)
This protocol describes a common method for determining the equilibrium solubility of a compound in a specific solvent.[11]
Materials:
-
3,3'-Diindolylmethane
-
Selected solvent (e.g., DMSO, ethanol)
-
Scintillation vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of DIM to a known volume of the solvent in a scintillation vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, centrifuge the vial to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate solvent and analyze the concentration of DIM using a validated HPLC method.
-
The determined concentration represents the solubility of DIM in that solvent at the specified temperature.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of DIM on cell proliferation and to determine its half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
3,3'-Diindolylmethane stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of DIM in the complete culture medium.
-
Remove the old medium and add the medium containing various concentrations of DIM or a vehicle control (DMSO) to the wells.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.
Western Blot Analysis of Signaling Pathway Modulation
This protocol is used to analyze the expression and phosphorylation status of proteins in signaling pathways affected by DIM.
Materials:
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-Akt, Akt, p-p65, p65, AR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with DIM at the desired concentrations and time points.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression or phosphorylation levels.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by 3,3'-Diindolylmethane
DIM has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The following diagrams illustrate the simplified mechanisms of action of DIM on these pathways.
General experimental workflow for studying the effects of DIM.
DIM as an Androgen Receptor (AR) antagonist.
Inhibition of the NF-κB signaling pathway by DIM.
Inhibition of the PI3K/Akt/mTOR signaling pathway by DIM.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Technical Overview of Disperse Red 17: Molecular and Physicochemical Properties
Disperse Red 17 is a monoazo disperse dye recognized for its application in dyeing synthetic fibers, particularly polyester.[1] Its chemical structure and properties make it suitable for achieving vibrant red hues with good fastness. This document provides a concise technical summary of the molecular formula and weight of this compound, intended for researchers, scientists, and professionals in drug development and materials science.
Molecular and Physicochemical Data
The fundamental properties of this compound are summarized in the table below. This quantitative data is essential for experimental design, formulation, and quality control.
| Parameter | Value | Reference |
| Molecular Formula | C17H20N4O4 | [1][2][3][4][] |
| Molecular Weight | 344.37 g/mol | [4][6][7] |
| CAS Registry Number | 3179-89-3 | [2][4] |
| Color Index Name | C.I. This compound | [4] |
| Color Index Number | 11210 | [3][7] |
| IUPAC Name | 2-[N-(2-hydroxyethyl)-3-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol | [2][] |
Logical Relationship of Core Properties
The relationship between the common name, molecular formula, and molecular weight of this compound is a fundamental concept in chemistry. The molecular formula dictates the elemental composition, which in turn determines the molecular weight. This hierarchical relationship is visualized below.
References
- 1. CAS 3179-89-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C17H20N4O4 | CID 4585870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound CAS#: 3179-89-3 [m.chemicalbook.com]
An In-depth Technical Guide to the Solubility of Disperse Red 17 in Ethanol and Acetone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Disperse Red 17 in two common organic solvents: ethanol (B145695) and acetone (B3395972). While qualitative information confirms its solubility in these solvents, this guide focuses on providing a robust framework for the quantitative determination of its solubility, a critical parameter for applications in research, development, and formulation.
Core Concepts: Understanding the Solubility of Disperse Dyes
This compound (C.I. 11210), a single azo class dye, is characterized by its molecular structure which imparts low water solubility and a higher affinity for less polar environments, such as organic solvents and hydrophobic polymers.[1][2][3] The solubility in organic solvents like ethanol and acetone is governed by the intermolecular forces between the dye molecules and the solvent molecules. Factors such as temperature, solvent purity, and the crystalline structure of the dye can significantly influence the extent of its solubility.
Quantitative Solubility Data
While it is widely reported that this compound is soluble in both ethanol and acetone, specific quantitative solubility data (e.g., in grams per liter or moles per liter) is not extensively available in published literature.[1][2][3][4] Therefore, experimental determination is necessary to obtain precise solubility values for specific applications. The following table is provided as a template for researchers to populate with their experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Ethanol | |||
| Acetone |
Note: The molecular weight of this compound is 344.37 g/mol , which can be used for the conversion to molar solubility.[1]
Experimental Protocol for Solubility Determination
The following protocol outlines a reliable method for determining the solubility of this compound in ethanol and acetone. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved dye, typically using UV-Visible spectrophotometry.
3.1. Materials and Equipment
-
This compound (high purity)
-
Ethanol (analytical grade)
-
Acetone (analytical grade)
-
Volumetric flasks
-
Pipettes
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath or incubator
-
Syringe filters (0.45 µm)
-
UV-Visible spectrophotometer
-
Cuvettes
3.2. Experimental Workflow Diagram
References
An In-Depth Technical Guide to the UV-Vis Absorption Spectrum Analysis of Disperse Red 17
This technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis related to the UV-Visible (UV-Vis) absorption spectrum of Disperse Red 17. The content is tailored for researchers, scientists, and professionals in drug development and analytical chemistry who are working with or characterizing azo dyes.
Introduction
This compound is a monoazo dye used in the textile industry for dyeing polyester (B1180765) fibers and in cosmetic formulations, particularly hair dyes.[1][2][3] Its chemical structure, containing a chromophoric azo group (-N=N-) connected to aromatic rings, is responsible for its color. The analysis of its UV-Vis absorption spectrum is fundamental for its quantification, stability assessment, and for understanding its interaction with various chemical environments.
UV-Vis spectroscopy is a powerful analytical technique for characterizing compounds like this compound because it provides information about the electronic transitions within the molecule.[4] The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from the spectrum that are characteristic of the dye and its concentration.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| IUPAC Name | 2-[N-(2-hydroxyethyl)-3-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol[5] |
| Synonyms | C.I. This compound, C.I. 11210, Amacel Red GG, Acetamine Red BE[1][5] |
| CAS Number | 3179-89-3[1][5] |
| Molecular Formula | C₁₇H₂₀N₄O₄[1][5] |
| Molecular Weight | 344.37 g/mol [1][5] |
| Class | Single Azo Dye[1] |
| Solubility | Soluble in ethanol (B145695) and acetone[1] |
Core Principles of UV-Vis Analysis of Azo Dyes
The UV-Vis spectrum of an azo dye like this compound is characterized by strong absorption bands in the visible and ultraviolet regions. These bands arise from electronic transitions within the molecule's chromophore. The two primary transitions are:
-
π → π* transition: This is a high-energy transition that results in a strong absorption band, typically in the UV region. For azo dyes, this band is often observed between 320-350 nm.
-
n → π* transition: This is a lower-energy transition involving the non-bonding electrons of the nitrogen atoms in the azo group. It results in a weaker absorption band at longer wavelengths, usually in the visible region (430-500 nm), and is largely responsible for the color of the dye.
Solvatochromism
Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent.[6] This change is observed as a shift in the λmax of the dye. The direction and magnitude of the shift depend on the difference in the dipole moment of the dye molecule between its ground and excited states, and the nature of the solvent (polar protic, polar aprotic, or nonpolar).[4][6]
-
Positive Solvatochromism (Bathochromic or Red Shift): The λmax shifts to a longer wavelength with increasing solvent polarity. This occurs when the excited state is more polar than the ground state.[6]
-
Negative Solvatochromism (Hypsochromic or Blue Shift): The λmax shifts to a shorter wavelength with increasing solvent polarity. This happens when the ground state is more polar than the excited state.[6]
Understanding the solvatochromic behavior of this compound is crucial for selecting appropriate solvents for analysis and for predicting its behavior in different formulations.
Experimental Protocol for UV-Vis Analysis
This section details a generalized protocol for obtaining the UV-Vis absorption spectrum of this compound.
Instrumentation and Materials
-
Instrument: A double-beam UV-Vis spectrophotometer.
-
Cuvettes: 1.0 cm path length quartz cuvettes.
-
Chemicals: this compound, spectral grade solvents (e.g., ethanol, acetone, dimethylformamide (DMF), acetonitrile (B52724) (ACN)).[7]
Sample Preparation
-
Stock Solution Preparation: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M).
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to obtain concentrations within the linear range of the Beer-Lambert law (typically in the micromolar range).
Spectrophotometric Measurement
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 250-700 nm).
-
Baseline Correction: Fill a cuvette with the pure solvent to be used for the sample and run a baseline scan. This corrects for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Rinse the sample cuvette with the dye solution to be measured, then fill it with the solution. Place the cuvette in the sample holder of the spectrophotometer and record the absorption spectrum.
-
Data Recording: Record the absorbance at the λmax. Repeat the measurement for all prepared working solutions.
Data Analysis
-
Determination of λmax: Identify the wavelength at which the maximum absorbance occurs from the recorded spectrum.
-
Beer-Lambert Law: According to the Beer-Lambert law, absorbance (A) is directly proportional to the concentration (c) of the analyte and the path length (l) of the light through the sample. The equation is: A = εcl where ε is the molar absorptivity, a constant for a given substance at a specific wavelength.
-
Calculation of Molar Absorptivity (ε): Plot a calibration curve of absorbance versus concentration. The slope of the resulting straight line will be equal to the molar absorptivity (ε) when the path length is 1 cm.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C17H20N4O4 | CID 4585870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solvatochromism - Wikipedia [en.wikipedia.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the FTIR Analysis of C.I. 11210 (N-phenyl-2-naphthylamine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of the organic compound C.I. 11210, chemically identified as N-phenyl-2-naphthylamine. This document details the expected vibrational modes of its functional groups, a standard experimental protocol for its analysis, and a logical workflow for spectral interpretation.
Introduction to C.I. 11210 and FTIR Spectroscopy
C.I. 11210 is an aromatic amine consisting of a phenyl group bonded to a 2-naphthylamine (B18577) moiety. Its chemical structure is foundational to understanding its infrared spectrum. FTIR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its functional groups absorb radiation at specific frequencies, corresponding to the energy required to cause them to vibrate. This results in a unique spectral fingerprint that allows for the identification of the compound and its constituent functional groups.
Chemical Structure of C.I. 11210 (N-phenyl-2-naphthylamine):
-
Formula: C₁₆H₁₃N
-
Structure: A secondary amine with a phenyl group and a naphthalene (B1677914) ring system attached to the nitrogen atom.
Predicted FTIR Spectral Data for C.I. 11210
Based on the functional groups present in N-phenyl-2-naphthylamine, the following table summarizes the predicted characteristic infrared absorption bands. These predictions are derived from established correlation charts and spectral data of analogous aromatic and amine compounds.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3350 - 3450 | Medium | N-H Stretch | Secondary Amine (N-H) |
| 3000 - 3100 | Medium | C-H Stretch | Aromatic (sp² C-H) |
| 1580 - 1620 | Strong | C=C Stretch | Aromatic Ring |
| 1480 - 1520 | Strong | C=C Stretch | Aromatic Ring |
| 1260 - 1360 | Strong | C-N Stretch | Aryl Amine |
| 700 - 900 | Strong | C-H Out-of-Plane Bend | Aromatic Ring Substitution |
Experimental Protocol for FTIR Analysis
This section outlines a standard procedure for obtaining an FTIR spectrum of a solid sample like C.I. 11210 using the Attenuated Total Reflectance (ATR) technique.
Objective: To obtain a high-quality infrared spectrum of C.I. 11210 for functional group identification.
Materials and Equipment:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Sample of C.I. 11210 (solid powder)
-
Spatula
-
Isopropanol (B130326) or ethanol (B145695) for cleaning
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol or ethanol. Allow the solvent to evaporate completely.
-
Collect a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.
-
-
Sample Application:
-
Place a small amount of the C.I. 11210 powder onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR anvil to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
-
Sample Spectrum Collection:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or smoothing.
-
Identify the major absorption bands and correlate them to the functional groups of N-phenyl-2-naphthylamine using the data in Table 1 and standard correlation charts.
-
-
Cleaning:
-
Retract the anvil and carefully remove the sample powder from the ATR crystal using a dry, lint-free wipe.
-
Perform a final cleaning of the crystal with a solvent-dampened wipe.
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the FTIR analysis of a chemical sample.
Caption: Logical workflow for FTIR analysis.
Conclusion
The FTIR analysis of C.I. 11210 (N-phenyl-2-naphthylamine) provides a rapid and reliable method for confirming its identity and characterizing its chemical functionality. The key spectral features include the N-H stretch of the secondary amine, the aromatic C-H and C=C stretching vibrations, and the characteristic C-N stretching of the aryl amine. By following a standardized experimental protocol and a logical analytical workflow, researchers can confidently utilize FTIR spectroscopy in the quality control and characterization of this and other related compounds.
An In-depth Technical Guide to the Synthesis and Manufacturing of Disperse Red 17
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Red 17, a monoazo dye, is a significant colorant primarily utilized in the textile industry for dyeing synthetic fibers such as polyester, polyamide, and acetate. Its synthesis is a classic example of diazo coupling, a fundamental reaction in organic chemistry. This technical guide provides a comprehensive overview of the synthesis and manufacturing process of this compound (C.I. 11210), detailing the underlying chemical principles, experimental protocols, and relevant quantitative data. The information presented herein is intended to serve as a valuable resource for researchers, chemists, and professionals involved in the fields of dye chemistry, materials science, and chemical manufacturing.
Introduction
This compound, with the chemical name 2-[N-(2-hydroxyethyl)-3-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol, is characterized by its vibrant red hue and its application as a disperse dye.[1][2] These dyes are non-ionic and have low water solubility, making them suitable for dyeing hydrophobic fibers from an aqueous dispersion. The synthesis of this compound involves a two-step process: the diazotization of a primary aromatic amine (the diazo component) followed by the coupling of the resulting diazonium salt with an aromatic coupling component.[3]
Synthesis Pathway
The synthesis of this compound proceeds via the diazotization of p-nitroaniline and the subsequent azo coupling with N,N-bis(2-hydroxyethyl)-3-methylbenzenamine.
Caption: Synthesis pathway of this compound.
Manufacturing Process
The industrial manufacturing of this compound involves two primary stages: the synthesis of the coupling component and the final azo dye synthesis.
Synthesis of the Coupling Component: N,N-bis(2-hydroxyethyl)-3-methylbenzenamine
The coupling component is synthesized by the reaction of m-toluidine with ethylene oxide.[4] This reaction is a type of N-alkylation where the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the ethylene oxide ring, leading to its opening and the formation of a hydroxyethyl (B10761427) group attached to the nitrogen. The reaction proceeds in two steps to add two hydroxyethyl groups.
Synthesis of this compound
The final dye is synthesized through a diazotization-coupling reaction sequence.
Step 1: Diazotization of p-Nitroaniline
p-Nitroaniline is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at a low temperature (0-5 °C) to form the p-nitrobenzenediazonium salt.[3] The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.
Step 2: Azo Coupling
The p-nitrobenzenediazonium salt is then reacted with the synthesized coupling component, N,N-bis(2-hydroxyethyl)-3-methylbenzenamine. The diazonium salt acts as an electrophile and attacks the electron-rich aromatic ring of the coupling component, typically at the position para to the activating amino group, to form the azo dye.
Caption: Manufacturing process flow for this compound.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound.
Synthesis of N,N-bis(2-hydroxyethyl)-3-methylbenzenamine (Coupling Component)
This protocol is based on the general procedure for the hydroxyethylation of aromatic amines with ethylene oxide.[4]
-
Reaction Setup: In a suitable autoclave, place m-toluidine and a catalytic amount of a suitable acid or base.
-
Ethylene Oxide Addition: Pressurize the autoclave with ethylene oxide gas. The reaction is typically carried out at an elevated temperature and pressure.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the reactor and vent the excess ethylene oxide. The product is then purified, typically by distillation under reduced pressure.
Synthesis of this compound
This protocol is a generalized procedure based on standard diazotization and azo coupling reactions.
Part A: Diazotization of p-Nitroaniline
-
Dissolution: In a beaker, suspend p-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a clear solution.
-
Excess Nitrite Test: After the addition is complete, test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.
-
Urea (B33335) Addition: Add a small amount of urea to the solution to destroy any excess nitrous acid.
Part B: Azo Coupling
-
Coupling Component Solution: In a separate beaker, dissolve N,N-bis(2-hydroxyethyl)-3-methylbenzenamine in an aqueous acidic solution (e.g., acetic acid). Cool this solution to 0-5 °C.
-
Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling component with vigorous stirring. A colored precipitate of this compound will form immediately.
-
pH Adjustment: Maintain the pH of the reaction mixture in the weakly acidic to neutral range by the addition of a suitable base, such as sodium acetate, to facilitate the coupling reaction.
-
Completion and Isolation: Continue stirring the reaction mixture in the cold for a few hours to ensure complete coupling.
-
Filtration and Washing: Collect the precipitated dye by filtration and wash it thoroughly with cold water to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the purified this compound in an oven at a moderate temperature (e.g., 60-80 °C).
Data Presentation
The following tables summarize key data related to the reactants and the final product.
Table 1: Properties of Key Reactants
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| p-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 146-149 | 332 |
| m-Toluidine | C₇H₉N | 107.15 | -30 | 203.2 |
| Ethylene Oxide | C₂H₄O | 44.05 | -111.3 | 10.7 |
Table 2: Properties of this compound
| Property | Value |
| C.I. Name | This compound |
| C.I. Number | 11210 |
| CAS Number | 3179-89-3[5] |
| Molecular Formula | C₁₇H₂₀N₄O₄[5] |
| Molar Mass | 344.37 g/mol [5] |
| Appearance | Reddish-brown powder |
| Melting Point | Not available |
| Purity (Typical) | >95% |
| Yield (Typical Lab Synthesis) | 70-85% (Estimated) |
Conclusion
The synthesis of this compound is a well-established process rooted in the principles of diazotization and azo coupling. This guide has provided a detailed overview of the manufacturing process, from the synthesis of the key coupling intermediate to the final production of the dye. The provided experimental protocols, though generalized, offer a solid foundation for laboratory-scale synthesis. Further optimization of reaction conditions can lead to improved yields and purity of the final product. The information contained within this document serves as a valuable technical resource for professionals in the chemical and textile industries.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. Manufacturing process of disperse dyes | PDF [slideshare.net]
- 4. US3799985A - N,n-bis(2-hydroxyethyl)-3,4,5-trimethylaniline - Google Patents [patents.google.com]
- 5. This compound | C17H20N4O4 | CID 4585870 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Toxicological Profile of Disperse Red 17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 17, also known as C.I. 11210, is a monoazo dye used in the textile industry and in hair dye formulations.[1][2] Its chemical name is 2,2'-[[3-Methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol. Given its potential for human exposure, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring consumer safety. This technical guide provides a comprehensive overview of the available safety data for this compound, with a focus on quantitative data, experimental methodologies, and an exploration of its potential mechanisms of toxicity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that the purity of the tested substance in various studies has been reported with different amounts of dispersant, which can influence the observed results.[3]
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₀N₄O₄ | [3] |
| Molecular Weight | 344.37 g/mol | [3] |
| Melting Point | 150-152 °C | [3] |
| Boiling Point | Decomposition at 175°C | [3] |
| log Po/w | 3.575 (for a 31.5% purity sample) | [3] |
Toxicological Profile
Acute Toxicity
This compound exhibits low acute oral toxicity.[3] No data is available for acute dermal or inhalation toxicity.[3]
Table 1: Acute Oral Toxicity of this compound [3]
| Species | Guideline | Method | Vehicle | Dose (mg/kg bw) | Results |
| Rat | Based on OECD 401 (Limit Test) | Gavage | Water | 2000 | LD₅₀ > 2000 mg/kg bw. No mortality or signs of systemic toxicity. |
A limit test was conducted based on OECD Guideline 401.[3]
-
Test System: Groups of 5 male and 5 female rats were used.
-
Dose Administration: A single dose of 2000 mg/kg body weight was administered by gastric gavage.[3] A preliminary range-finding study with dose levels from 100 to 2000 mg/kg bw was performed to select the limit dose.[3]
-
Observations: Animals were observed for mortality and clinical signs at 1, 2, and 4 hours after dosing and then daily for 14 days.[3] Body weights were recorded on days 1, 8, and 15.[3]
-
Endpoint: The study aimed to determine the LD₅₀ value. A macroscopic examination of the main organs was performed after autopsy.[3]
Irritation and Corrosivity
This compound is not considered to be a skin irritant but is classified as a slight eye irritant.[3]
Table 2: Irritation Potential of this compound [3]
| Test | Species | Guideline | Method | Results |
| Skin Irritation | Rabbit | OECD 404 | 0.5 g of the substance was applied to the skin for 4 hours under a semi-occlusive patch. | Not irritating. No signs of irritation were observed. |
| Eye Irritation | Rabbit | OECD 405 | 0.1 g of the neat substance was instilled into the eye without rinsing. | Slightly irritating. |
The study was performed according to OECD Guideline 404.[3]
-
Test System: 3 female rabbits were used.
-
Procedure: 0.5 g of the test substance, moistened with water, was applied to a 6.25 cm² area of intact skin.[3] A semi-occlusive patch was applied for a 4-hour period.[3]
-
Observations: Skin reactions were observed and scored at specified intervals after patch removal.
The study was conducted in compliance with OECD Guideline 405.[3]
-
Test System: Rabbits were used for this study.
-
Procedure: 0.1 g of the neat substance was applied once to the right eye of each animal without rinsing.[3] The left eye served as a control.[3]
-
Observations: Ocular reactions were recorded at 1, 24, 48, and 72 hours after instillation and evaluated according to a modified Kay and Calandra scale.[3]
Skin Sensitization
This compound is considered to have a sensitizing potential.[4][5] While a specific Local Lymph Node Assay (LLNA) with a calculated EC3 value for this compound was not found in the reviewed literature, the GHS classification indicates it may cause an allergic skin reaction.[4] Clinical patch tests have shown that this compound can cause sensitizing properties in humans.[3]
Genotoxicity
This compound has shown mixed results in genotoxicity assays. It was mutagenic in an in vitro bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell gene mutation test (HPRT assay).[3] However, it was not mutagenic in an in vivo mammalian erythrocyte micronucleus test.[3]
Table 3: Genotoxicity of this compound [3]
| Test | Test System | Guideline | Metabolic Activation | Concentrations/Doses | Results |
| Ames Test | S. typhimurium strains TA98, TA100, TA1535, TA1537, TA102 | OECD 471 | With and without S9 | 3 - 5000 µ g/plate | Mutagenic in TA98 (with and without S9) and TA100 (with and without S9). |
| HPRT Gene Mutation Assay | Chinese Hamster V79 Cells | OECD 476 | With and without S9 | Exp 1 (-S9): 120.9-725.3 µg/ml; Exp 1 (+S9): 241.7-1632 µg/ml; Exp 2 (-S9): 17-153 µg/ml | Mutagenic. A dose-dependent increase in mutant frequency was observed. |
| In vivo Micronucleus Test | NMRI mice | OECD 474 | N/A | 437.5, 875, 1750 mg/kg bw (oral gavage) | Not mutagenic. A statistically significant increase in micronuclei at the highest dose after 48h was not considered biologically relevant as it fell within the historical control data range. |
The study was conducted according to OECD Guideline 471.[3]
-
Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA102.
-
Procedure: The plate incorporation method was used. Eight concentrations of this compound, ranging from 3 to 5000 µ g/plate , were tested in the presence and absence of a metabolic activation system (S9 mix).[3]
-
Endpoint: The number of revertant colonies was counted and compared to the solvent control.
The study was performed in compliance with OECD Guideline 476.[3]
-
Test System: Chinese Hamster V79 cells.
-
Procedure: Duplicate cultures were treated with various concentrations of this compound in two independent experiments, with and without S9 mix.[3] Treatment times were 4 hours (with and without S9) and 24 hours (without S9).[3]
-
Endpoint: The frequency of mutations at the hypoxanthine-guanine phosphoribosyl transferase (hprt) locus was determined.
The study followed OECD Guideline 474.[3]
-
Test System: Groups of 5 male NMRI mice per dose.
-
Dose Administration: A single oral administration by gavage at doses of 437.5, 875, and 1750 mg/kg body weight.
-
Procedure: Bone marrow was collected 24 and 48 hours after treatment. Polychromatic erythrocytes (PCEs) were analyzed for the presence of micronuclei. At least 2000 PCEs per animal were scored.[3]
-
Endpoint: The frequency of micronucleated PCEs was determined.
Carcinogenicity
The available data on the carcinogenicity of this compound is insufficient to make a definitive assessment. A skin painting study was deemed inadequate due to limitations in reporting and experimental design.[3] No long-term carcinogenicity studies by the oral route, such as those conducted by the National Toxicology Program (NTP), were found for this compound.[6][7]
Reproductive and Developmental Toxicity
Based on the available data, this compound does not show reproductive or developmental toxicity at the tested doses.
Table 4: Reproductive and Developmental Toxicity of this compound [4][8]
| Study Type | Species | Guideline | Doses (mg/kg bw/day) | NOAEL (mg/kg bw/day) | Key Findings |
| Developmental Toxicity | Rat | OECD 414 | 0, 10, 30, 200 | Maternal: 30; Developmental: 200 | No adverse effects on embryonic or fetal development. Maternal toxicity (reduced body weight gain) observed at 200 mg/kg bw/day. |
| One-Generation Reproduction Toxicity | Rat | OECD 415 | 0, 10, 30, 200 | Parental Systemic: 10; Reproductive: 200; Offspring: 200 | No adverse effects on reproductive performance or offspring development. Systemic toxicity in parents (hemosiderin deposition in the spleen of females) observed at 30 and 200 mg/kg bw/day. |
This study was conducted according to OECD Guideline 414.[4][8]
-
Test System: Pregnant Sprague-Dawley rats.
-
Dose Administration: The test substance was administered by oral gavage from gestation day 6 to 15.
-
Observations: Dams were observed for clinical signs, body weight, and food consumption. At termination, uterine contents were examined, and fetuses were evaluated for external, visceral, and skeletal abnormalities.
-
Endpoints: Maternal toxicity, and developmental endpoints including fetal viability, growth, and morphology.
This study followed OECD Guideline 415.[4][8][9]
-
Test System: Male and female Sprague-Dawley rats.
-
Dose Administration: The test substance was administered daily by oral gavage to the parental (F0) generation for a pre-mating period, during mating, and through gestation and lactation for females.
-
Observations: Parental animals were observed for effects on mating, fertility, pregnancy, and parturition. The F1 generation was observed for viability, growth, and development until weaning.
-
Endpoints: Parental systemic toxicity, reproductive performance, and offspring viability and growth.
Mechanism of Toxicity and Signaling Pathways
The precise molecular signaling pathways affected by this compound have not been extensively elucidated in the available literature. However, as an azo dye, its toxicity is likely linked to its metabolism. Azo dyes can be cleaved by azoreductases, particularly by the gut microbiota, to form aromatic amines. In the case of this compound, this would likely result in the formation of p-nitroaniline and N,N-bis(2-hydroxyethyl)-3-methyl-p-phenylenediamine.
Aromatic amines are a class of chemicals with known toxicological properties, including carcinogenicity and genotoxicity.[3] The toxicity of these metabolites could be a key factor in the overall toxicological profile of this compound. Some azo dyes and their metabolites have been shown to induce oxidative stress.[5]
The diagram below illustrates the general metabolic activation pathway for azo dyes and the potential for subsequent toxicity.
Caption: General metabolic pathway of azo dyes leading to potential toxicity.
Conclusion
This compound demonstrates low acute oral toxicity and is not a skin irritant, though it is a slight eye irritant. It has a potential for skin sensitization. In vitro genotoxicity tests were positive, but an in vivo micronucleus test was negative. No evidence of reproductive or developmental toxicity was observed at the tested doses. The available data on carcinogenicity is insufficient for a conclusive assessment. The Scientific Committee on Consumer Safety (SCCS) concluded in 2013 that this compound is safe for use as an ingredient in non-oxidative hair dye formulations at a maximum concentration of 0.2% and in oxidative hair dye formulations at a maximum concentration of 2.0%, provided the nitrosamine (B1359907) content is below 50 ppb and it is not used with nitrosating agents. Further research into the specific molecular signaling pathways affected by this compound and its metabolites would provide a more complete understanding of its toxicological profile.
Experimental Workflows
The following diagram illustrates a general workflow for the toxicological assessment of a chemical substance like this compound, incorporating the key studies discussed in this guide.
Caption: A generalized workflow for toxicological safety assessment.
References
- 1. Extrapolating local lymph node assay EC3 values to estimate relative sensitizing potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. researchgate.net [researchgate.net]
- 6. ftp.cdc.gov [ftp.cdc.gov]
- 7. Screening assessment - Canada.ca [canada.ca]
- 8. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
Environmental Impact of Disperse Red 17 on Aquatic Ecosystems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the environmental impact of Disperse Red 17 on aquatic ecosystems. This compound, a monoazo dye, is utilized in the textile industry for dyeing synthetic fibers. Due to incomplete exhaustion during the dyeing process and inadequate wastewater treatment, it can be released into aquatic environments, posing a potential risk to aquatic life. This document summarizes the available ecotoxicological data, outlines relevant experimental protocols, and explores the potential mechanisms of toxicity and environmental fate of this compound.
Ecotoxicity of this compound
The ecotoxicity of a chemical is typically assessed across three trophic levels: aquatic invertebrates, fish, and algae. Limited quantitative data is currently available for this compound.
Quantitative Ecotoxicity Data
A critical review of the available literature reveals a significant data gap regarding the ecotoxicity of this compound for several key aquatic indicator species. The most robust data point found is for the acute toxicity to the freshwater invertebrate Daphnia magna.
Table 1: Summary of Acute Ecotoxicity Data for this compound
| Test Organism | Endpoint | Duration | Value (mg/L) | Reference |
| Daphnia magna | EC₅₀ | 48 hours | 98 | Environment and Climate Change Canada[1] |
| Fish Species | LC₅₀ | 96 hours | No Data | - |
| Algae Species | EC₅₀ | 72 hours | No Data | - |
EC₅₀ (Median Effective Concentration): The concentration of a substance that causes a defined effect in 50% of the test population. LC₅₀ (Median Lethal Concentration): The concentration of a substance that is lethal to 50% of the test population.
Experimental Protocols for Aquatic Toxicity Testing
The ecotoxicity data for this compound would be generated following standardized guidelines, most commonly those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality, reproducibility, and comparability across different studies and chemicals.
Acute Immobilisation Test with Daphnia sp. (OECD Guideline 202)
This test assesses the acute toxicity of a substance to daphnids, which are key organisms in freshwater food webs.
Methodology:
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Test Duration: 48 hours.
-
Test Conditions: The test is conducted in a defined aqueous medium under controlled temperature (e.g., 20 ± 2°C) and light conditions (e.g., 16-hour light/8-hour dark cycle).
-
Exposure: Groups of daphnids are exposed to a range of concentrations of the test substance. A control group with no test substance is run in parallel.
-
Endpoint: The primary endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel. Observations are made at 24 and 48 hours.
-
Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC₅₀) is calculated using statistical methods.
Fish, Acute Toxicity Test (OECD Guideline 203)
This guideline describes the method for determining the acute lethal toxicity of a substance to fish.
Methodology:
-
Test Organism: Recommended species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
-
Test Duration: 96 hours.
-
Test Conditions: Fish are maintained in aquaria with controlled water quality parameters (temperature, pH, dissolved oxygen) and a defined photoperiod.
-
Exposure: Fish are exposed to a series of concentrations of the test substance in a semi-static or flow-through system to maintain stable exposure levels.
-
Endpoint: Mortality is the primary endpoint, recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The concentration that is lethal to 50% of the fish (LC₅₀) is determined.
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201)
This test evaluates the effects of a substance on the growth of freshwater algae, which are primary producers in aquatic ecosystems.
Methodology:
-
Test Organism: Commonly used species include Pseudokirchneriella subcapitata or Desmodesmus subspicatus.
-
Test Duration: 72 hours.
-
Test Conditions: Algal cultures are incubated in a nutrient-rich medium under continuous illumination and controlled temperature.
-
Exposure: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance.
-
Endpoint: The inhibition of growth is measured by changes in cell density or biomass over the test period.
-
Data Analysis: The concentration that inhibits growth by 50% (EC₅₀) is calculated.
Caption: Workflow for assessing the ecotoxicity of a chemical substance.
Bioaccumulation and Biodegradation
Bioaccumulation
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration in the organism that is higher than in the environment. The potential for a substance to bioaccumulate is often expressed as the Bioconcentration Factor (BCF).
Currently, no experimental BCF data for this compound has been identified in the scientific literature. The potential for bioaccumulation can be estimated based on the octanol-water partition coefficient (log Kₒw), a measure of a chemical's lipophilicity. Chemicals with a high log Kₒw are more likely to accumulate in the fatty tissues of organisms. Without a reported log Kₒw for this compound, a definitive prediction of its bioaccumulation potential cannot be made.
Biodegradation
The biodegradation of azo dyes in aquatic environments is a critical process that determines their persistence and the nature of their transformation products. The primary mechanism for the initial breakdown of azo dyes is the reductive cleavage of the azo bond (-N=N-). This is often carried out by microbial azoreductases under anaerobic or anoxic conditions, leading to the formation of aromatic amines, which may themselves be toxic.
While specific biodegradation studies for this compound are lacking, a proposed degradation pathway can be inferred from studies on structurally similar azo dyes.
Proposed Biodegradation Pathway:
-
Reductive Cleavage of the Azo Bond: The azo bond in this compound is cleaved by azoreductase enzymes, likely produced by bacteria in sediments or anoxic water zones. This would result in the formation of two primary aromatic amines: 2-methyl-p-phenylenediamine and 4-nitroaniline.
-
Further Degradation of Aromatic Amines: These aromatic amines can then be further degraded through various aerobic pathways, potentially involving hydroxylation and ring cleavage, ultimately leading to mineralization (conversion to CO₂, H₂O, and inorganic constituents).
Caption: Proposed biodegradation pathway for this compound.
Biodegradation Rates: There is no specific aquatic biodegradation rate or half-life data available for this compound. The persistence of this dye in the environment will depend on various factors, including the presence of suitable microbial communities, oxygen levels, temperature, and pH.
Mechanism of Toxicity: Oxidative Stress
A common mechanism of toxicity for many organic pollutants, including some azo dyes, in aquatic organisms is the induction of oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive intermediates or repair the resulting damage.
Signaling Pathway of Oxidative Stress:
Exposure to xenobiotics like this compound can lead to an increase in the production of ROS within the cells of aquatic organisms. This can trigger a cellular defense mechanism, a key component of which is the Keap1-Nrf2 signaling pathway.
-
ROS Production: The metabolism of this compound or the parent compound itself can lead to the generation of ROS.
-
Keap1-Nrf2 Activation: Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor, Keap1. In the presence of oxidative stress, Keap1 releases Nrf2.
-
ARE Activation: Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.
-
Antioxidant Enzyme Production: This binding initiates the transcription and subsequent translation of a suite of antioxidant and detoxification enzymes, including Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione S-transferases (GSTs).
-
Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).
-
Catalase (CAT): Catalyzes the decomposition of hydrogen peroxide to water and oxygen.
If the production of ROS overwhelms the antioxidant defense system, it can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately resulting in adverse effects on the organism's growth, reproduction, and survival.
Caption: Keap1-Nrf2 signaling pathway in response to oxidative stress.
Analytical Methods
The detection and quantification of this compound and similar disperse dyes in environmental samples at low concentrations require sensitive analytical techniques. A common and effective method is Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).
Methodology Outline:
-
Sample Collection: Collection of water samples from potentially contaminated sites.
-
Solid-Phase Extraction (SPE): The water sample is passed through a solid sorbent cartridge that retains the dye molecules. This step serves to concentrate the analyte and remove interfering substances.
-
Elution: The retained dye is eluted from the SPE cartridge using a small volume of an organic solvent.
-
LC-ESI-MS/MS Analysis: The eluate is injected into a liquid chromatograph for separation from other compounds. The separated components are then introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is used to ionize the dye molecules, and the tandem mass spectrometer provides high selectivity and sensitivity for quantification by monitoring specific parent-daughter ion transitions.
Conclusion and Future Research
This compound is classified as having long-term harmful effects on aquatic life, and available data indicates acute toxicity to aquatic invertebrates. However, a significant lack of quantitative ecotoxicological data for fish and algae, as well as data on its bioaccumulation potential and definitive biodegradation rates, hinders a complete environmental risk assessment. The proposed mechanisms of toxicity, primarily through oxidative stress, and biodegradation pathways are based on knowledge of similar azo dyes and require specific experimental validation for this compound.
Future research should focus on:
-
Conducting standardized acute and chronic toxicity tests with fish and algae to determine LC₅₀/EC₅₀ and NOEC values.
-
Performing bioaccumulation studies to determine the experimental Bioconcentration Factor (BCF).
-
Investigating the biodegradation of this compound under various environmentally relevant conditions to determine its half-life and identify its degradation products.
-
Conducting mechanistic studies to confirm the role of oxidative stress and identify specific signaling pathways affected in aquatic organisms upon exposure to this compound.
Generating this data is crucial for developing accurate environmental quality standards and for implementing effective risk management strategies for this widely used textile dye.
References
Stability and Degradation Pathways of Disperse Red 17: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature with specific, in-depth degradation pathways and quantitative data for Disperse Red 17 is limited. This guide provides a comprehensive overview of its known stability and explores potential degradation mechanisms by drawing parallels with closely related azo dyes. The experimental protocols and degradation pathways presented are based on studies of similar compounds and should be adapted and validated for this compound.
Introduction to this compound
This compound, a monoazo dye, is characterized by its limited solubility in water and its application in dyeing synthetic fibers, particularly polyester (B1180765).[1] Its chemical structure and properties are fundamental to understanding its stability and behavior under various environmental and experimental conditions.
Chemical Structure: 2,2'-[[3-Methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol[1] Molecular Formula: C₁₇H₂₀N₄O₄[2] CAS Number: 3179-89-3[2]
Known Stability of this compound
Limited data is available regarding the stability of this compound. A report from the European Commission provides some insights into its stability in specific solvent systems, which is crucial for designing and interpreting toxicological and degradation studies.[3]
| Solvent System | Dye Content | Concentration | Duration | Stability (Recovery/Variation) | Reference |
| Oral toxicity testing solution | 41% | Not specified | 4 days | Up to 4% variation | [3] |
| Oral toxicity testing solution | 41% | Not specified | 9 days | Up to 12% variation | [3] |
| DMSO | 31% | ~5% | 7 days | 98.2-100% recovery | [3] |
| Acetone/Water | 31% | ~1% | 7 days | 100-106% recovery | [3] |
Potential Degradation Pathways
The degradation of azo dyes like this compound can proceed through various mechanisms, primarily involving the cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for the dye's color. The primary degradation pathways include photodegradation, thermal degradation, and chemical degradation, often through advanced oxidation processes (AOPs).
Photodegradation
Photodegradation involves the breakdown of dye molecules upon exposure to light, particularly UV radiation. The process can be direct, through the absorption of photons by the dye molecule itself, or indirect, through the action of photosensitizers. The water-insoluble nature of disperse dyes suggests that their photodegradation in aqueous environments might be slower than that of soluble dyes.[4]
Proposed General Mechanism for Azo Dye Photodegradation:
-
Excitation: The azo dye molecule absorbs a photon, leading to an excited state.
-
Intersystem Crossing: The excited singlet state can convert to a more stable triplet state.
-
Degradation Reactions: The excited molecule can undergo various reactions, including:
-
Reductive cleavage of the azo bond: This is a common pathway, leading to the formation of aromatic amines.
-
Oxidative attack: Reactive oxygen species (ROS) generated in the presence of oxygen and photosensitizers can attack the aromatic rings and the azo bond.
-
N-dealkylation: Cleavage of the N-alkyl groups.
-
A study on the photodegradation of commercial dyes showed that disperse dyes tend to be more resistant to light degradation than water-soluble dyes, with an average of 40% color loss after 200 hours of exposure to artificial light in water.[4]
Thermal Degradation
High temperatures can induce the cleavage of chemical bonds within the this compound molecule. The azo bond is often susceptible to thermal cleavage. Studies on other azo dyes have shown that thermal degradation can lead to the formation of various aromatic compounds.
Proposed General Mechanism for Thermal Degradation of Azo Dyes:
-
Initiation: At elevated temperatures, the weakest bonds in the molecule, often the C-N or N=N bonds, can break, forming free radicals.
-
Propagation: These radicals can initiate a chain reaction, leading to the fragmentation of the molecule.
-
Termination: The radical reactions terminate by recombination or other processes.
A study on the thermal degradation of C.I. Disperse Red 167 on polyester fabrics using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) indicated that the presence of the azo dye can influence the degradation mechanism of the polymer.[5]
Chemical Degradation: Advanced Oxidation Processes (AOPs)
AOPs are highly effective methods for degrading organic pollutants, including dyes. These processes rely on the generation of highly reactive hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic compounds. Common AOPs include Fenton, photo-Fenton, and ozonation.
Fenton/Photo-Fenton Process:
The Fenton reaction involves the generation of hydroxyl radicals from the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺). The photo-Fenton process enhances this reaction through the use of UV or visible light, which promotes the regeneration of Fe²⁺ from Fe³⁺.
A study on the photo-Fenton degradation of Disperse Red 1 identified several initial intermediates formed through the addition of hydroxyl radicals to the benzene (B151609) ring and cleavage of the azo bond.[6] The toxicity of the solution initially increased due to the formation of these intermediates before being reduced upon further degradation.[6]
Ozonation:
Ozone (O₃) is a powerful oxidizing agent that can directly react with organic molecules or decompose to form hydroxyl radicals. Ozonation can effectively decolorize dye solutions by attacking the chromophoric azo bond.
Studies on the ozonation of Acid Red 17 have shown that the degradation follows pseudo-first-order kinetics and is influenced by pH and initial dye concentration.[7] The combination of ozone with UV radiation (O₃/UV) can enhance the degradation rate.[7]
Experimental Protocols
Photodegradation Study
Objective: To evaluate the photodegradation kinetics and identify the degradation products of this compound under UV irradiation.
Apparatus:
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp).
-
Quartz reaction vessel.
-
Magnetic stirrer.
-
Spectrophotometer for monitoring dye concentration.
-
High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) and Mass Spectrometry (LC-MS) for product identification.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a water/acetonitrile mixture) due to its low water solubility.
-
Dilute the stock solution with water to the desired initial concentration in the quartz reaction vessel.
-
Place the vessel in the photoreactor and start stirring.
-
Turn on the UV lamp to initiate the photodegradation process.
-
Withdraw aliquots of the solution at regular time intervals.
-
Analyze the samples using a spectrophotometer to determine the remaining dye concentration by measuring the absorbance at its λmax.
-
Analyze the samples using HPLC-DAD and LC-MS to separate and identify the degradation products.
Thermal Degradation Analysis (Py-GC-MS)
Objective: To identify the thermal degradation products of this compound.
Apparatus:
-
Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (Py-GC-MS).
Procedure:
-
Place a small, accurately weighed amount of this compound into a pyrolysis cup.
-
Place the cup into the pyrolyzer.
-
Heat the sample rapidly to the desired pyrolysis temperature (e.g., 600 °C).
-
The volatile degradation products are transferred to the GC column for separation.
-
The separated compounds are then introduced into the mass spectrometer for identification based on their mass spectra.
Advanced Oxidation Process (Fenton)
Objective: To investigate the degradation of this compound by the Fenton process.
Apparatus:
-
Glass reactor.
-
Magnetic stirrer.
-
pH meter.
-
Sources of FeSO₄·7H₂O and H₂O₂.
Procedure:
-
Prepare an aqueous suspension of this compound at the desired concentration.
-
Adjust the pH of the solution to the optimal range for the Fenton reaction (typically pH 3-4) using dilute H₂SO₄ or NaOH.
-
Add the required amount of FeSO₄·7H₂O and stir until dissolved.
-
Initiate the reaction by adding the desired concentration of H₂O₂.
-
Withdraw samples at specific time intervals.
-
Quench the reaction in the samples immediately (e.g., by adding a strong base to raise the pH).
-
Analyze the samples for residual dye concentration and degradation products using spectrophotometry and chromatography.
Conclusion and Future Research Directions
While this compound exhibits stability in certain organic solvents, its degradation behavior under various environmental and industrial conditions remains largely uncharacterized in publicly available literature. The degradation pathways and experimental protocols outlined in this guide, derived from studies on analogous azo dyes, provide a foundational framework for initiating research on this compound.
There is a critical need for dedicated studies to:
-
Elucidate the specific photodegradation, thermal, and chemical degradation pathways of this compound.
-
Identify and quantify the degradation products to assess their potential toxicity.
-
Determine the kinetics of degradation under various conditions to develop effective treatment strategies.
Such research is essential for a comprehensive understanding of the environmental fate and potential risks associated with this compound and for the development of efficient remediation technologies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound | C17H20N4O4 | CID 4585870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. researchgate.net [researchgate.net]
Health and Safety Hazards of Disperse Red 17 Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Red 17, a monoazo dye, finds application in the textile and cosmetics industries, primarily in hair coloring products.[1][2][3] This technical guide provides an in-depth analysis of the available toxicological data on this compound, with a focus on its health and safety hazards. The information presented is intended to support researchers, scientists, and drug development professionals in evaluating the risks associated with exposure to this compound. This guide summarizes key findings on acute toxicity, skin irritation and sensitization, genotoxicity, and dermal absorption. It also addresses the existing data gaps in carcinogenicity and reproductive toxicity. Detailed experimental protocols for pivotal studies are provided, and relevant cellular signaling pathways are visualized to facilitate a comprehensive understanding of its toxicological profile.
Toxicological Profile
Acute Toxicity
This compound exhibits low acute oral toxicity. In a study conducted on rats following a protocol similar to OECD Guideline 401, the median lethal dose (LD50) was determined to be greater than 2000 mg/kg body weight.[4] No mortalities or significant signs of systemic toxicity were observed at this dose level.
Skin Irritation and Sensitization
Skin Irritation: In a skin irritation study conducted on rabbits according to OECD Guideline 404, this compound was found to be non-irritating.[4] The application of the substance did not produce erythema or edema.
Skin Sensitization: this compound is a known skin sensitizer (B1316253).[3][5] A Guinea Pig Maximisation Test (GPMT) indicated its potential to cause skin sensitization.[4] Although the results were considered equivocal due to staining, the potential for allergic contact dermatitis is a significant hazard associated with this dye.
Genotoxicity
This compound has demonstrated mutagenic potential in bacterial reverse mutation assays (Ames test).[4] However, in vitro and in vivo micronucleus tests in mammalian cells have yielded negative results, suggesting it may not be a clastogen or aneugen in these systems under the tested conditions.
Dermal Absorption
In vitro studies on human and porcine skin have shown that dermal absorption of the primary color constituent of D&C Red No. 17 (1-[4-phenylazophenylazo]-2-napthol or PAN) is low.[4] One study reported that after 24 hours of exposure to a formulation containing 0.2% this compound, the mean amount absorbed through human skin was 0.41 µg/cm².[4]
Quantitative Toxicological Data
The following tables summarize the key quantitative data from toxicological studies on this compound.
Table 1: Acute Oral Toxicity
| Test Guideline (Similar to) | Species | Route | LD50 (mg/kg bw) | Observations | Reference |
| OECD 401 | Rat | Oral | > 2000 | No mortality or signs of systemic toxicity. | [4] |
Table 2: Skin Irritation
| Test Guideline | Species | Observation | Result | Reference |
| OECD 404 | Rabbit | No erythema or edema | Non-irritant | [4] |
Table 3: Genotoxicity
| Assay | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and Without | Positive | [4] |
| In vitro Micronucleus Test | Human Lymphocytes | With and Without | Negative | [4] |
| In vivo Micronucleus Test | Mouse Bone Marrow | - | Negative | [4] |
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
This assay was performed in accordance with OECD Guideline 471.
-
Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA were used to detect point mutations.
-
Method: The plate incorporation method was utilized. The test substance, bacterial culture, and, where required, a metabolic activation system (S9 mix) were combined in molten top agar (B569324) and poured onto minimal glucose agar plates.
-
Metabolic Activation: A liver fraction (S9) from rats pre-treated with Aroclor 1254 was used to simulate mammalian metabolism.
-
Dose Levels: A range of at least five concentrations of this compound were tested in triplicate.
-
Controls: Both positive and negative (vehicle) controls were run concurrently.
-
Evaluation: The number of revertant colonies per plate was counted after a suitable incubation period. A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies or a reproducible and significant increase at one or more concentrations.
In Vitro Micronucleus Assay
This assay was conducted following OECD Guideline 487.
-
Cell Line: Cultured human peripheral blood lymphocytes were used.
-
Treatment: Cells were exposed to this compound at various concentrations, both with and without a metabolic activation system (S9 mix).
-
Cytokinesis Block: Cytochalasin B was added to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored for micronuclei.
-
Harvest and Staining: Cells were harvested, subjected to hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Analysis: At least 2000 binucleated cells per concentration were scored for the presence of micronuclei. The number of micronucleated binucleated cells was recorded.
-
Evaluation: The assay is considered positive if a statistically significant and dose-dependent increase in the frequency of micronucleated cells is observed.
Murine Local Lymph Node Assay (LLNA)
The skin sensitization potential was assessed using a method based on the principles of the LLNA.
-
Animal Model: Mice are the standard species for this assay.
-
Application: A range of concentrations of the test substance is applied to the dorsal surface of the ears of the mice for a specified number of consecutive days.
-
Proliferation Measurement: On the final day of the assay, the mice are injected with a radiolabeled substance (e.g., ³H-methyl thymidine) that is incorporated into the DNA of proliferating cells.
-
Lymph Node Excision: The draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured by quantifying the amount of incorporated radioactivity.
-
Stimulation Index (SI): The level of proliferation in the test groups is compared to that in the vehicle control group, and a Stimulation Index (SI) is calculated.
-
Evaluation: A substance is classified as a sensitizer if the SI is 3 or greater at any test concentration.
Signaling Pathways and Mechanisms of Toxicity
Skin Sensitization Pathway
The process of skin sensitization by a chemical like this compound involves a complex series of events in the skin's immune system. As a small molecule (hapten), this compound is not immunogenic on its own. It must first penetrate the stratum corneum and covalently bind to endogenous skin proteins to form a hapten-protein conjugate. This process is known as haptenation. These modified proteins are then recognized as foreign by antigen-presenting cells (APCs), primarily Langerhans cells in the epidermis. The activated APCs migrate to the draining lymph nodes where they present the haptenated peptides to naive T-lymphocytes, leading to their activation and proliferation. This initial phase is the induction or sensitization phase. Upon subsequent exposure to the same hapten, a more rapid and robust secondary immune response is triggered, leading to the clinical manifestations of allergic contact dermatitis.
Caption: Allergic contact dermatitis induction pathway.
Potential Genotoxicity Mechanism
This compound, being an azo dye, has the potential to be metabolized to aromatic amines. This metabolic activation can occur through the reduction of the azo bond, a reaction that can be catalyzed by enzymes in the liver (e.g., cytochrome P450) or by the gut microbiota. The resulting aromatic amines can be further metabolized to reactive electrophilic species. These electrophiles can then form covalent adducts with DNA, leading to mutations if not properly repaired by the cell's DNA repair machinery. The positive result in the Ames test, particularly with metabolic activation, supports this proposed mechanism of genotoxicity.
References
An In-depth Technical Guide to Disperse Red 17 (C.I. 11210)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 17, also identified by the Colour Index number C.I. 11210, is a monoazo dye belonging to the disperse class of dyes.[1][2] Its chemical structure consists of a substituted azobenzene (B91143) core. These dyes are characterized by their low water solubility and are primarily used for dyeing hydrophobic fibers such as polyester, acetate, and nylon. This guide provides a comprehensive overview of the classification, properties, synthesis, and analysis of this compound.
Classification and Identification
This compound is systematically classified based on its chemical structure and application.
-
Chemical Class: Monoazo dye[1]
-
Application Class: Disperse dye
-
Colour Index Name: C.I. This compound[1]
-
Colour Index Number: C.I. 11210[1]
-
CAS Number: 3179-89-3[1]
-
Molecular Formula: C₁₇H₂₀N₄O₄[1]
-
IUPAC Name: 2,2'-({3-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}imino)diethanol[2]
A logical diagram illustrating the classification of this compound is provided below.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for understanding its behavior in various applications and for developing analytical methods.
| Property | Value | Reference |
| Molecular Weight | 344.37 g/mol | [1][3] |
| Appearance | Deep violet powder | [3] |
| Melting Point | 160 °C | [2][3] |
| Boiling Point | 586.5 °C (estimated) | [2] |
| Density | 1.283 g/cm³ | [2] |
| Water Solubility | 0.757 mg/L | [2] |
| Solubility | Soluble in ethanol (B145695) and acetone | [1][2][4] |
| logP (octanol-water partition coefficient) | 3.45 (estimated) | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a two-step diazotization and coupling reaction.
Manufacturing Methods: 4-Nitrobenzenamine is diazotized and then coupled with N,N-bis(2-hydroxyethyl)-3-methylbenzenamine.[1]
A detailed hypothetical laboratory-scale protocol is provided below.
Materials:
-
4-Nitroaniline (B120555) (p-nitroaniline)
-
N,N-bis(2-hydroxyethyl)-3-methylaniline (m-Tolyldiethanolamine)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Distilled water
-
Ethanol
Protocol:
-
Diazotization:
-
In a 250 mL beaker, dissolve 0.05 mol of 4-nitroaniline in 50 mL of 3 M hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of 0.055 mol of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring for 30 minutes after the addition is complete. The resulting solution contains the diazonium salt.
-
-
Coupling:
-
In a separate 500 mL beaker, dissolve 0.05 mol of N,N-bis(2-hydroxyethyl)-3-methylaniline in 100 mL of dilute hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition, continue to stir the reaction mixture for 2-3 hours at 0-5 °C.
-
Slowly neutralize the reaction mixture with a cold sodium hydroxide solution to a pH of 4-5 to facilitate the precipitation of the dye.
-
-
Isolation and Purification:
-
Filter the precipitated crude this compound using a Buchner funnel.
-
Wash the filter cake with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from an ethanol-water mixture to obtain the purified dye.
-
Dry the purified this compound in a vacuum oven at 60 °C.
-
The following diagram illustrates the general workflow for the synthesis of this compound.
Determination of Colour Fastness to Light
The resistance of this compound dyed on a substrate to the action of an artificial light source is determined according to the ISO 105-B02 standard.
Principle: A specimen of the dyed textile is exposed to artificial light under specified conditions, alongside a set of blue wool references with known light fastness. The change in colour of the specimen is assessed by comparing it with the change in the reference materials.
Apparatus:
-
Xenon arc fading lamp test apparatus
-
Blue wool references (ISO 105-B08)
-
Grey scale for assessing change in colour (ISO 105-A02)
-
Specimen holders
-
Masking cards
Protocol:
-
Specimen Preparation: Prepare specimens of the textile dyed with this compound of a suitable size for the specimen holders.
-
Mounting: Mount the specimens and a set of blue wool references (e.g., 1 to 8) in the holders, ensuring a portion of each is covered by an opaque mask.
-
Exposure: Place the mounted specimens and references in the xenon arc fading lamp apparatus. Expose them to the light source under controlled conditions of temperature and humidity as specified in ISO 105-B02.
-
Assessment: Periodically inspect the specimens and references. The exposure is complete when the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the grey scale, or when a certain blue wool reference has faded to a specific degree.
-
Rating: The light fastness of the specimen is rated by comparing the change in its colour with that of the blue wool references. The rating is the number of the blue wool reference that shows a similar change in colour.
Determination of Colour Fastness to Washing
The resistance of the colour of textiles dyed with this compound to washing is determined according to the ISO 105-C10 standard.
Principle: A specimen of the dyed textile, in contact with specified adjacent fabrics, is laundered under specified conditions of temperature, alkalinity, bleaching, and abrasive action. The change in colour of the specimen and the staining of the adjacent fabrics are assessed.
Apparatus:
-
Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath.
-
Stainless steel containers and balls.
-
Multifibre adjacent fabric (e.g., containing wool, cotton, nylon, polyester, acrylic, and acetate).
-
Grey scale for assessing change in colour (ISO 105-A02) and for assessing staining (ISO 105-A03).
-
Standard soap solution.
Protocol:
-
Specimen Preparation: Prepare a composite specimen by sewing a piece of the dyed textile between two pieces of the multifibre adjacent fabric.
-
Washing: Place the composite specimen, the specified number of stainless steel balls, and the required volume of soap solution into a container.
-
Treatment: Operate the machine at the specified temperature and for the specified time according to one of the test methods outlined in ISO 105-C10 (e.g., Test C10(C) at 60°C for 30 minutes).
-
Rinsing and Drying: After the treatment, remove the specimen, rinse it thoroughly with cold water, and then dry it in air at a temperature not exceeding 60°C.
-
Assessment: Assess the change in colour of the dyed specimen using the grey scale for assessing change in colour. Assess the degree of staining on each type of fiber in the multifibre fabric using the grey scale for assessing staining.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the identification and quantification of this compound.
Hypothetical HPLC Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV-Vis Diode Array Detector (DAD) at the λmax of this compound (approximately 500-530 nm) |
| Column Temperature | 30 °C |
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and then prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent and dilute as necessary to fall within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Identify the peak for this compound based on its retention time and quantify it by comparing its peak area to the calibration curve generated from the standards.
Toxicological and Regulatory Information
This compound is known to be a skin sensitizer (B1316253) and may cause an allergic skin reaction.[2] Due to its potential health effects, its use is regulated in certain applications. For instance, its use in tattoo inks and permanent make-up is restricted in the European Union.
Toxicological evaluation of dyes like this compound would typically follow OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals. Key toxicological endpoints that would be investigated include:
-
Acute Oral Toxicity (OECD TG 423): To determine the short-term toxicity from a single oral dose.
-
Acute Dermal Toxicity (OECD TG 402): To assess the toxicity from a single dermal application.
-
Skin Sensitization (OECD TG 429): To evaluate the potential to cause allergic contact dermatitis.
-
Mutagenicity (e.g., Ames test, OECD TG 471): To assess the potential to cause genetic mutations.
-
Repeated Dose Toxicity (e.g., OECD TG 407): To evaluate the effects of repeated exposure over a period of time.
Researchers and professionals in drug development should be aware of the potential for azo dyes to be reductively cleaved to aromatic amines, some of which are known carcinogens. The toxicological profile of any potential metabolites should also be considered.
Conclusion
This compound (C.I. 11210) is a well-characterized monoazo disperse dye with specific physicochemical properties that dictate its applications and analytical methodologies. This guide has provided a detailed overview of its classification, properties, and key experimental protocols for its synthesis and characterization. A thorough understanding of these technical aspects is crucial for its safe and effective use in research and industry. Researchers are advised to consult the specific ISO and OECD guidelines for detailed procedural information.
References
Synonyms and alternative names for Disperse Red 17
An In-depth Technical Guide to Disperse Red 17
This technical guide provides a comprehensive overview of this compound, a monoazo dye used in the textile and cosmetics industries. The information is intended for researchers, scientists, and drug development professionals, presenting key data, experimental protocols, and a visualization of the biological pathway associated with its allergenic properties.
Synonyms and Alternative Names
This compound is known by a variety of names across different industries and suppliers. A comprehensive list of its synonyms and identifiers is provided below to aid in its identification and in literature searches.
Common Names:
-
C.I. This compound
-
Disperse Scarlet S-2G
-
Acetate Red GG
-
Amacel Red GG
-
Disperse Red C-2R
Systematic and IUPAC Names:
-
IUPAC Name: 2,2'-({3-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}imino)diethanol[1]
-
Systematic Name: 2-[N-(2-hydroxyethyl)-3-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol
Chemical Identifiers:
Other Commercial and Historical Names:
-
AMACEL RED AB[2]
-
ACETAMINE RED BE[2]
-
AKASPERSE RED 2G[2]
-
ACETOQUINONE LIGHT RED BZ[2]
-
3-Methyl-4-(4'-nitrophenylazo)-N,N-bis(2-hydroxyethyl)aniline[2]
-
4'-(BIS(2-HYDROXYETHYL)AMINO)-2'-METHYL-4-NITROAZOBENZENE[2]
Quantitative Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₀N₄O₄ | [2] |
| Molecular Weight | 344.37 g/mol | [2] |
| Appearance | Deep violet powder | [3] |
| Melting Point | 150-152 °C | [4] |
| Boiling Point | 588.8 °C at 760 mmHg | [3] |
| Density | 1.28 g/cm³ | [3] |
| logP (Octanol-Water Partition Coefficient) | 3.45 | |
| Water Solubility | Very low | |
| Solubility | Soluble in ethanol (B145695) and acetone | [5] |
| UV-Vis Absorption Peaks (in Ethanol) | 210 nm, 254 nm, 510 nm | [4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a classic example of azo dye production, involving a diazotization reaction followed by an azo coupling.
Materials:
-
p-Nitroaniline
-
3-Methyl-N,N-bis(2-hydroxyethyl)aniline
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Ice
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
Procedure:
Step 1: Diazotization of p-Nitroaniline
-
Dissolve p-nitroaniline in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add an aqueous solution of sodium nitrite to the cooled p-nitroaniline solution. The temperature should be strictly maintained between 0-5 °C to ensure the stability of the diazonium salt.
-
The completion of the diazotization can be checked using starch-iodide paper, which turns blue-black in the presence of excess nitrous acid.
Step 2: Azo Coupling
-
In a separate vessel, dissolve 3-Methyl-N,N-bis(2-hydroxyethyl)aniline (the coupling component) in an acidic aqueous solution.
-
Cool the solution of the coupling component to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution from Step 1 to the cooled coupling component solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for several hours to ensure the completion of the coupling reaction.
-
The pH of the reaction mixture is then gradually raised by adding a base (e.g., sodium hydroxide solution) to precipitate the dye.
Step 3: Isolation and Purification
-
The precipitated this compound is collected by filtration.
-
The filter cake is washed with water to remove any unreacted starting materials and salts.
-
The purified dye is then dried.
Dyeing of Polyester (B1180765) Fabric with this compound
This protocol describes a high-temperature dyeing method for polyester, a common application for disperse dyes.
Materials:
-
Polyester fabric
-
This compound
-
Dispersing agent
-
Acetic acid (to adjust pH)
-
High-temperature, high-pressure dyeing apparatus
Procedure:
-
Preparation of the Dyebath:
-
Prepare a dispersion of this compound by making a paste with a small amount of a dispersing agent and then adding it to water.
-
Fill the dyeing apparatus with the required volume of water and add the dye dispersion.
-
Add a dispersing agent to the dyebath to ensure the dye remains finely dispersed.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
-
Dyeing Process:
-
Introduce the polyester fabric into the dyebath at room temperature.
-
Gradually raise the temperature of the dyebath to 130 °C over 30-45 minutes.
-
Maintain this temperature for 60-90 minutes to allow the dye to penetrate and fix within the polyester fibers.
-
-
Rinsing and Aftertreatment:
-
Cool the dyebath down to 70-80 °C.
-
Rinse the dyed fabric with hot water and then cold water to remove any unfixed dye from the surface.
-
A reduction clearing process may be carried out to improve wash fastness. This typically involves treating the fabric in a bath containing sodium hydrosulfite and sodium hydroxide.
-
Finally, the fabric is rinsed thoroughly and dried.
-
Signaling Pathway and Experimental Workflows
This compound is a known skin sensitizer (B1316253) and can cause allergic contact dermatitis, which is a Type IV delayed-type hypersensitivity reaction.[6][7][8] The diagram below illustrates the general mechanism of allergic contact dermatitis induced by a hapten, such as a disperse dye.
Caption: Generalized pathway of allergic contact dermatitis.
The diagram above illustrates the two phases of allergic contact dermatitis. In the sensitization phase, the small molecule hapten (this compound) penetrates the skin and binds to skin proteins to form an antigen. This complex is recognized and processed by Langerhans cells, which then migrate to the lymph nodes to activate naive T-cells, leading to the formation of sensitized memory T-cells. Upon re-exposure, these sensitized T-cells are rapidly activated in the skin, leading to the release of cytokines and subsequent inflammation characteristic of dermatitis.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C17H20N4O4 | CID 4585870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. In vitro dermal absorption and metabolism of D&C red no. 17 in human and porcineskin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,2'-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol [webbook.nist.gov]
- 6. Allergic and Irritant Contact Dermatitis Explained — NYC Allergy Doctor | Dr. Arthur Lubitz MD [nycallergydoctor.com]
- 7. chemotechnique.se [chemotechnique.se]
- 8. vanderbend.nl [vanderbend.nl]
Thermogravimetric Analysis of Disperse Red 17: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 17, a monoazo dye, finds application in the textile and cosmetic industries.[1][2] A thorough understanding of its thermal stability is crucial for quality control in manufacturing, predicting its environmental fate, and ensuring its stability in various formulations. Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability and decomposition profile of materials. This guide provides an in-depth overview of the thermogravimetric analysis of this compound, including a detailed experimental protocol, expected thermal decomposition behavior, and data presentation.
Chemical Structure:
-
IUPAC Name: 2-[N-(2-hydroxyethyl)-3-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol[3]
-
CAS Number: 3179-89-3[4]
Experimental Protocol: Thermogravimetric Analysis (TGA)
This section outlines a detailed protocol for performing TGA on this compound. The parameters are based on established methods for the analysis of azo dyes.
Objective: To determine the thermal stability and decomposition characteristics of this compound by measuring its mass loss as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min for at least 30 minutes prior to and during the analysis to ensure an inert atmosphere.
-
Heating Program: Heat the sample from ambient temperature (approximately 25 °C) to 600 °C at a constant heating rate of 10 °C/min.
-
Data Acquisition: Continuously record the sample mass as a function of temperature. The instrument software will generate a TGA curve (mass vs. temperature) and a derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).
Data Presentation and Interpretation
The quantitative data obtained from the TGA of this compound should be summarized for clear interpretation and comparison.
Table 1: Summary of TGA Data for this compound
| Parameter | Expected Value Range | Description |
| Onset Decomposition Temperature (T_onset) | 250 - 300 °C | The temperature at which significant thermal decomposition begins, characterized by the initial mass loss. |
| Peak Decomposition Temperature (T_peak) | 300 - 350 °C | The temperature at which the maximum rate of mass loss occurs, identified as the peak in the DTG curve. |
| Mass Loss at 500 °C | 50 - 70 % | The percentage of the initial sample mass that has been lost upon heating to 500 °C. |
| Residual Mass at 600 °C | 30 - 50 % | The percentage of the initial sample mass remaining at the end of the analysis at 600 °C. |
Note: The expected values are estimates based on the thermal behavior of structurally similar azo dyes. Actual experimental values may vary.
Visualization of Experimental Workflow and Decomposition Pathway
Diagram 1: Experimental Workflow for TGA of this compound
Caption: Workflow for the thermogravimetric analysis of this compound.
Diagram 2: Proposed Thermal Decomposition Pathway of this compound
Caption: Proposed thermal decomposition pathway for this compound.
Discussion of Thermal Decomposition
The thermal decomposition of azo dyes like this compound is anticipated to initiate with the cleavage of the azo bond (-N=N-), which is the most thermally labile part of the molecule. This primary decomposition step is expected to result in the formation of nitrogen gas and various aromatic amine radicals.
The presence of an electron-withdrawing nitro group (-NO₂) on one of the aromatic rings is likely to influence the decomposition temperature. Following the initial azo bond cleavage, further fragmentation of the resulting aromatic structures is expected at higher temperatures, leading to the formation of smaller volatile compounds and a stable char residue. The DTG curve will likely show a primary, sharp peak corresponding to the main decomposition stage, with potentially broader, less defined peaks at higher temperatures representing the slower decomposition of the initial products.
Conclusion
This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis of this compound. The detailed experimental protocol, structured data presentation, and visual diagrams of the workflow and decomposition pathway offer valuable resources for researchers and scientists. While the provided quantitative data is based on estimations from similar compounds, the outlined methodology will enable the generation of precise empirical data for this compound. A thorough understanding of its thermal properties is essential for its effective and safe application across various industries.
References
Disperse Red 17: A Technical Guide to Assessing Skin Sensitization Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Red 17 (CAS No. 3179-89-3), a monoazo dye, is utilized in the textile and cosmetics industries, primarily in hair dye formulations.[1][2] The potential for this compound to act as a skin sensitizer (B1316253) is a critical consideration for its safe use. This technical guide provides an in-depth overview of the methodologies available to assess the skin sensitization potential of substances like this compound, framed within the context of the Adverse Outcome Pathway (AOP) for skin sensitization. While publicly available quantitative data from standardized non-clinical sensitization assays for this compound are limited, this guide summarizes the existing regulatory opinions, available human data, and detailed experimental protocols for key assays. This information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to evaluate the skin sensitization risk of this and structurally related compounds.
Introduction to Skin Sensitization and the Adverse Outcome Pathway (AOP)
Skin sensitization, also known as allergic contact dermatitis (ACD), is a T-cell mediated immunological response to a substance that comes into contact with the skin. The process is initiated by the covalent binding of a hapten (a small molecule like a dye) to endogenous skin proteins, forming an immunogenic complex.[3] The Organisation for Economic Co-operation and Development (OECD) has established a well-defined AOP for skin sensitization, which outlines the key events (KEs) from the molecular initiating event to the adverse outcome.
The AOP for skin sensitization serves as a framework for the development and application of a battery of in vivo, in vitro, and in chemico test methods designed to assess the sensitizing potential of chemicals.
Adverse Outcome Pathway for Skin Sensitization
Regulatory and Safety Assessment of this compound
Quantitative Data on the Skin Sensitization Potential of this compound
A comprehensive search of publicly available literature and regulatory databases reveals a notable lack of quantitative data from standardized non-clinical skin sensitization assays for this compound. The available information is summarized below.
In Vivo Data
| Test Method | Species | Vehicle | Induction Concentrations | Challenge Concentration | Results | Classification | Reference |
| Guinea Pig Maximisation Test (GPMT) | Guinea Pig | Not specified | Not specified | Not specified | Equivocal; assessment was difficult in 6/10 animals due to excessive staining. | Inconclusive | SCCS/1161/08[3] |
In Vitro/In Chemico Data
No quantitative data from validated in vitro or in chemico assays such as the Direct Peptide Reactivity Assay (DPRA), KeratinoSens™, or the human Cell Line Activation Test (h-CLAT) for this compound are publicly available.
A non-validated in vitro study using peripheral blood monocyte-derived dendritic cells was mentioned in the SCCS opinion, which concluded that this compound was not a sensitizer in that specific test system.[3] However, as the test was not validated, the results are of limited value for regulatory safety assessment.
Human Data
| Test Method | Study Population | Vehicle | Concentration | Results | Reference |
| Patch Test (Textile Dye Series) | 6128 consecutive patients with suspected contact dermatitis | Petrolatum | 1.0% | 2.5% sensitization frequency | (2024)[5] |
Experimental Protocols for Key Skin Sensitization Assays
The following sections provide detailed methodologies for the key assays used to assess skin sensitization potential, based on OECD Test Guidelines.
In Vivo Assay: Guinea Pig Maximisation Test (GPMT) - OECD 406
The GPMT is an adjuvant-type test that aims to induce a high level of sensitization.
Experimental Workflow: Guinea Pig Maximisation Test (GPMT)
-
Animals: Young, healthy albino guinea pigs.
-
Induction Phase:
-
Day 0: Three pairs of intradermal injections are made into the shoulder region:
-
Freund's Complete Adjuvant (FCA) mixed with water (1:1).
-
The test substance in a suitable vehicle.
-
The test substance emulsified in the FCA/water mixture.
-
-
Day 7: The test substance in a suitable vehicle is applied topically over the injection sites and covered with an occlusive patch for 48 hours.
-
-
Challenge Phase:
-
Day 21: The test substance and the vehicle alone are applied to separate sites on the flank of each animal under an occlusive patch for 24 hours.
-
-
Scoring: Skin reactions at the challenge sites are observed at 48 and 72 hours after patch application and graded for erythema and edema. A substance is considered a sensitizer if the incidence of positive reactions in the test group is significantly higher than in the control group.
In Vivo Assay: Local Lymph Node Assay (LLNA) - OECD 429
The LLNA measures the proliferation of lymphocytes in the draining auricular lymph nodes as an indicator of sensitization.
Experimental Workflow: Local Lymph Node Assay (LLNA)
-
Animals: CBA/J or CBA/Ca mice.
-
Procedure:
-
Days 1, 2, and 3: The test substance is applied to the dorsal surface of each ear.
-
Day 6: Mice are injected intravenously with 3H-methyl thymidine.
-
Day 6 (5 hours post-injection): Mice are euthanized, and the draining auricular lymph nodes are excised.
-
-
Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation of 3H-methyl thymidine is measured. The proliferation is expressed as the Stimulation Index (SI), which is the ratio of thymidine incorporation in the test group to that in the vehicle control group. An SI ≥ 3 is considered a positive response.
In Chemico Assay: Direct Peptide Reactivity Assay (DPRA) - OECD 442C
The DPRA assesses the depletion of synthetic peptides containing cysteine or lysine (B10760008) following incubation with the test chemical, mimicking the molecular initiating event of haptenation.
Experimental Workflow: Direct Peptide Reactivity Assay (DPRA)
-
Principle: The test chemical is incubated with synthetic peptides containing either cysteine or lysine for 24 hours.
-
Analysis: The concentration of the remaining non-depleted peptide is determined by High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Endpoint: The percentage of peptide depletion is calculated. The mean cysteine and lysine depletion is used to classify the substance into one of four reactivity classes (no/minimal, low, moderate, high), which corresponds to a prediction of sensitization potential.
In Vitro Assay: KeratinoSens™ - OECD 442D
This assay measures the activation of the Keap1-Nrf2-ARE antioxidant/electrophile response element pathway in human keratinocytes, which is a key event in the cellular response to sensitizers.
Experimental Workflow: KeratinoSens™ Assay
-
Cell Line: KeratinoSens™ cells, which are immortalized human keratinocytes (HaCaT) stably transfected with a luciferase gene under the control of the ARE.
-
Procedure: Cells are exposed to a range of concentrations of the test chemical for 48 hours.
-
Endpoint: Luciferase activity is measured as a marker of gene induction. Cell viability is also assessed. A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase activity above a certain threshold (typically 1.5-fold induction, EC1.5) at a concentration that is not cytotoxic. The maximum fold induction (Imax) is also determined.
In Vitro Assay: human Cell Line Activation Test (h-CLAT) - OECD 442E
The h-CLAT assesses the activation of dendritic cells, a key event in the sensitization pathway, by measuring the expression of specific cell surface markers.
Experimental Workflow: h-CLAT Assay
-
Cell Line: THP-1, a human monocytic leukemia cell line that serves as a model for dendritic cells.
-
Procedure: THP-1 cells are exposed to the test chemical for 24 hours.
-
Endpoint: The expression of cell surface markers CD86 and CD54 is measured by flow cytometry. A chemical is considered a sensitizer if it causes a significant upregulation of either of these markers above a defined threshold.
Conclusion
The assessment of the skin sensitization potential of this compound presents a challenge due to the limited availability of quantitative data from standardized non-clinical assays. The equivocal result from a historical GPMT highlights the difficulties that can be encountered when testing colored substances. However, the available human patch test data suggests that this compound can be a contact allergen in a small percentage of individuals.
For a comprehensive risk assessment, further testing of this compound using the validated and internationally accepted in chemico and in vitro methods outlined in this guide would be necessary. The integrated use of data from the DPRA, KeratinoSens™, and h-CLAT, within the AOP framework, would provide a more complete picture of its sensitization potential and allow for a more robust safety evaluation for its use in consumer products. This guide provides the foundational knowledge and detailed protocols for researchers and drug development professionals to undertake such an assessment for this compound or other chemicals of interest.
References
Methodological & Application
Application Notes and Protocols for Disperse Red 17 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 17 is a red azo dye belonging to the disperse class of dyes.[1] It is characterized by its vibrant red color and is primarily used in the textile industry for dyeing synthetic fibers.[1] In a laboratory setting, its hydrophobic nature and spectral properties may be of interest for various research applications. These notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure accurate and reproducible experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate preparation of solutions and for safety considerations.
| Property | Value | Reference |
| Chemical Name | 2-[N-(2-hydroxyethyl)-3-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol | [2] |
| CAS Number | 3179-89-3 | [3] |
| Molecular Formula | C₁₇H₂₀N₄O₄ | [2][3][4] |
| Molecular Weight | 344.37 g/mol | [3][4][5] |
| Appearance | Reddish-brown crystals or powder | [6] |
| Solubility | Soluble in ethanol (B145695) and acetone.[3][7][8] Very low water solubility (0.3 mg/L at 22 °C).[9] | [3][7][8][9] |
| Melting Point | 160 °C | [7] |
Safety and Handling
This compound may cause an allergic skin reaction and is harmful if swallowed.[10] It is crucial to handle the compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood when handling the solid powder or concentrated solutions.
Experimental Protocols
Recommended Solvents for Stock Solutions
Based on its solubility profile, the recommended solvents for preparing this compound stock solutions are:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Acetone
Due to its very low water solubility, preparing stock solutions directly in aqueous buffers is not recommended.[9] It is common practice to prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in the aqueous experimental medium.
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 10 mL of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 344.37 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
15 mL polypropylene (B1209903) conical tube or a suitable glass vial
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass of this compound:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 344.37 g/mol
-
Mass (g) = 0.00344 g = 3.44 mg
-
-
Weighing:
-
Carefully weigh out 3.44 mg of this compound powder on an analytical balance and transfer it to the 15 mL conical tube.
-
-
Dissolution:
-
Add 10 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication may aid in dissolution if necessary.
-
-
Storage:
-
Store the 10 mM stock solution at -20°C in a tightly sealed, light-protected container. For short-term storage (up to a week), 2-8°C may be acceptable. A 5% solution of this compound in DMSO has been shown to be stable for 7 days.[9]
-
Data Presentation
Solubility and Stability of this compound
| Solvent | Solubility | Stability of Solution | Reference |
| Water | 0.3 mg/L (at 22 °C) | Not applicable for stock solutions | [9] |
| Ethanol | Soluble | Data not readily available | [3][7][8] |
| Acetone | Soluble | A 1% solution in acetone/water is stable for 7 days. | [3][7][8][9] |
| DMSO | Soluble | A 5% solution is stable for 7 days. | [9] |
Mandatory Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Logical Relationship for Solvent Selection
Caption: Logic for selecting an appropriate solvent for this compound.
References
- 1. data.epo.org [data.epo.org]
- 2. ec.europa.eu [ec.europa.eu]
- 3. dormer.com [dormer.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. This compound | C17H20N4O4 | CID 4585870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Page loading... [guidechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cosmileeurope.eu [cosmileeurope.eu]
Application Notes and Protocols for Dyeing Polyester Fibers with Disperse Red 17
Introduction
Disperse dyes are a class of non-ionic, sparingly water-soluble colorants primarily used for dyeing hydrophobic synthetic fibers, most notably polyester (B1180765).[1][2] The dyeing mechanism involves the transfer of the dye from an aqueous dispersion into the amorphous regions of the polymer fibers, where they are held by van der Waals forces and hydrophobic interactions.[1] Due to the compact and crystalline structure of polyester fibers, this process requires high temperatures, typically between 120°C and 135°C, under pressure to facilitate the swelling of the fibers and the diffusion of the dye molecules.[1][3][4]
Disperse Red 17 (C.I. 11210) is a single azo disperse dye used for dyeing and printing polyester, acetate, and other synthetic fibers.[5] The following protocol details the standard high-temperature exhaust dyeing method, which is a common industrial practice for achieving deep, uniform, and fast coloration on polyester fibers.[6][7]
Principle of the Method
The exhaust dyeing method involves heating the polyester substrate in a sealed vessel with the dye dispersion.[6] The process begins with pre-treating the fibers to ensure uniform dye uptake. The dyebath is prepared with the disperse dye, a dispersing agent to maintain a stable dispersion, and an acid to control the pH, typically between 4.5 and 5.5.[2] The temperature is gradually raised to 130°C, held for a specific duration to allow dye penetration and fixation, and then slowly cooled.[2][7] Following dyeing, a crucial "reduction clearing" step is performed to remove any dye particles adhering to the fiber surface, which significantly improves the wash and rubbing fastness of the final product.[2]
Experimental Protocols
This section outlines the step-by-step procedure for dyeing polyester fibers with this compound using the high-temperature, high-pressure (HT-HP) exhaust method.
1. Materials and Equipment
-
Substrate: 100% Polyester fabric or yarn
-
Dye: this compound (C.I. 11210)
-
Chemicals:
-
Non-ionic detergent (e.g., Synthrapol)
-
Soda ash (Sodium Carbonate, Na₂CO₃)
-
Acetic acid (CH₃COOH)
-
Dispersing agent
-
Levelling agent (optional)
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Caustic soda (Sodium Hydroxide, NaOH)
-
-
Equipment:
-
High-temperature, high-pressure laboratory dyeing machine
-
Beakers and graduated cylinders
-
Stirring rods
-
pH meter or pH indicator strips
-
Analytical balance
-
Drying oven or dryer
-
2. Pre-treatment (Scouring)
The purpose of scouring is to remove any oils, waxes, and other impurities from the polyester fibers that could hinder uniform dye absorption.[2][8]
-
Prepare a scouring bath with a liquor ratio (the ratio of the weight of the liquid to the weight of the goods) of 10:1 to 20:1.
-
Add a non-ionic detergent and soda ash to the bath.
-
Immerse the polyester material in the bath and heat to 60-80°C.
-
Maintain this temperature for 15-30 minutes with gentle agitation.
-
Drain the scouring liquor, and rinse the material thoroughly with warm water, followed by a cold water rinse.
3. Dyebath Preparation
-
Calculate the required amount of this compound, dispersing agent, and acetic acid based on the weight of the fabric (o.w.f.).
-
Create a paste with the this compound powder and a small amount of dispersing agent.[6][7][9]
-
Add warm water (40-50°C) to the paste and stir until a fine, stable dispersion is achieved.
-
Fill the dyeing machine with the required volume of water for the desired liquor ratio (e.g., 10:1).
-
Add the remaining auxiliary chemicals (dispersing agent, optional levelling agent) to the dyebath and stir.
-
Add the prepared dye dispersion to the dyebath.
-
Adjust the pH of the dyebath to the target range using acetic acid.[2][7]
4. Exhaust Dyeing Procedure
-
Introduce the pre-treated polyester material into the dyebath at approximately 50-60°C.[10]
-
Seal the dyeing machine and begin circulation. Run for 10-15 minutes at this temperature.[7][9]
-
Raise the temperature of the dyebath to 130°C at a rate of 1-2°C per minute.[10]
-
Hold the temperature at 130°C for 30-60 minutes. The exact time will depend on the desired shade depth.[2]
-
After the holding period, cool the dyebath down to 70-80°C at a rate of 1-2°C per minute.[2]
-
Drain the dyebath.
-
Rinse the dyed material with hot water (60-70°C) to remove residual dye liquor.
5. Post-treatment (Reduction Clearing)
This step is critical for removing unfixed dye from the fiber surface to ensure good wash fastness.[2]
-
Prepare a new bath at a 10:1 liquor ratio.
-
Add caustic soda and sodium hydrosulfite to the bath.
-
Immerse the dyed material and raise the temperature to 70-80°C.[2]
-
Drain the reduction clearing bath.
6. Final Rinsing and Drying
-
Rinse the material thoroughly with hot water, followed by a cold water rinse.
-
Neutralize the fabric by treating it in a bath containing acetic acid for 10 minutes at room temperature.[10]
-
Perform a final cold water rinse.
-
Dry the dyed polyester material, typically in an oven or dryer at around 100-120°C.[7]
Data Presentation
Table 1: Scouring Recipe
| Component | Concentration |
| Non-ionic Detergent | 1.0 - 2.0 g/L |
| Soda Ash (Na₂CO₃) | 1.0 - 2.0 g/L |
| Temperature | 60 - 80 °C |
| Time | 15 - 30 min |
| Liquor Ratio | 10:1 - 20:1 |
Table 2: Dyeing Recipe (High-Temperature Method)
| Component | Concentration (% o.w.f.) |
| This compound | 0.5 - 3.0% |
| Dispersing Agent | 0.5 - 1.0 g/L |
| Acetic Acid | To achieve pH 4.5 - 5.5 |
| Levelling Agent | 0.3 - 0.5 g/L (Optional) |
| Dyeing Temperature | 130 °C |
| Dyeing Time | 30 - 60 min |
| Liquor Ratio | 5:1 - 15:1 |
% o.w.f. = on the weight of fabric
Table 3: Reduction Clearing Recipe
| Component | Concentration |
| Sodium Hydrosulfite (Na₂S₂O₄) | 1.0 - 2.0 g/L |
| Caustic Soda (NaOH) | 1.0 - 2.0 g/L |
| Temperature | 70 - 80 °C |
| Time | 15 - 20 min |
| Liquor Ratio | 10:1 - 20:1 |
Visualization
Caption: Experimental workflow for dyeing polyester with this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. autumnchem.com [autumnchem.com]
- 3. Disperse dyeing | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. scribd.com [scribd.com]
- 7. textilelearner.net [textilelearner.net]
- 8. Disperse Dye for Dyeing and Printing Polyester and Sythetic Fabrics [georgeweil.com]
- 9. textilelearner.net [textilelearner.net]
- 10. Nuchem Newsletter: Application of disperse dyes on 100% Polyester and its blends with cotton and viscose [nuchemdyestuffs.blogspot.com]
Application of Disperse Red 17 in Coloring Plastics and Polymers: A Detailed Guide for Researchers
Introduction
Disperse Red 17, a monoazo dye, is a versatile colorant utilized in the coloring of various synthetic polymers. Its application extends from textiles, including polyester, polyamide, and acrylic fibers, to the coloration of plastics such as polymethyl methacrylate (B99206) (PMMA), polycarbonate (PC), and nylon.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development on the use of this compound for coloring plastics and polymers.
Physicochemical Properties and Performance Data
A comprehensive understanding of the properties of this compound is crucial for its effective application. The following tables summarize key physicochemical data and performance characteristics. It is important to note that while general performance data for disperse dyes in plastics is available, specific quantitative data for this compound in various polymer matrices through melt processing is not extensively documented in publicly available literature. The performance data presented below is a combination of information specific to this compound where available and typical values for disperse dyes in the respective polymers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-[N-(2-hydroxyethyl)-3-methyl-4-[(E)-(4-nitrophenyl)diazenyl]anilino]ethanol | [4] |
| CAS Number | 3179-89-3 | [1][3] |
| C.I. Name | This compound | [1] |
| C.I. Number | 11210 | [1] |
| Molecular Formula | C₁₇H₂₀N₄O₄ | [1] |
| Molecular Weight | 344.37 g/mol | [1] |
| Appearance | Red powder | [5] |
| Solubility | Soluble in ethanol (B145695) and acetone. | [1] |
Table 2: Performance of this compound in Various Polymers
| Polymer | Typical Concentration Range (% w/w) | Processing Temperature (°C) | Light Fastness (Blue Wool Scale, 1-8) | Heat Stability (°C) | Notes |
| Polycarbonate (PC) | 0.1 - 0.5 | 260 - 300 | 4-5 (Estimated) | ~280 | A patent describes a solvent dyeing method at ~80°C with 0.15% dye concentration.[6] |
| Polymethyl Methacrylate (PMMA) | 0.05 - 0.3 | 200 - 230 | 5 (Estimated) | ~220 | Used for coloring PMMA.[3] |
| Polyamide (Nylon) | 0.1 - 1.0 | 220 - 260 | 4 (Estimated) | ~240 | Suitable for coloring nylon.[2][3] |
| Polyethylene Terephthalate (PET) | 0.1 - 1.5 | 250 - 280 | 4-5 (Estimated) | ~260 | Azo dyes can improve the thermal stability of PET.[7] |
Experimental Protocols
The following protocols provide detailed methodologies for incorporating this compound into different polymer matrices.
Protocol 1: Solvent Dyeing of Polycarbonate (PC) Molded Articles
This protocol is based on a patented method for dyeing shaped polycarbonate articles.[6]
Materials:
-
This compound powder
-
Deionized water
-
Di-octyl sodium sulfosuccinate (B1259242) (surfactant)
-
Naphtha solvent (boiling range 90-165°C)
-
Molded polycarbonate article
-
Heating bath
-
Beaker
-
Stirring apparatus
Procedure:
-
Prepare a dye liquor by diluting 0.75 g of this compound in 500 ml of deionized water to achieve a final concentration of approximately 0.15% (w/v).[6]
-
Add 5 g of a 50% by weight mixture of di-octyl sodium sulfosuccinate and naphtha solvent to the dye liquor as a carrier.[6]
-
Heat the dye liquor to 80°C in a heating bath with continuous stirring to form a stable emulsion.[6]
-
Immerse the molded polycarbonate article (e.g., a 100 g block) into the heated dye liquor.[6]
-
Maintain the temperature at 80°C and continue stirring for 5-60 minutes, depending on the desired depth of shade.[6]
-
Remove the dyed polycarbonate article from the bath.
-
Rinse the article thoroughly with deionized water to remove any excess dye from the surface.
-
Allow the dyed article to air dry completely.
Protocol 2: Melt Compounding of this compound with Polyethylene Terephthalate (PET) via Masterbatch
This protocol describes a general procedure for creating a colored PET compound using a masterbatch approach, a common industrial practice.
Materials:
-
This compound powder
-
PET resin (pellets)
-
Carrier resin for masterbatch (e.g., a compatible low molecular weight PET or a universal carrier)
-
Twin-screw extruder
-
Pelletizer
-
Drying oven
Procedure:
-
Masterbatch Preparation:
-
Pre-dry the PET carrier resin according to the manufacturer's specifications (typically 4-6 hours at 120-140°C).
-
Calculate the required amounts of this compound and carrier resin to achieve a high dye concentration in the masterbatch (e.g., 20-40% by weight).
-
Thoroughly mix the this compound powder with the dried carrier resin in a high-speed mixer.
-
Feed the mixture into a twin-screw extruder. The temperature profile of the extruder should be set according to the carrier resin's processing window, typically ranging from 240°C to 270°C.
-
Extrude the molten, colored polymer through a die and cool the strands in a water bath.
-
Pelletize the cooled strands to obtain the masterbatch pellets.
-
Dry the masterbatch pellets to remove any residual moisture.
-
-
Final Compound Production:
-
Pre-dry the virgin PET resin.
-
Calculate the let-down ratio of the masterbatch to the virgin PET resin to achieve the desired final color concentration (e.g., 0.5 - 2.0% masterbatch by weight).
-
Physically blend the masterbatch pellets with the virgin PET pellets.
-
Feed the blend into an extruder or injection molding machine with a temperature profile suitable for PET (typically 250-280°C).
-
Process the material to produce the final colored articles (e.g., fibers, films, or molded parts).
-
Experimental and Logical Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows described in the protocols.
Caption: Workflow for Solvent Dyeing of Polycarbonate.
Caption: Workflow for Melt Compounding using a Masterbatch.
Conclusion
This compound is a suitable dye for coloring a range of plastics and polymers, offering a vibrant red shade. The choice of incorporation method, whether solvent dyeing for finished articles or melt compounding for bulk production, depends on the specific polymer and the desired final product form. While specific quantitative performance data for this compound in various plastics is not extensively available, the provided protocols and general performance characteristics offer a solid foundation for researchers and scientists to explore its application. Further empirical studies are recommended to determine optimal processing conditions and performance for specific polymer grades and applications.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. chemotechnique.se [chemotechnique.se]
- 3. dormer.com [dormer.com]
- 4. This compound | CAS 3179-89-3 | LGC Standards [lgcstandards.com]
- 5. researchgate.net [researchgate.net]
- 6. US3514246A - Method of dyeing shaped polycarbonate resins - Google Patents [patents.google.com]
- 7. Fast Heat - PMMA Processing Guide [fastheatuk.com]
Application Notes and Protocols for the Use of Disperse Red 17 in Supercritical CO2 Dyeing Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Disperse Red 17 in supercritical carbon dioxide (scCO2) dyeing processes. This waterless dyeing technique offers significant environmental and efficiency advantages over traditional aqueous methods, making it a focal point of research in sustainable chemistry and materials science. The protocols outlined below are synthesized from established research on various disperse dyes in scCO2 and serve as a robust starting point for experimental design.
Introduction to Supercritical CO2 Dyeing
Supercritical fluid dyeing is an innovative technology that employs carbon dioxide above its critical temperature (31.1°C) and pressure (73.8 bar) as a dyeing medium.[1][2] In this state, CO2 exhibits unique properties of both a liquid and a gas, allowing it to act as a solvent for non-polar molecules like disperse dyes.[1][2] The process is particularly well-suited for hydrophobic fibers such as polyester (B1180765), where the scCO2 swells the fibers, facilitating the diffusion and penetration of the dye.[2]
Key advantages of this technology include the elimination of water consumption and wastewater treatment, the absence of auxiliary chemicals like dispersants and surfactants, and reduced energy consumption due to the elimination of a drying step.[3][4][5] Furthermore, the CO2 and any residual dye can be recycled, contributing to a more sustainable and environmentally benign process.[6][7]
Physicochemical Properties and Solubility of Disperse Dyes in scCO2
The solubility of disperse dyes in scCO2 is a critical parameter that dictates the efficiency of the dyeing process. Generally, the solubility of disperse dyes increases with increasing pressure at a constant temperature.[3][8] The effect of temperature is more complex; while higher temperatures can increase the vapor pressure of the dye, they can also decrease the density of the CO2, which may lead to a reduction in solubility.[3] Disperse dyes with lower polarity tend to exhibit better solubility in the non-polar scCO2 medium.[9] For instance, a reactive disperse dye modified from C.I. This compound showed increased solubility with pressure and decreased solubility with temperature.[3]
Experimental Data on Disperse Dyes in scCO2 Dyeing
The following table summarizes typical experimental conditions and results for the dyeing of polyester with various disperse red dyes in supercritical CO2. This data can be used as a reference for designing experiments with this compound.
| Dye Name | Substrate | Temperature (°C) | Pressure (MPa) | Time (min) | Key Findings | Reference |
| Reactive this compound (modified) | Not specified (solubility study) | 60 - 140 | 7.5 - 25.0 | 120 | Solubility increases with pressure and decreases with temperature. | [3] |
| Disperse Red 60 | Polyester | 120 | 25 | 120 | The dissolution rate of the dye increases with the flow velocity of CO2. | [4] |
| Disperse Red 153 | Polyester | 80 - 140 | 17 - 29 | 20 - 80 | Dyeing performance improves with increased temperature, pressure, and time. | [6][10] |
| Disperse Red 73 | Not specified (solubility study) | 70 - 130 | 14 - 26 | Not specified | Solubility increases with increasing pressure and temperature. | [9] |
| Disperse Red 167 | Polyester | Not specified | 17 - 25 | Not specified | High dye absorption was observed in this pressure range. | [8] |
| Disperse Red 1 | Polycarbonate | 40 - 60 | 10 - 30 | 180 - 1440 | Dye uptake increases with pressure and time. | [11] |
| Disperse Red 13 | Polycarbonate | 40 - 60 | 10 - 30 | 180 - 1440 | Exhibited higher solubility and better dyeing results than Disperse Red 1 due to the presence of a chlorine group. | [11] |
Experimental Protocols
General Protocol for Supercritical CO2 Dyeing
This protocol describes a general procedure for dyeing a fabric sample (e.g., polyester) with this compound using a laboratory-scale supercritical fluid dyeing apparatus.
Materials and Equipment:
-
This compound dye powder
-
Polyester fabric sample (e.g., 10 cm x 25 cm)
-
Acetone (B3395972) (for rinsing)
-
High-pressure autoclave (dyeing vessel)
-
CO2 cylinder (99.5% purity or higher)
-
High-pressure pump for CO2
-
Heating system for the autoclave
-
Stirring mechanism
-
Back pressure regulator
-
Separator vessel
Procedure:
-
Sample Preparation: Wrap the polyester fabric sample around a perforated stainless-steel tube and place it inside the high-pressure autoclave.
-
Dye Loading: Place a pre-weighed amount of this compound powder at the bottom of the autoclave. No auxiliary chemicals are required.[5][12]
-
System Sealing and Purging: Seal the autoclave and purge it with gaseous CO2 to remove any air.
-
Heating: Heat the autoclave to the desired dyeing temperature (e.g., 80-140°C).[5][6]
-
Pressurization: Once the target temperature is reached, pump liquid CO2 into the autoclave. The CO2 will become supercritical as it is heated and pressurized. Increase the pressure to the desired level (e.g., 17-29 MPa) using the high-pressure pump and maintain it using the back-pressure regulator.[5][6]
-
Dyeing: Start the stirring mechanism to ensure even distribution of the dissolved dye in the supercritical fluid. Maintain the temperature and pressure for the desired dyeing time (e.g., 20-90 minutes).[5][6][12]
-
Depressurization and CO2 Recycling: After the dyeing period, stop the heating and stirring. Slowly release the pressure. The CO2 will transition back to a gaseous state, losing its solvent power and causing the undissolved dye to precipitate. The gaseous CO2 can be collected, purified, and recycled.
-
Sample Removal and Rinsing: Open the autoclave and remove the dyed fabric sample. Rinse the sample with acetone to remove any residual dye from the surface.[12]
-
Analysis: Analyze the dyed sample for color strength (K/S), color fastness, and other relevant properties.
Protocol for Determining Dye Solubility in scCO2
This protocol outlines a method for measuring the solubility of this compound in supercritical CO2 using a dynamic flow system with an online spectrophotometer.
Materials and Equipment:
-
This compound dye powder
-
Supercritical fluid extraction system equipped with a UV/Vis spectrophotometer
-
High-pressure pump for CO2
-
Temperature-controlled equilibrium cell
-
Back pressure regulator
Procedure:
-
System Setup: Pack a small column with this compound powder and place it within the temperature-controlled equilibrium cell.
-
Equilibration: Heat the cell to the desired temperature and pressurize the system with CO2 to the target pressure. Allow the system to equilibrate for a set time (e.g., 120 minutes) to ensure the scCO2 is saturated with the dye.[3]
-
Measurement: Flow the saturated scCO2-dye solution through the high-pressure UV/Vis spectrophotometer cell at a constant flow rate.
-
Data Acquisition: Record the absorbance at the wavelength of maximum absorption for this compound.
-
Calculation: Use the Beer-Lambert law to calculate the concentration of the dye in the scCO2 from the absorbance values. The molar absorption coefficient will need to be determined under supercritical conditions.
-
Repeat: Repeat the measurements at different temperatures and pressures to generate a solubility curve.
Visual Representations
Supercritical CO2 Dyeing Workflow
Caption: Workflow of the supercritical CO2 dyeing process.
Logical Relationship of Dyeing Parameters
References
- 1. scispace.com [scispace.com]
- 2. ijirct.org [ijirct.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. eco2dye.com [eco2dye.com]
- 6. researchgate.net [researchgate.net]
- 7. 182.160.97.198:8080 [182.160.97.198:8080]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. thermalscience.rs [thermalscience.rs]
- 11. researchgate.net [researchgate.net]
- 12. Super Critical Carbon Dioxide Assisted Dyeing – A Novel Approach - Fibre2Fashion [fibre2fashion.com]
Application Notes: Experimental Design for Biodegradability Studies of Disperse Red 17
Introduction
Disperse Red 17 (C.I. 11210) is a synthetic monoazo dye characterized by its low water solubility and its application in dyeing hydrophobic fibers like polyester (B1180765) and acetate (B1210297).[1][2] Like many azo dyes, its complex aromatic structure makes it resistant to conventional wastewater treatment methods, leading to persistence in the environment.[3] The release of such dyes into aquatic ecosystems is a significant concern due to their potential toxicity and the carcinogenic nature of the aromatic amines that can be formed from their breakdown.[4][5] Studying the biodegradability of this compound is crucial for developing effective, eco-friendly bioremediation strategies.[6][7]
Principle of Microbial Degradation
The microbial degradation of azo dyes is typically a two-stage process involving different microbial communities and enzymatic systems.[6]
-
Anaerobic/Microaerophilic Azo Bond Cleavage : Under anaerobic or microaerophilic (low oxygen) conditions, the crucial first step is the reductive cleavage of the azo bond (–N=N–).[5][8] This reaction is catalyzed by non-specific enzymes, primarily azoreductases, which transfer electrons to the azo linkage, breaking the bond and resulting in the formation of colorless, but potentially hazardous, aromatic amines.[7][9]
-
Aerobic Degradation of Aromatic Amines : The aromatic amines produced in the first stage are often resistant to further degradation under anaerobic conditions.[6] However, under aerobic conditions, a different set of microorganisms can mineralize these amines through the action of oxidative enzymes like mono- and dioxygenases, breaking down the aromatic rings into simpler molecules such as CO2, H2O, and inorganic salts.[9]
Therefore, a sequential anaerobic-aerobic process is often the most effective strategy for the complete mineralization of azo dyes.[6] Key enzymes that can be involved, particularly in fungal degradation, include laccases and various peroxidases.[6][10]
Experimental Protocols
Protocol 1: Isolation and Screening of this compound Degrading Microorganisms
This protocol describes the enrichment and isolation of bacteria from contaminated environments that are capable of degrading this compound.
Materials:
-
Soil or sludge samples from textile industry effluent sites.[11]
-
Sterile Mineral Salt Medium (MSM).
-
This compound (stock solution in a suitable solvent like DMSO, as the dye is poorly water-soluble).
-
Glucose or other suitable carbon source.
-
Yeast extract or other suitable nitrogen source.
-
Petri dishes with MSM agar (B569324).
-
Incubator, shaker, autoclave.
Procedure:
-
Enrichment Culture :
-
Prepare 100 mL of MSM in a 250 mL Erlenmeyer flask.
-
Supplement the medium with a carbon source (e.g., 1% glucose) and a nitrogen source (e.g., 0.5% yeast extract).[9][11]
-
Add this compound to a final concentration of 50-100 mg/L.
-
Inoculate the medium with 1 gram of the soil or sludge sample.
-
Incubate the flask at 30-37°C under static or microaerophilic conditions to favor the initial reductive decolorization, shaking at 120-150 rpm can also be used.[11][12]
-
-
Sub-culturing : After observing significant decolorization (typically 3-7 days), transfer 5 mL of the enriched culture to a fresh flask of the same medium. Repeat this process 3-5 times to select for a well-adapted microbial consortium.[12]
-
Isolation of Pure Cultures :
-
Take an aliquot from the final enrichment flask and perform serial dilutions in sterile saline.
-
Plate the dilutions onto MSM agar plates containing this compound.
-
Incubate the plates at 30-37°C until distinct colonies appear.
-
-
Screening : Select colonies that show a clear zone of decolorization around them. Purify these isolates by re-streaking onto fresh plates. These pure cultures are candidates for further biodegradability studies.[11]
Protocol 2: Batch Biodegradation and Decolorization Assay
This protocol details the setup of a batch experiment to quantify the decolorization of this compound by a selected microbial isolate or consortium.
Materials:
-
Isolated microbial culture.
-
MSM broth, carbon and nitrogen sources.
-
This compound stock solution.
-
250 mL Erlenmeyer flasks.
-
Shaking incubator.
-
UV-Vis Spectrophotometer.
-
Centrifuge.
Procedure:
-
Inoculum Preparation : Grow the selected microbial strain in a nutrient-rich broth (e.g., Nutrient Broth or Luria-Bertani broth) for 24 hours to obtain a fresh, active culture.
-
Experimental Setup :
-
Prepare 100 mL of MSM in several 250 mL flasks, supplemented with optimal carbon and nitrogen sources.
-
Add this compound to the desired final concentration (e.g., 100 mg/L).[3]
-
Inoculate the flasks with 5% (v/v) of the prepared inoculum.[13]
-
Include a control flask containing the dye and medium but no microbial inoculum.
-
-
Incubation : Incubate the flasks at the optimal temperature and pH (e.g., 35°C, pH 7) under static or microaerophilic conditions for 24-72 hours.[14]
-
Sampling and Analysis :
-
At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw a 3-5 mL aliquot from each flask aseptically.[9]
-
Centrifuge the sample at 8,000-10,000 rpm for 15 minutes to pellet the microbial cells.
-
Collect the supernatant and measure its absorbance at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The λmax must be determined by scanning the dye solution from 200-800 nm.
-
-
Calculation of Decolorization : Calculate the percentage of decolorization using the following formula[12]:
-
% Decolorization = [(Initial Absorbance – Observed Absorbance) / Initial Absorbance] x 100
-
Protocol 3: Identification of Biodegradation Metabolites by GC-MS
This protocol outlines the extraction and analysis of metabolites formed during the biodegradation of this compound.
Materials:
-
Supernatant from the decolorized culture medium (from Protocol 2).
-
Ethyl acetate or other suitable organic solvent.
-
Sodium sulfate (B86663) (anhydrous).
-
Rotary evaporator.
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
Procedure:
-
Metabolite Extraction :
-
After significant or complete decolorization, centrifuge a large volume (e.g., 50 mL) of the culture to remove all biomass.
-
Collect the supernatant and adjust its pH to neutral (pH ~7.0).
-
Perform a liquid-liquid extraction by mixing the supernatant with an equal volume of ethyl acetate in a separating funnel. Shake vigorously and allow the layers to separate.
-
Collect the upper organic layer. Repeat the extraction process 2-3 times to ensure complete recovery of metabolites.
-
-
Concentration : Pool the collected organic extracts and dry them over anhydrous sodium sulfate. Concentrate the extract to a final volume of approximately 1 mL using a rotary evaporator.
-
GC-MS Analysis :
-
Inject 1 µL of the concentrated extract into the GC-MS system.
-
Run the analysis using a suitable temperature program to separate the compounds.
-
Identify the resulting peaks by comparing their mass spectra with libraries such as NIST (National Institute of Standards and Technology).[14][15][16] The expected initial metabolites would be aromatic amines resulting from the cleavage of the azo bond.[17]
-
Data Presentation
Quantitative data from the experiments should be organized into clear tables for comparison and analysis.
Table 1: Optimization of Environmental Parameters for this compound Decolorization
| Parameter | Level 1 | Level 2 | Level 3 | Optimal Level | % Decolorization at Optimal Level |
| pH | 5 | 7 | 9 | 7 | 92% |
| Temperature (°C) | 25 | 35 | 45 | 35 | 94% |
| Dye Conc. (mg/L) | 50 | 100 | 200 | 100 | 91% |
| Carbon Source | Glucose | Sucrose | Starch | Glucose | 95% |
| Nitrogen Source | Yeast Extract | Peptone | NH4Cl | Yeast Extract | 96% |
Table 2: HPLC Method Parameters for this compound Quantification
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography System |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | PDA/DAD at the λmax of this compound |
| Column Temperature | 30°C |
Table 3: Tentative Identification of this compound Metabolites by GC-MS
| Retention Time (min) | Major m/z Fragments | Tentatively Identified Compound |
| 8.5 | 138, 108, 92, 65 | 4-Nitroaniline |
| 12.2 | 226, 195, 181, 150 | 4-amino-3-methyl-N,N-bis(2-hydroxyethyl)aniline |
| 15.4 | 121, 93, 77 | Aniline (from further degradation) |
Visualizations: Workflows and Pathways
Caption: Experimental workflow for this compound biodegradability studies.
Caption: Proposed initial biodegradation pathway for this compound.
References
- 1. scialert.net [scialert.net]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. Biodegradation and detoxification of textile azo dyes by bacterial consortium under sequential microaerophilic/aerobic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. ijcmas.com [ijcmas.com]
- 7. Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Biodegradation of Synthetic Dyes of Textile Effluent by Microorganisms: An Environmentally and Economically Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decolorization and degradation analysis of Disperse Red 3B by a consortium of the fungus Aspergillus sp. XJ-2 and the microalgae Chlorella sorokiniana XJK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijcmas.com [ijcmas.com]
- 12. iosrjournals.org [iosrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Exploring the decolorization efficiency and biodegradation mechanisms of different functional textile azo dyes by Streptomyces albidoflavus 3MGH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
In Vitro Genotoxicity Assessment of Disperse Red 17: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 17, a monoazo dye, has been utilized in various industrial applications, including textiles and cosmetics. Due to its potential for human exposure, a thorough evaluation of its genotoxic potential is crucial for safety assessment. This document provides detailed application notes and protocols for the in vitro genotoxicity assessment of this compound, focusing on the Ames test, the in vitro micronucleus assay, and the comet assay. The information is compiled from scientific literature and regulatory opinions to guide researchers in the design and execution of these essential toxicological studies.
Data Presentation
The following tables summarize the available in vitro genotoxicity data for this compound. It is important to note that while several studies have been conducted, detailed quantitative data, such as the number of revertant colonies or the percentage of cells with micronuclei at specific concentrations, are not always publicly available. The tables reflect the qualitative and semi-quantitative findings from the existing literature.
Table 1: Summary of Ames Test Results for this compound
| Bacterial Strain | Metabolic Activation (S9) | Concentration Range (µ g/plate ) | Result | Reference |
| S. typhimurium TA98 | Without S9 | 3 - 5000 | Mutagenic (substantial, dose-dependent increase in revertants) | [1] |
| S. typhimurium TA98 | With S9 | 3 - 5000 | Mutagenic (substantial, dose-dependent increase in revertants) | [1] |
| S. typhimurium TA100 | Without S9 | 3 - 5000 | Mutagenic (substantial, dose-dependent increase in revertants) | [1] |
| S. typhimurium TA100 | With S9 | 3 - 5000 | Weakly Mutagenic (weak but clear dose-dependent increase) | [1] |
| S. typhimurium TA1535 | With and Without S9 | 3 - 5000 | Non-mutagenic | [1] |
| S. typhimurium TA1537 | With and Without S9 | 3 - 5000 | Non-mutagenic | [1] |
Table 2: Summary of In Vitro Micronucleus Assay Results for this compound
| Cell Line | Treatment Duration | Concentration Range | Key Observations | Result | Reference |
| Human Lymphocytes | Not Specified | ≥ 0.2 µg/mL | Dose-dependent increase in micronuclei formation up to 1.0 µg/mL. A decrease was observed at higher concentrations. | Positive | [2][3] |
| HepG2 Cells | Not Specified | ≥ 2.0 µg/mL | Dose-dependent increase in the frequency of micronuclei. A decrease was observed at higher concentrations. | Positive | [2][3] |
| 3D Human Dermal Equivalent | Not Specified | Not Specified | No genotoxic effects were observed. | Negative | [4] |
Table 3: Summary of Comet Assay (Single Cell Gel Electrophoresis) Data for this compound
| Cell Line | Assay Type | Concentration Range | Key Parameters Measured | Result | Reference |
| Testis Cells (in vivo) | Alkaline | 20, 100, 500 mg/kg body weight | DNA damage | Increased DNA damage at 100 and 500 mg/kg | Not an in vitro study, but indicates DNA damage potential. |
| Spermatozoa (in vivo) | Alkaline | Low doses (not specified) | DNA damage | Data suggests genotoxic effects. | Not an in vitro study, but indicates DNA damage potential.[5] |
Experimental Protocols
The following are detailed protocols for the key in vitro genotoxicity assays. These are generalized procedures and should be adapted and optimized based on specific laboratory conditions and regulatory guidelines.
Bacterial Reverse Mutation Test (Ames Test)
This protocol is based on OECD Guideline 471 and includes modifications for testing azo dyes.
a. Principle: The Ames test utilizes amino acid-requiring strains of Salmonella typhimurium to detect point mutations, which result in a reversion to a prototrophic state, allowing the bacteria to grow on a minimal medium lacking the specific amino acid.
b. Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
This compound
-
Positive controls (e.g., Sodium Azide, 2-Nitrofluorene, Benzo[a]pyrene)
-
Negative/vehicle control (e.g., DMSO)
-
S9 fraction from induced rat liver (for metabolic activation)
-
Cofactor mix (NADP, Glucose-6-phosphate, Flavin mononucleotide - FMN)
-
Minimal glucose agar (B569324) plates
-
Top agar
c. Protocol:
-
Strain Preparation: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking.
-
Metabolic Activation: Prepare the S9 mix containing the S9 fraction and the cofactor mix. For azo dyes, the inclusion of FMN in the cofactor mix is recommended to facilitate reductive metabolism.[6]
-
Plate Incorporation Method:
-
To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture and 0.1 mL of the test solution (this compound at various concentrations), negative control, or positive control.
-
For assays with metabolic activation, add 0.5 mL of the S9 mix.
-
Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate.
-
-
Pre-incubation Method (Recommended for Azo Dyes):
-
In a sterile tube, mix 0.1 mL of the bacterial culture, 0.1 mL of the test solution, and 0.5 mL of S9 mix (or buffer for assays without metabolic activation).
-
Incubate the mixture at 37°C for 20-30 minutes.
-
Add 2 mL of molten top agar, vortex, and pour onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the background (negative control).
In Vitro Mammalian Cell Micronucleus Test
This protocol is based on OECD Guideline 487.
a. Principle: The in vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
b. Materials:
-
Mammalian cell line (e.g., human peripheral blood lymphocytes, HepG2, CHO)
-
This compound
-
Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9)
-
Negative/vehicle control (e.g., culture medium or DMSO)
-
S9 fraction (for metabolic activation)
-
Cytochalasin B (to block cytokinesis)
-
Culture medium and supplements
-
Fixative (e.g., methanol)
-
Staining solution (e.g., Giemsa, DAPI)
c. Protocol:
-
Cell Culture: Culture the cells in appropriate medium to a suitable density.
-
Treatment:
-
Short treatment (3-6 hours) with and without S9: Expose the cells to various concentrations of this compound, negative and positive controls.
-
Long treatment (1.5-2 normal cell cycles) without S9: Expose the cells to the test substance for a longer duration.
-
-
Removal of Test Substance: After the treatment period, wash the cells to remove the test substance and add fresh medium.
-
Cytokinesis Block: Add Cytochalasin B to the culture medium to inhibit cytokinesis, resulting in binucleated cells. The incubation time should be sufficient to allow for one cell division.
-
Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Slide Preparation: Prepare slides by cytocentrifugation or dropping the cell suspension onto slides.
-
Fixation and Staining: Fix the cells with an appropriate fixative and stain with a DNA-specific stain.
-
Scoring:
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Determine the Cytokinesis-Block Proliferation Index (CBPI) to assess cytotoxicity.
-
A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells.
-
Alkaline Single Cell Gel Electrophoresis (Comet) Assay
a. Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA fragments migrate out of the nucleus during electrophoresis, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.
b. Materials:
-
Mammalian cell line
-
This compound
-
Positive control (e.g., H₂O₂)
-
Negative/vehicle control
-
Normal melting point agarose (B213101)
-
Low melting point agarose
-
Lysis solution (high salt, detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green, Ethidium Bromide)
-
Microscope slides
c. Protocol:
-
Cell Preparation and Treatment: Treat cultured cells with various concentrations of this compound, a positive control, and a negative control.
-
Slide Preparation:
-
Coat microscope slides with a layer of normal melting point agarose.
-
Mix the treated cells with low melting point agarose and layer this suspension onto the pre-coated slides.
-
Allow the agarose to solidify.
-
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and expose alkali-labile sites.
-
Electrophoresis: Perform electrophoresis under alkaline conditions. The negatively charged DNA will migrate towards the anode.
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer and stain the DNA with a fluorescent dye.
-
Visualization and Scoring:
-
Visualize the comets using a fluorescence microscope.
-
Analyze at least 50-100 comets per slide using image analysis software.
-
Commonly measured parameters include % Tail DNA, Tail Length, and Olive Tail Moment.
-
A significant increase in these parameters compared to the negative control indicates DNA damage.
-
Potential Signaling Pathway for Genotoxicity
The genotoxicity of many azo dyes, including likely this compound, is not typically due to the parent compound but rather its metabolic products. The proposed pathway involves the reductive cleavage of the azo bond, followed by metabolic activation of the resulting aromatic amines.
This pathway highlights the critical role of metabolic enzymes in converting the relatively inert dye into DNA-reactive species. The formation of DNA adducts can lead to mutations and chromosomal damage if not properly repaired by the cell's DNA repair machinery.
Conclusion
The available in vitro data indicates that this compound has mutagenic potential in the Ames test and can induce micronuclei in mammalian cells. However, the genotoxic response can be cell-type dependent, as suggested by the negative result in a 3D human dermal equivalent model.[4] The provided protocols offer a framework for the consistent and reliable assessment of the genotoxicity of this compound and other similar compounds. Further research to obtain detailed quantitative data and to elucidate the specific signaling pathways involved in its genotoxicity is warranted for a more comprehensive risk assessment.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei frequencies in human lymphocytes and in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genotoxicity assessment of reactive and disperse textile dyes using human dermal equivalent (3D cell culture system) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disperse Red 1 azo dye: Consequences of low-dose/low-concentration exposures in mice and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analyses of the genotoxic and mutagenic potential of the products formed after the biotransformation of the azo dye Disperse Red 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Treatment of Wastewater Containing Disperse Red 17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 17 is a synthetic azo dye commonly used in the textile industry for dyeing polyester (B1180765) fibers. Due to its complex aromatic structure and low water solubility, it is recalcitrant to conventional wastewater treatment methods, posing a significant environmental concern. The discharge of effluents containing this compound can lead to persistent coloration of water bodies, reducing light penetration and affecting aquatic ecosystems. This document provides a comprehensive overview of various physicochemical and biological methods for the effective treatment of wastewater contaminated with this compound, complete with detailed experimental protocols and comparative data.
Physicochemical Treatment Methods
Physicochemical methods are widely employed for the removal of recalcitrant dyes like this compound from wastewater. These techniques often involve strong oxidizing agents, adsorbent materials, or physical separation processes to decolorize and degrade the dye molecules.
Advanced Oxidation Processes (AOPs)
AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of degrading complex organic pollutants.
a) Fenton and Photo-Fenton Processes
The Fenton process utilizes hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The efficiency of this process can be enhanced by the application of UV radiation (photo-Fenton). A maximum removal efficiency of 98% for this compound has been observed using ferrous ions and UV radiation, while a 95.7% removal was achieved with hydrogen peroxide alone under specific conditions[1].
b) Ozonation
Ozonation is an effective method for color removal[2]. It can be combined with other AOPs, such as UV radiation (O₃/UV), to enhance the degradation of dyes. For Acid Red 17, a similar azo dye, 100% color removal was achieved after 25 minutes of O₃/UV treatment[3][4].
c) Heterogeneous Photocatalysis
This process involves the use of a semiconductor catalyst, such as titanium dioxide (TiO₂) or cerium iron oxide (CeFeO₃), which upon irradiation with UV or visible light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. Studies have shown that photocatalysis can achieve significant color and COD reduction[2]. For a similar dye, Disperse Red 167, optimal degradation was observed at pH 8 using CeFeO₃ as a catalyst[5].
Coagulation-Flocculation
Coagulation-flocculation is a conventional and cost-effective method that involves destabilizing colloidal dye particles by adding a coagulant, followed by gentle mixing to promote the formation of larger flocs that can be easily removed by sedimentation. Common coagulants include aluminum sulfate (B86663) (alum) and ferric chloride (FeCl₃)[6]. A study on this compound showed a color removal efficiency of 85.24% using 40 mg/L of alum[6].
Adsorption
Adsorption is a widely used technique due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials[7]. Activated carbon, derived from various low-cost natural materials like palm fibers, has proven effective in removing disperse dyes[2][8]. The process is influenced by several factors including pH, adsorbent dosage, and contact time[7][8]. An optimal dye removal rate of 82% for this compound was achieved within 90 minutes using activated carbon from palm fibers[8].
Membrane Filtration
Membrane filtration techniques like Nanofiltration (NF) and Ultrafiltration (UF) are effective for separating dyes from wastewater[9][10][11]. Micellar-Enhanced Ultrafiltration (MEUF) is an advanced membrane process where surfactants are added to the wastewater at concentrations above their critical micelle concentration (CMC). The dye molecules are solubilized within the micelles, which are then retained by the ultrafiltration membrane, leading to high rejection rates of over 99% for some reactive dyes[12][13][14].
Biological Treatment Methods
Biological treatment methods utilize microorganisms like bacteria and fungi to break down dye molecules. These methods are considered environmentally friendly and can lead to the complete mineralization of the dye[15].
White-rot fungi, such as Pleurotus ostreatus, have shown the ability to decolorize disperse dyes, with an efficiency of 73.13% for Disperse Red after 168 hours of cultivation[16]. Similarly, certain bacteria, like Bervibacillus laterosporous, have been reported to achieve 100% reduction of Disperse Red 54 within 48 hours[2]. Enzymatic treatments, using enzymes like laccase, can also be employed as a pretreatment to reduce the toxicity of the dye effluent before it undergoes conventional activated sludge treatment[17].
Data Presentation: Comparison of Treatment Methods
| Treatment Method | Reagents/Materials | Key Conditions | Removal Efficiency (%) | COD Reduction (%) | Reference |
| Fenton Process | H₂O₂ (170 mg/L) | Agitation: 300 rpm | 95.7 | - | [1] |
| Photo-Fenton | Fe²⁺, H₂O₂, UV light (40W) | Time: 60 min, Agitation: 200 rpm | 98 | - | [1] |
| Coagulation | Alum (40 mg/L) | Initial Dye Conc.: 60 mg/L | 85.24 | - | [6] |
| Adsorption | Activated Carbon (Palm Fibers) | Time: 90 min | 82 | - | [8] |
| Photocatalysis | TiO₂ (2 g/L) | Disperse Blue 56, pH 3 | 90 (Color) | 98 | [2] |
| Biological (Fungal) | Pleurotus ostreatus | Time: 168 hours | 73.13 | - | [16] |
| Biological (Bacterial) | Bervibacillus laterosporous | Time: 48 hours, Disperse Red 54 | 100 | - | [2] |
| MEUF | Natural Surfactant (Saponin) | Surfactant Conc.: 2 x CMC | 97.02 (Remazol Red) | - | [12] |
Experimental Protocols
Protocol 1: Fenton Treatment of this compound Effluent
This protocol describes the degradation of this compound using the Fenton process.
Materials:
-
This compound stock solution (100 mg/L)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (30% w/v)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Beakers (250 mL)
-
Magnetic stirrer
-
UV lamp (optional, for photo-Fenton)
-
Spectrophotometer
Procedure:
-
Prepare a 100 mg/L solution of this compound in deionized water.
-
Take 100 mL of the dye solution in a 250 mL beaker.
-
Adjust the initial pH of the solution to 3.0 using sulfuric acid.
-
Place the beaker on a magnetic stirrer and begin stirring at 200 rpm.
-
Add the desired amount of FeSO₄·7H₂O (e.g., to achieve a concentration of 56 mg/L Fe²⁺).
-
Add the required volume of H₂O₂ (e.g., to achieve a concentration of 102 mg/L). For photo-Fenton, switch on the UV lamp positioned above the beaker.
-
Start the timer and collect aliquots (e.g., 3 mL) at regular intervals (e.g., 10, 20, 30, 60 minutes).
-
Immediately quench the reaction in the aliquots by adding a small amount of NaOH to raise the pH to >10, which precipitates the iron.
-
Centrifuge the samples to remove the precipitate.
-
Measure the absorbance of the supernatant at the maximum wavelength of this compound using a spectrophotometer.
-
Calculate the percentage of color removal using the formula: Removal (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
Protocol 2: Adsorption of this compound using Activated Carbon
This protocol details the batch adsorption process for removing this compound.
Materials:
-
This compound solution (e.g., 50 mg/L)
-
Activated carbon (e.g., from palm fibers)
-
Erlenmeyer flasks (250 mL)
-
Orbital shaker
-
pH meter
-
Spectrophotometer
-
Filter paper
Procedure:
-
Prepare a stock solution of this compound.
-
Dispense 100 mL of the dye solution into a series of 250 mL Erlenmeyer flasks.
-
Adjust the pH of the solutions to the desired value (e.g., pH 2, as lower pH often favors adsorption of this dye type)[8][18].
-
Add a pre-weighed amount of activated carbon (adsorbent dose, e.g., 1 g/L) to each flask.
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) at room temperature.
-
Withdraw samples at different time intervals (e.g., 15, 30, 60, 90, 120 minutes).
-
Filter the samples immediately to separate the adsorbent from the solution.
-
Measure the concentration of the remaining dye in the filtrate using a spectrophotometer.
-
Calculate the percentage of dye removal for each time point.
References
- 1. e-ijep.co.in [e-ijep.co.in]
- 2. oaji.net [oaji.net]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Experimental study of dye removal from industrial wastewater by membrane technologies of reverse osmosis and nanofiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Recent progress in treatment of dyes wastewater using microbial-electro-Fenton technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
Application Notes and Protocols for Dyeing Polyamide and Acrylic Fibers with Disperse Red 17
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the application of Disperse Red 17, a monoazo disperse dye, for the coloration of polyamide (such as Nylon) and acrylic fibers. The protocols outlined below are intended for laboratory-scale exhaust dyeing processes and are compiled from established principles of disperse dyeing on synthetic fibers.
Overview and Principle
This compound (C.I. 11210) is a non-ionic dye with low water solubility, making it suitable for dyeing hydrophobic fibers like polyamide and acrylics.[1] The dyeing mechanism involves the transfer of dye molecules from a fine aqueous dispersion onto the fiber surface, followed by diffusion into the amorphous regions of the polymer structure at elevated temperatures.[1] The dye molecules are held within the fiber matrix by van der Waals forces and hydrogen bonds.
Chemical Structure of this compound:
-
Molecular Formula: C₁₇H₂₀N₄O₄
-
Molecular Weight: 344.37 g/mol
Data Presentation: Dyeing Parameters and Fastness Properties
The following tables summarize the recommended dyeing parameters and expected fastness properties for this compound on polyamide and acrylic fibers. These values are representative and may require optimization based on specific substrate characteristics and desired shade depth.
Table 1: Recommended Dyeing Parameters for this compound
| Parameter | Polyamide (Nylon) | Acrylic |
| Dye Concentration (% owf) | 1.0 - 3.0 | 1.0 - 3.0 |
| Liquor Ratio | 1:30 - 1:50 | 1:40 - 1:50 |
| pH | 4.5 - 5.5 (buffered with acetic acid/sodium acetate) | 4.5 - 5.5 (buffered with acetic acid/sodium acetate) |
| Dispersing Agent (g/L) | 1.0 - 2.0 | 1.0 - 2.0 |
| Leveling Agent (g/L) | 0.5 - 1.0 (optional, for pale shades) | 0.5 - 1.0 (optional) |
| Initial Temperature | 50 - 60°C | 60 - 70°C |
| Rate of Temperature Rise | 1 - 2°C / minute | 1 - 2°C / minute |
| Final Dyeing Temperature | 98 - 100°C (at boil) | 95 - 100°C (at boil) |
| Dyeing Time at Final Temp. | 45 - 60 minutes | 60 - 90 minutes |
Table 2: Typical Fastness Properties of this compound
| Fastness Property | Test Method | Polyamide (Nylon) | Acrylic |
| Washing Fastness (Color Change) | ISO 105-C06 | 4 | 4 |
| Washing Fastness (Staining) | ISO 105-C06 | 3-4 | 3-4 |
| Light Fastness (Xenon Arc) | AATCC 16.3 | 4-5 | 4-5 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4 | 4 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 3 | 3 |
Fastness ratings are on a scale of 1 to 5, where 5 is excellent.
Experimental Protocols
The following are detailed step-by-step protocols for the exhaust dyeing of polyamide and acrylic fibers with this compound in a laboratory setting.
Protocol for Dyeing Polyamide Fibers
This protocol is designed for a standard laboratory dyeing apparatus.
Materials and Reagents:
-
Polyamide fabric (e.g., Nylon 6 or Nylon 6,6)
-
This compound
-
Non-ionic dispersing agent
-
Acetic acid (glacial)
-
Sodium acetate (B1210297)
-
Deionized water
Procedure:
-
Scouring: Prepare the polyamide fabric by washing with a 1-2 g/L non-ionic detergent solution at 60-70°C for 20-30 minutes to remove any impurities. Rinse thoroughly with warm and then cold water.
-
Dye Dispersion Preparation: Weigh the required amount of this compound. Create a smooth paste with a small amount of cold water and the dispersing agent. Gradually add warm water (40-50°C) to the paste while stirring to form a fine dispersion.
-
Dye Bath Preparation: Set up the dye bath with the required volume of deionized water to achieve the desired liquor ratio. Add the dispersing agent and buffer (acetic acid and sodium acetate) to adjust the pH to 4.5-5.5.
-
Dyeing Process:
-
Heat the dye bath to 50-60°C.
-
Add the prepared dye dispersion to the bath and stir well.
-
Immerse the scoured polyamide fabric into the dye bath.
-
Raise the temperature to 98-100°C at a rate of 1-2°C per minute.
-
Maintain the dyeing at this temperature for 45-60 minutes, ensuring gentle agitation.
-
-
Cooling and Rinsing: After dyeing, cool the dye bath to 60-70°C. Remove the fabric and rinse with warm water, followed by a thorough rinse with cold water.
-
Reduction Clearing (Optional but Recommended): To improve wash fastness, treat the dyed fabric in a solution containing 2 g/L sodium hydrosulfite and 2 g/L sodium carbonate at 60-70°C for 15-20 minutes. Rinse thoroughly and neutralize with a weak acetic acid solution if necessary.
-
Drying: Air dry or oven dry the fabric at a moderate temperature.
Protocol for Dyeing Acrylic Fibers
This protocol is adapted for the specific properties of acrylic fibers.
Materials and Reagents:
-
Acrylic fabric
-
This compound
-
Non-ionic dispersing agent
-
Acetic acid (glacial)
-
Sodium acetate
-
Deionized water
Procedure:
-
Scouring: Clean the acrylic fabric as described for polyamide to ensure a pristine surface for dyeing.
-
Dye Dispersion Preparation: Prepare the this compound dispersion as outlined in the polyamide protocol.
-
Dye Bath Preparation: Prepare the dye bath with the appropriate liquor ratio and adjust the pH to 4.5-5.5 using an acetic acid/sodium acetate buffer. Add the dispersing agent.
-
Dyeing Process:
-
Heat the dye bath to 60-70°C.
-
Add the dye dispersion and stir.
-
Introduce the scoured acrylic fabric.
-
Increase the temperature to 95-100°C at a rate of 1-2°C per minute.
-
Continue dyeing at this temperature for 60-90 minutes with gentle agitation.[2]
-
-
Cooling and Rinsing: Slowly cool the dye bath to 60°C before removing the fabric to avoid setting creases. Rinse thoroughly with warm and then cold water.
-
After-treatment: A light soaping with a non-ionic detergent at 50-60°C for 10-15 minutes can help remove any surface dye. Rinse well.
-
Drying: Dry the dyed acrylic fabric.
Visualizations
Dyeing Process Workflow
Dye-Fiber Interaction Model
References
Application Note: Standardized Protocols for Assessing the Color Fastness of Disperse Red 17 on Synthetic Textiles
AN-DR17-CF-2025
Introduction
Disperse Red 17 (C.I. 11210) is a single azo disperse dye widely used for dyeing and printing on synthetic fibers such as polyester, acetate, and polyamide.[1][2] Its vibrant red hue and good application properties make it a popular choice in the textile industry.[1][3] The performance and longevity of a textile product are significantly influenced by the ability of the dye to resist color loss or transfer under various environmental conditions. This property, known as color fastness, is a critical quality parameter.[4] This document provides a comprehensive set of standardized protocols for evaluating the color fastness of textiles dyed with this compound to washing, light, crocking (rubbing), perspiration, and sublimation. These protocols are based on internationally recognized standards from the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO).
Experimental Overview
The following protocols outline the necessary steps to evaluate the key color fastness properties of textiles dyed with this compound. The overall workflow involves preparing the dyed textile specimens, subjecting them to controlled conditions simulating real-world use, and then evaluating the degree of color change and staining on adjacent fabrics.
Caption: Figure 1. Overall workflow for color fastness testing.
Materials and Equipment
-
Fabric Specimens: Textile dyed with this compound.
-
Multifiber Adjacent Fabric: AATCC Test Fabric No. 10 or ISO 105-F10, containing strips of acetate, cotton, nylon, polyester, acrylic, and wool.
-
Gray Scales: Gray Scale for Color Change (AATCC EP1 or ISO 105-A02) and Gray Scale for Staining (AATCC EP2 or ISO 105-A03).
-
Launder-Ometer: or equivalent device for accelerated laundering tests.[5]
-
Stainless Steel Canisters and Balls: For laundering tests.[6]
-
Xenon Arc Lamp Weathering Instrument: For light fastness testing.[7][8]
-
AATCC Blue Wool Lightfastness Standards: For calibrating light exposure.[8]
-
White Cotton Crocking Cloth: Desized and bleached, without finishing.[10]
-
Perspirometer or equivalent device: With glass or acrylic resin plates.[11]
-
Oven: Maintained at 37 ± 2°C.[12]
-
Heat Press or Scorch Tester: For sublimation fastness.[13][14]
-
Reagents: AATCC Standard Reference Detergent, sodium chloride, L-histidine monohydrochloride monohydrate, disodium (B8443419) hydrogen orthophosphate dodecahydrate, sodium dihydrogen orthophosphate dihydrate, deionized water.
-
Spectrophotometer (Optional): For instrumental color measurement.
Experimental Protocols
This accelerated test simulates the effects of five typical home launderings.[5][15]
-
Specimen Preparation: Cut a 50 x 150 mm specimen of the test fabric. Sew it together with a 50 x 100 mm multifiber adjacent fabric.
-
Procedure:
-
Place the composite specimen in a stainless steel canister.
-
Add 150 mL of a detergent solution (0.15% AATCC Standard Reference Detergent in deionized water) and 50 stainless steel balls.[6]
-
Seal the canister and place it in the Launder-Ometer.
-
Operate the machine for 45 minutes at 49°C.[6]
-
After the cycle, remove the specimen, rinse it thoroughly in deionized water, and gently squeeze out excess water.[6]
-
-
Drying: Dry the specimen by hanging it in the air at a temperature not exceeding 71°C.[6]
-
Evaluation: Allow the specimen to condition for at least 4 hours. Evaluate the color change of the test specimen and the staining of each fiber on the multifiber fabric using the appropriate Gray Scales under standard lighting conditions.
This test determines the resistance of the dye to fading when exposed to an artificial light source that simulates natural sunlight.[7][16][17]
-
Specimen Preparation: Cut a specimen of at least 70 x 120 mm.[7][8]
-
Procedure:
-
Mount the specimen in a sample holder.
-
Place the mounted specimen and AATCC Blue Wool Lightfastness Standards in the xenon arc weathering instrument.
-
Expose the specimens to the light source under controlled conditions (e.g., Option 3 of AATCC 16.3: continuous light, black panel temperature of 63°C, relative humidity of 30%).
-
The exposure duration is typically specified in AATCC Fading Units (AFUs), for example, 20 or 40 AFUs, determined by the fading of the Blue Wool standards.[18]
-
-
Evaluation: Compare the change in color of the exposed portion of the test specimen to the unexposed portion using the Gray Scale for Color Change. The lightfastness is rated based on the Blue Wool standard that shows a similar degree of fading.
This test assesses the amount of color transferred from the fabric surface by rubbing.[9][19][20]
-
Specimen Preparation: Cut a test specimen of at least 50 x 130 mm. Condition it at 21 ± 2°C and 65 ± 5% relative humidity for at least 4 hours.
-
Dry Crocking:
-
Wet Crocking:
-
Thoroughly wet a square of crocking cloth in deionized water and squeeze it out so its moisture content is 65 ± 5% of its original conditioned weight.
-
Repeat the procedure described for dry crocking.
-
-
Evaluation: Air dry the crocking cloths. Evaluate the degree of color transferred to the white cloths by comparing them with the Gray Scale for Staining.[20]
Caption: Figure 2. Workflow for Crocking (Rubbing) Fastness Test.
This method evaluates the resistance of the dye to the action of simulated human perspiration.[4][12][22]
-
Solution Preparation:
-
Acidic Solution: Per liter of deionized water: 10g NaCl, 1g L-histidine monohydrochloride monohydrate, 5g disodium hydrogen orthophosphate dodecahydrate, and 2.2g sodium dihydrogen orthophosphate dihydrate. Adjust pH to 5.5.
-
Alkaline Solution: Per liter of deionized water: 10g NaCl, 1g L-histidine monohydrochloride monohydrate, 5g disodium hydrogen orthophosphate dodecahydrate, and 2.5g sodium carbonate. Adjust pH to 8.0.
-
-
Specimen Preparation: Create two composite specimens as described for the laundering test.
-
Procedure:
-
Thoroughly wet one composite specimen in the acidic solution and the other in the alkaline solution for 30 minutes.[23]
-
Pass each specimen through a wringer to achieve a wet pick-up of 2.25 ± 0.05 times its original weight.[23]
-
Place each composite specimen between two plates in separate perspirometer units. Apply a pressure of 12.5 kPa.[12]
-
Place the units in an oven at 37 ± 2°C for 6 hours.[24]
-
-
Drying & Evaluation: Separate the specimens from the multifiber fabrics and dry them in the air. Evaluate color change and staining using the appropriate Gray Scales.[4]
This test determines the resistance of the color to sublimation and dry heat, which is particularly relevant for disperse dyes during storage and ironing.[25]
-
Specimen Preparation: Cut a specimen of the test fabric (e.g., 40 x 100 mm).
-
Procedure:
-
Evaluation: Immediately after the test, evaluate the color change of the specimen and the staining of the white cloths using the Gray Scales.
Data Presentation
Results from the color fastness tests should be recorded systematically. The evaluation is based on a 1 to 5 rating scale, where 5 represents no change/staining and 1 represents severe change/staining.[27]
Table 1: Summary of Color Fastness Ratings for this compound
| Test Method | Condition | Color Change (Rating 1-5) | Staining on Adjacent Fibers (Rating 1-5) |
| Acetate / Cotton / Nylon / Polyester / Acrylic / Wool | |||
| Washing | AATCC 61-2A | 4-5 | 5 / 4-5 / 5 / 5 / 5 / 4-5 |
| Light | AATCC 16.3 (40 AFU) | 4 | N/A |
| Crocking (Dry) | AATCC 8 | 5 | 5 |
| Crocking (Wet) | AATCC 8 | 4-5 | 4-5 |
| Perspiration (Acid) | AATCC 15 | 4-5 | 5 / 4-5 / 5 / 5 / 5 / 4-5 |
| Perspiration (Alkaline) | ISO 105-E04 | 4-5 | 5 / 4-5 / 5 / 5 / 5 / 4-5 |
| Sublimation | AATCC 117 (180°C, 30s) | 4 | 4-5 (on Polyester) |
Note: The data presented in this table are representative examples. Actual results will vary based on the specific substrate, dyeing process, and finishing treatments.
Conclusion
The protocols detailed in this application note provide a standardized framework for the comprehensive evaluation of the color fastness of textiles dyed with this compound. Adherence to these AATCC and ISO test methods ensures reliable, reproducible, and comparable data, which is essential for quality control, research, and product development in the textile industry. Consistent and high color fastness ratings are indicative of a high-quality dyeing process and a durable final product.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound CAS#: 3179-89-3 [m.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. blog.qima.com [blog.qima.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. AATCC 61 Color fastness to Laundering [darongtester.com]
- 7. blog.qima.com [blog.qima.com]
- 8. micomlab.com [micomlab.com]
- 9. AATCC 8 crocking colorfastness test method [darongtester.com]
- 10. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 11. ISO 105- E04 Color Fastness Tester For Textiles And Leather [m.haida-test.com]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. Color Fastness Tester to Scorch and Sublimation | DaRong Tester [darongtester.com]
- 14. Scorch Tester/Sublimation Fastness Tester | DaRong Tester [darongtester.com]
- 15. aatcctestmethods.com [aatcctestmethods.com]
- 16. ISO 105-B02 | Q-Lab [q-lab.com]
- 17. testextextile.com [testextextile.com]
- 18. AATCC - AATCC [members.aatcc.org]
- 19. ipstesting.com [ipstesting.com]
- 20. AATCC - AATCC [members.aatcc.org]
- 21. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 22. AATCC 15 Color Fastness to Perspiration [darongtester.com]
- 23. img.antpedia.com [img.antpedia.com]
- 24. arcwear.com [arcwear.com]
- 25. textilelearner.net [textilelearner.net]
- 26. AATCC 117/AATCC 133 Color Fastness to Scorch and Sublimation [darongtester.com]
- 27. atlas-mts.com.br [atlas-mts.com.br]
Application of Lipophilic Stains in Scientific Research: A Profile of Oil Red O
A Note on Disperse Red 17: Initial searches for the application of this compound as a chemical stain in a scientific research context did not yield established protocols or significant use-cases. The available data primarily details its application in the textile and cosmetics industries, alongside toxicological assessments. While it is classified as a fluorescent dye and a chemical for stain analysis by some commercial suppliers, specific methodologies for its use in cellular or tissue staining are not documented in the reviewed scientific literature.
Therefore, this document provides comprehensive application notes and protocols for Oil Red O , a functionally similar and widely used lipophilic (fat-soluble) diazo dye. Oil Red O serves as an exemplary agent for the principles and practices relevant to the staining of neutral lipids in a research setting.
Application Notes for Oil Red O
Introduction: Oil Red O (ORO) is a lysochrome dye used for the visualization and quantification of neutral lipids, primarily triglycerides and cholesteryl esters, in cells and tissues. Its strong affinity for lipids and its vibrant red color make it an essential tool in studies related to metabolism, obesity, atherosclerosis, and steatosis (fatty liver disease). The fundamental principle of ORO staining is its higher solubility in lipids than in its solvent base (commonly isopropanol (B130326) or propylene (B89431) glycol)[1][2][3]. This differential solubility causes the dye to migrate from the staining solution and accumulate in the intracellular lipid droplets, rendering them a bright red-orange color[1][4].
Primary Applications:
-
Adipogenesis: ORO is a standard method for confirming the differentiation of preadipocytes into mature, lipid-accumulating adipocytes in cell culture[5][6][7].
-
Lipid Accumulation Studies: It is used to assess the impact of genetic modifications, drug treatments, or metabolic changes on cellular lipid storage[2].
-
Histopathology: In histology, ORO is applied to frozen tissue sections to detect lipid accumulation in pathologies such as fatty liver disease, atherosclerosis (lipid plaques in arteries), and lipid-rich tumors. Note that ORO is not suitable for standard paraffin-embedded tissues, as the solvents used in the embedding process (e.g., xylene and alcohol) will dissolve the lipids[3][8].
Quantification: While microscopy provides qualitative and spatial information, the amount of lipid accumulation can be quantified. This is achieved by eluting the ORO stain from the cells using 100% isopropanol and then measuring the absorbance of the eluate with a spectrophotometer[1][9][10][11]. The absorbance correlates with the amount of lipid in the sample.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of Oil Red O.
Table 1: Spectrophotometric Properties for Quantification
| Parameter | Value | Notes |
| Maximum Absorbance (λmax) | 492 - 518 nm | The exact peak can vary slightly depending on the solvent. Common measurement wavelengths are 492 nm, 500 nm, 510 nm, and 518 nm.[1][9][10][12] |
| Elution Solvent | 100% Isopropanol | Used to extract the dye from stained cells for absorbance reading.[9][10][11] |
| Blank/Reference | 100% Isopropanol | The spectrophotometer should be blanked with the same solvent used for elution.[9][13] |
Table 2: Typical Reagent Concentrations
| Reagent | Concentration | Purpose |
| Oil Red O Stock Solution | 0.35% - 0.5% (w/v) in 100% Isopropanol | Concentrated stock solution that is stable for long-term storage at room temperature.[6][9][13] |
| Oil Red O Working Solution | 3 parts Stock Solution + 2 parts Distilled Water | Diluted, filtered solution for staining. Must be prepared fresh and is typically stable for only a few hours.[7][9][14] |
| Fixative | 10% Formalin or 4% Paraformaldehyde (PFA) | Crosslinks proteins to preserve cell structure. Essential for preventing cell detachment and lysis.[2][5][9] |
| Rinse/Differentiation Solution | 60% Isopropanol | A brief rinse helps remove background staining and excess dye.[9][14][15] |
| Counterstain | Mayer's Hematoxylin | Stains cell nuclei blue, providing contrast to the red lipid droplets.[1][15][16] |
Experimental Protocols & Workflows
Diagram: General Workflow for Oil Red O Staining
Caption: General experimental workflow for Oil Red O staining and analysis.
Protocol 1: Staining of Lipids in Cultured Adherent Cells
This protocol is suitable for cells grown in multi-well plates or on coverslips.
Materials:
-
Oil Red O Stock Solution (0.35 g in 100 mL of 100% isopropanol)[9][13]
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin (in PBS)
-
100% Isopropanol
-
60% Isopropanol (60 mL of 100% isopropanol + 40 mL distilled water)
-
Mayer's Hematoxylin Solution
-
Distilled Water (dH₂O)
Procedure:
-
Preparation of ORO Working Solution: Mix 6 parts of ORO Stock Solution with 4 parts dH₂O. Allow the solution to sit at room temperature for 10-20 minutes, then filter through a 0.2 µm syringe filter or Whatman No. 1 filter paper to remove any precipitate. This solution should be used within 2 hours[9][14].
-
Cell Fixation:
-
Remove the culture medium from the cells.
-
Gently wash the cells twice with PBS.
-
Add 10% formalin to each well, ensuring the cell monolayer is fully covered. Incubate for 30-60 minutes at room temperature[5].
-
-
Staining:
-
Remove the formalin and wash the cells twice with dH₂O.
-
Add 60% isopropanol to each well and incubate for 5 minutes at room temperature[14].
-
Remove the isopropanol and allow the wells to dry completely.
-
Add the filtered ORO working solution to each well and incubate for 10-20 minutes at room temperature[9][14].
-
-
Washing and Counterstaining:
-
Visualization:
-
Add a small amount of water or PBS to the wells to prevent drying.
-
Visualize under a light microscope. Lipid droplets will appear as red-orange spheres, while nuclei (if counterstained) will be blue[14].
-
Protocol 2: Staining of Lipids in Frozen Tissue Sections
This protocol is for fresh-frozen or formalin-fixed frozen tissue sections.
Materials:
-
Frozen tissue sections (5-10 µm thick) mounted on slides
-
Oil Red O Working Solution (prepared as in Protocol 1)
-
10% Formalin
-
Propylene Glycol or 85% Propylene Glycol
-
Mayer's Hematoxylin Solution
-
Aqueous mounting medium (e.g., glycerin jelly)
Procedure:
-
Section Preparation:
-
Staining:
-
Place slides in absolute propylene glycol for 2-5 minutes. This step helps prevent the water from the previous step from being carried over into the ORO solution[17].
-
Stain in the pre-warmed ORO working solution (e.g., 60°C) for 8-10 minutes[16][17].
-
Differentiate in an 85% propylene glycol solution for 2-3 minutes to remove excess stain[16][17].
-
-
Washing and Counterstaining:
-
Mounting:
-
Coverslip using an aqueous mounting medium. Do not use standard organic solvent-based mounting media as they will dissolve the lipids[8].
-
Diagram: Quantification Workflow
References
- 1. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 3. bitesizebio.com [bitesizebio.com]
- 4. pscientifics.com [pscientifics.com]
- 5. scribd.com [scribd.com]
- 6. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 7. cellntec.com [cellntec.com]
- 8. Oil Red O - Histotechnology Group DST Project [dstgroupproject.weebly.com]
- 9. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 10. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.4. Oil Red O lipid staining and quantification [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 17. Oil Red O Staining Protocol - IHC WORLD [ihcworld.com]
- 18. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
Troubleshooting & Optimization
How to improve the solubility of Disperse Red 17 in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols to address challenges related to the low aqueous solubility of Disperse Red 17.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in water and its key properties?
This compound is an azo dye characterized by its extremely low solubility in water, which is a primary challenge in experimental setups requiring aqueous media. Its hydrophobic nature is quantified by a high Log P value. It is, however, soluble in some organic solvents.[1][2]
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₀N₄O₄ | [1][3] |
| Molecular Weight | 344.37 g/mol | [2][3] |
| Water Solubility | 0.3 mg/L (at 22 °C) | [4] |
| Log P (o/w) | 3.575 | [4] |
| Other Solvents | Soluble in ethanol (B145695) and acetone | [1][2] |
Q2: My this compound is precipitating out of my aqueous buffer. What is the likely cause and solution?
Precipitation, or "crashing out," occurs when the concentration of this compound exceeds its very low saturation solubility in water (0.3 mg/L)[4]. This is a common issue when an organic stock solution of the dye is diluted into an aqueous buffer. The solution is to employ a solubilization technique to increase the dye's apparent solubility in the aqueous phase.
Q3: What are the primary methods to improve the solubility of this compound in aqueous solutions?
Several techniques can be employed, chosen based on the experimental requirements such as biocompatibility, tolerance for organic solvents, and desired final concentration. The main strategies include:
-
Micellar Solubilization: Using surfactants to form micelles that encapsulate the hydrophobic dye.[5][6]
-
Co-solvents: Using a water-miscible organic solvent in which the dye is soluble.[1][2]
-
Cyclodextrin (B1172386) Complexation: Forming an inclusion complex with cyclodextrins to shield the hydrophobic dye molecule from water.[7][8]
-
Temperature Adjustment: Increasing the temperature can significantly enhance the solubility of disperse dyes.[9]
-
pH Control: Maintaining an optimal pH to ensure the stability of the dye.[10]
Q4: How do surfactants work to dissolve this compound, and which types are most effective?
Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles in water[5][6]. The hydrophobic cores of these micelles can encapsulate insoluble molecules like this compound, effectively solubilizing them in the bulk aqueous phase. The amount of dye that can be solubilized generally increases linearly with the surfactant concentration above the CMC[5][6].
In general, nonionic surfactants (e.g., Polysorbates, Tritons) are reported to have a higher solubilization capacity for hydrophobic dyes compared to ionic (anionic or cationic) surfactants.[5][6][11] This may be because they allow the dye to be accommodated in both the hydrophobic core and the more polar headgroup shell of the micelle[6][12]. The optimal surfactant is often dye-specific and may require empirical testing.
Q5: What is the effect of temperature and pH on this compound solubility and stability?
-
Temperature: The solubility of disperse dyes in water generally increases with temperature. For one type of Disperse Red, increasing the temperature from 25°C to 80°C increased its solubility 33-fold[9]. Heating the solution can be a simple method to dissolve more dye, but stability upon cooling must be considered.
-
pH: Disperse dyes are most stable in a weakly acidic medium, typically between pH 4.5 and 5.5[10]. As an azo dye, this compound can be sensitive to alkaline conditions, which may lead to degradation[10]. It is crucial to control the pH of the stock solution and the final aqueous medium, adjusting with an appropriate acid like acetic acid if necessary.[10]
Q6: Can I use a co-solvent approach, and how should I perform the dilution?
Yes. Since this compound is soluble in solvents like ethanol and acetone, a co-solvent approach is viable[1][2]. A concentrated stock solution can be prepared in a suitable organic solvent. To prepare the aqueous solution, the stock should be added slowly and dropwise to the vigorously stirred aqueous buffer. This can help prevent immediate precipitation and allows for the formation of a fine dispersion or a solution if other solubilizing agents are present. A patent for preparing liquid disperse dyes involves first dissolving the dye filter cake in an organic solvent like ethanol or propanone[13].
Q7: Is cyclodextrin complexation a suitable method for research and drug development applications?
Absolutely. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[14][15] They can encapsulate a "guest" molecule like this compound into their cavity, forming a water-soluble inclusion complex[7][15]. This method is widely used in the pharmaceutical industry to enhance the solubility, stability, and bioavailability of poorly soluble drugs[14][15]. This technique is particularly advantageous as it avoids organic solvents and harsh surfactants, making it highly suitable for biological and in vivo studies.
Experimental Protocols
Protocol 1: Micellar Solubilization with a Nonionic Surfactant
-
Prepare Surfactant Stock: Prepare a 10% (w/v) stock solution of a nonionic surfactant (e.g., Polysorbate 80 or Triton X-100) in deionized water. This concentration is well above the CMC.
-
Prepare Dye Slurry: Weigh the required amount of this compound powder. Add a small volume of the surfactant stock solution to the powder to create a paste. This pre-wetting step improves dispersion.
-
Solubilization: Add the dye paste to the desired volume of aqueous buffer while stirring vigorously. If needed, add more surfactant stock solution to reach a final concentration of 0.5-2.0%.
-
Energy Input: Use a bath sonicator or a magnetic stirrer to facilitate the dissolution process. Gentle heating (e.g., 40-50°C) can also be applied.[9]
-
Filtration: To remove any non-solubilized aggregates, filter the solution through a 0.22 µm syringe filter compatible with the surfactant used.
Protocol 2: Co-solvent Dilution Method
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1-10 mg/mL) in 100% ethanol or acetone. Ensure the dye is fully dissolved.
-
Prepare Aqueous Phase: Place the desired final volume of aqueous buffer in a beaker on a magnetic stirrer and ensure rapid stirring.
-
Dilution: Using a pipette, add the organic stock solution drop-by-drop into the center of the vortex of the stirring buffer. Do not add the stock solution too quickly, as this will cause localized high concentrations and lead to precipitation.
-
Equilibration: Allow the solution to stir for at least 30 minutes after the addition is complete. Note that this may form a fine dispersion rather than a true solution, depending on the final concentration.
Protocol 3: Cyclodextrin Inclusion Complexation (Kneading Method)
-
Select Cyclodextrin: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which has high aqueous solubility and low toxicity.
-
Molar Ratio: Calculate the amounts of this compound and HP-β-CD required, typically starting with a 1:1 or 1:2 molar ratio.
-
Kneading: Place the accurately weighed HP-β-CD powder in a mortar. Add a small amount of water or a water-ethanol mixture (e.g., 50:50 v/v) to form a thick, uniform paste.
-
Add Dye: Add the this compound powder to the paste and knead thoroughly with the pestle for 30-60 minutes. The mixture should remain a paste throughout the process.
-
Drying: Dry the resulting paste in an oven at 40-50°C or under a vacuum until a constant weight is achieved, yielding a solid powder of the inclusion complex.
-
Dissolution: The resulting powder can be dissolved directly in the aqueous buffer. The complexed dye should exhibit significantly enhanced water solubility.
Visualizations
Caption: Workflow for selecting a suitable solubilization method.
Caption: Hypothetical signaling pathway using a DR17-based probe.
References
- 1. This compound [chembk.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound | C17H20N4O4 | CID 4585870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.aalto.fi [research.aalto.fi]
- 7. humapub.com [humapub.com]
- 8. researchgate.net [researchgate.net]
- 9. How to improve the solubility of acid dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 10. Five Properties of Disperse Dyes--pH Sensibility - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 11. [PDF] Solubilization of Hydrophobic Dyes in Surfactant Solutions | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. CN100383194C - Preparation method of liquid disperse dye - Google Patents [patents.google.com]
- 14. innoriginal.com [innoriginal.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing temperature and pressure for Disperse Red 17 supercritical dyeing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing supercritical carbon dioxide (scCO₂) for dyeing processes with C.I. Disperse Red 17.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the supercritical dyeing process with this compound.
| Question | Answer |
| Why is the dye uptake uneven across the substrate? | Uneven dyeing can result from several factors: - Poor CO₂ Circulation: Ensure the circulation pump is functioning correctly to maintain a uniform dye concentration throughout the autoclave.[1] - Dye Agglomeration: The dye may not be fully dissolved or could be agglomerating. Consider optimizing the dissolution phase or using a co-solvent. - Substrate Preparation: Improperly cleaned or pre-treated substrates can lead to inconsistent dye affinity. Ensure all oils, waxes, and other processing aids are removed. |
| What is the optimal temperature and pressure for dyeing with this compound? | The optimal conditions depend on the substrate and desired color depth. For a reactive disperse dye modified from C.I. This compound, studies have investigated temperatures between 333.15 K (60 °C) and 413.15 K (140 °C) and pressures from 7.5 MPa to 25.0 MPa.[2] Generally, increasing both temperature and pressure enhances dye solubility and uptake to a certain point.[3][4][5][6] |
| The final color is lighter than expected. How can I increase the color yield? | A low color yield can be addressed by: - Increasing Dye Concentration: Ensure you are using an adequate amount of dye for the desired shade. - Optimizing Temperature and Pressure: Higher pressures generally increase the solubility of disperse dyes in scCO₂.[3] Increasing the temperature can also improve dye uptake, although the effect can be complex.[3] - Extending Dyeing Time: Allowing more time for the dye to diffuse into the fibers can increase the color depth. Dyeing times can range from 20 to 80 minutes or longer.[4] |
| Can I reuse the CO₂ and the unfixed dye? | Yes, one of the major advantages of supercritical fluid dyeing is the ability to recycle both the CO₂ and the residual dye. After the dyeing process, reducing the pressure will cause the CO₂ to return to a gaseous state, and the unfixed dye will precipitate out, allowing for its collection and reuse.[1] |
| Are any additives or co-solvents necessary? | While one of the benefits of scCO₂ dyeing is the reduction of additives, in some cases, a co-solvent like methanol (B129727) can be used to improve the solubility of certain dyes.[7] However, for many disperse dyes on polyester (B1180765), no additives are required.[8] |
| How does the flow rate of CO₂ affect the dyeing process? | The flow rate of carbon dioxide influences the dissolution rate of the dye. A higher flow rate can increase the mass transfer of the dye, potentially leading to a more efficient and faster dyeing process.[9] |
Quantitative Data: Temperature and Pressure Effects on Disperse Dyes in scCO₂
The following table summarizes typical temperature and pressure ranges investigated for the supercritical dyeing of polyester with various disperse red dyes. This data can serve as a starting point for optimizing the process for this compound.
| Dye Name | Temperature Range | Pressure Range | Key Observations |
| Reactive Disperse Red (modified from C.I. This compound) | 333.15 K - 413.15 K (60 °C - 140 °C) | 7.5 MPa - 25.0 MPa | Solubility of the dye increased with increasing pressure and decreased with increasing temperature.[2] |
| C.I. Disperse Red 153 | 80 °C - 140 °C | 17 MPa - 29 MPa | Increased temperature, pressure, and time generally improved dyeing performance.[4][5] |
| C.I. Disperse Red 60 | 50 °C - 90 °C | 15 MPa - 30 MPa | Dye uptake on polyester fiber increased with an increase in temperature at a constant pressure.[10] |
| C.I. Disperse Red 1 & 13 | 323.15 K - 383.15 K (50 °C - 110 °C) | 10.0 MPa - 30.0 MPa | The solubility of these dyes in scCO₂ was measured within this range.[11] |
| C.I. Disperse Red 127 | 373.2 K - 388.2 K (100.05 °C - 115.05 °C) | 21 MPa - 25 MPa | Pressure had a greater impact on dye solubility than temperature.[12] |
Experimental Protocols
General Protocol for Supercritical Dyeing of Polyester with this compound
This protocol outlines a general procedure for dyeing polyester fabric with this compound using a laboratory-scale supercritical fluid dyeing apparatus.
Materials and Equipment:
-
Polyester fabric (pre-cleaned)
-
C.I. This compound
-
High-pressure autoclave equipped with temperature and pressure controls, and a circulation system
-
CO₂ cylinder with a pump
Procedure:
-
Substrate Preparation: The polyester fabric is placed inside the dyeing vessel.
-
Dye Introduction: A specified amount of this compound powder is placed in the dye reservoir of the autoclave.
-
System Purge: The system is sealed and flushed with low-pressure CO₂ to remove any air.
-
Pressurization and Heating: Liquid CO₂ is pumped into the autoclave. The system is then heated and pressurized to the desired experimental conditions (e.g., 120°C and 25 MPa). The point at which CO₂ becomes supercritical is above its critical temperature of 31.1°C and critical pressure of 7.38 MPa.[3]
-
Dyeing: The supercritical CO₂ is circulated through the dye reservoir and the dyeing vessel for a set period (e.g., 60 minutes), allowing the dissolved dye to penetrate the polyester fibers.
-
Depressurization: After the dyeing period, the pressure is slowly released. This causes the CO₂ to transition back to its gaseous state and lose its solvent power, leaving the unfixed dye to precipitate.
-
Cooling and Sample Removal: The system is cooled to room temperature, and the dyed polyester fabric is removed for analysis.
-
Post-Cleaning (Optional): The dyed fabric can be rinsed with a suitable solvent (e.g., acetone) to remove any residual surface dye.[1]
Visualizations
Caption: Experimental workflow for supercritical dyeing.
References
- 1. ijirct.org [ijirct.org]
- 2. researchgate.net [researchgate.net]
- 3. Supercritical Fluid Technology for Textile Colouration - Fibre2Fashion [fibre2fashion.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. “Special Issue—Supercritical Fluids” Literatures on Dyeing Technique of Supercritical Fluid Carbon Dioxide [scirp.org]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Supercritical Fluid Dyeing of Polyester Fiber with Two Different Dispersion Dyes | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Disperse Red 17 Dyeing Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address uneven dyeing issues encountered during experiments with Disperse Red 17.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common causes of uneven dyeing with this compound?
Uneven dyeing with this compound on substrates like polyester (B1180765) is often caused by a combination of factors related to the dye dispersion, the dyeing process parameters, and the substrate preparation. Key causes include:
-
Improper Dye Dispersion: Agglomeration of dye particles in the dyebath is a primary contributor to specks and uneven color. This can result from inadequate dispersing agent, poor quality of the dye, or unfavorable dyebath conditions.
-
Incorrect Temperature Control: A rapid or inconsistent temperature rise, especially in the critical range of 80°C to 130°C, can cause the dye to rush onto the fiber surface, leading to poor leveling and shade variations.[1]
-
Inadequate pH Control: this compound is most stable in a weakly acidic dyebath.[2][3][4][5] Deviations from the optimal pH range can affect the dye's stability, solubility, and uptake rate, resulting in inconsistent shades.[1][2][3][4][5]
-
Poor Substrate Preparation: The presence of oils, sizing agents, or other impurities on the fabric can hinder uniform dye penetration, causing patchy or streaky dyeing.[2][6]
-
Inappropriate Auxiliary Selection: The type and concentration of dispersing and leveling agents are crucial for achieving a level dyeing.[7] Using incompatible or insufficient amounts of these auxiliaries can lead to dye aggregation and uneven uptake.
Q2: How can I prevent dye particle aggregation in the dyebath?
Preventing the aggregation of this compound particles is critical for achieving a uniform and speck-free dyeing. Here are key preventative measures:
-
Use of High-Quality Dispersing Agents: Employ a sufficient concentration of a high-quality dispersing agent to ensure the dye particles remain finely and evenly suspended throughout the dyeing process.[2][6] Naphthalene sulfonate-based dispersants are often suitable for high-temperature dyeing.
-
Proper Dyebath Preparation: The dye should first be made into a paste with a small amount of water and dispersing agent before being added to the bulk of the dyebath.[8][9] This ensures the dye is well-dispersed before the dyeing process begins.
-
Control of Water Hardness: Use softened or deionized water for the dyebath, as calcium and magnesium ions in hard water can contribute to dye agglomeration.
-
Maintain Optimal pH: Ensure the dyebath is maintained within the recommended acidic pH range (4.5-5.5) to promote dye stability.[1][2][3][4][5]
Q3: What should I do if I observe shade variations from batch to batch?
Batch-to-batch shade inconsistency is a common issue that can be addressed by stringent control over dyeing parameters:
-
Standardize All Parameters: Strictly control and document all dyeing parameters, including the liquor ratio, temperature profile (heating and cooling rates), pH, and dyeing time for each batch.[1]
-
Consistent Substrate: Ensure the substrate (e.g., polyester fabric) is from the same manufacturing batch and has undergone identical pre-treatment processes.
-
Dye and Chemical Lot Consistency: Use dyes and chemical auxiliaries from the same lot for a series of dyeings to minimize variations.
-
Accurate Measurements: Precisely weigh all dyes and chemicals for each batch.
Q4: How can I correct a pale or light shade?
A pale or light shade indicates insufficient dye uptake. To remedy this:
-
Verify Dyeing Parameters: Check that the dyeing temperature and time were adequate. For polyester, high-temperature dyeing is typically carried out at around 130°C.[2]
-
Check pH Level: An incorrect pH can reduce dye uptake. Ensure the pH was within the optimal 4.5-5.5 range.[1][2][3][4][5]
-
Increase Dye Concentration: If all parameters were correct, a cautious increase in the dye concentration in subsequent experiments may be necessary.
-
Consider a Leveling Agent: While seemingly counterintuitive, a leveling agent can sometimes improve dye uptake by promoting even distribution and preventing rapid, superficial dyeing.
Q5: What is reduction clearing and why is it important?
Reduction clearing is a crucial post-dyeing treatment to remove any unfixed disperse dye from the surface of the fibers.[2][6][10] This process is essential for:
-
Improving Wash Fastness: By removing loose dye particles, the risk of color bleeding during subsequent washing is significantly reduced.
-
Enhancing Rub Fastness: It prevents the crocking or rubbing off of color.
-
Achieving a Brighter, Clearer Shade: The final color appears more brilliant and true to the intended shade.
A typical reduction clearing process involves treating the dyed fabric with a solution of sodium hydrosulfite and caustic soda at an elevated temperature.[6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for dyeing polyester with this compound.
| Parameter | Recommended Value | Purpose | Potential Issues if Deviated |
| Dye Concentration | 0.5 - 2.0% (o.w.f.) | To achieve the desired color depth. | Too Low: Pale shade. Too High: Poor fastness, potential for aggregation. |
| Liquor Ratio | 10:1 to 20:1 | The ratio of the weight of the dyebath to the weight of the fabric. | Too Low: Uneven dyeing due to restricted fabric movement. Too High: Inefficient dye exhaustion.[11] |
| pH of Dyebath | 4.5 - 5.5 | To ensure dye stability and optimal uptake.[1][2][3][4][5] | Too High/Low: Dye degradation, poor color yield, shade variations.[1] |
| Dispersing Agent | 1.0 - 2.0 g/L | To prevent dye particle aggregation and ensure a stable dispersion.[8] | Too Low: Dye spotting, uneven color. |
| Leveling Agent | 0.5 - 1.5 g/L | To control the rate of dye uptake and promote even migration.[7] | Too High: Can retard dyeing excessively, leading to a pale shade. |
| Dyeing Temperature | 130°C (for polyester) | To swell the polyester fibers and allow for dye penetration.[2] | Too Low: Insufficient dye uptake. Too High: Potential for dye degradation. |
| Temperature Ramping Rate | 1 - 2°C / minute | To ensure gradual and even dye uptake. | Too Fast: Uneven dyeing, poor leveling. |
| Dyeing Time | 30 - 60 minutes at 130°C | To allow for complete dye diffusion into the fibers.[6] | Too Short: Pale shade. Too Long: Inefficient, potential for dye degradation. |
| Reduction Clearing | 1-2 g/L Sodium Hydrosulfite, 1-2 g/L Caustic Soda at 70-80°C for 15-20 min | To remove unfixed surface dye.[6] | Not Performed: Poor wash and rub fastness, duller shade. |
(o.w.f. = on the weight of fabric)
Experimental Protocols
Standard High-Temperature Exhaust Dyeing Protocol for Polyester with this compound
-
Fabric Preparation (Scouring):
-
Thoroughly clean the polyester substrate to remove any impurities.
-
A recommended scouring recipe is 1-2 g/L of a non-ionic detergent and 1 g/L of soda ash.
-
Treat the fabric at 60-70°C for 20-30 minutes.
-
Rinse thoroughly with hot and then cold water.
-
-
Dye Bath Preparation:
-
Set the liquor ratio (e.g., 15:1).
-
Add a dispersing agent (1.0-2.0 g/L) and a leveling agent (0.5-1.5 g/L) to the water.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[3][4][5][9]
-
Separately, prepare a paste of the required amount of this compound (e.g., 1.0% o.w.f.) with a small amount of water and dispersing agent.
-
Add the dye paste to the dyebath and stir well to ensure a uniform dispersion.
-
-
Dyeing Process:
-
Introduce the prepared polyester fabric into the dyebath at approximately 60°C.
-
Raise the temperature to 130°C at a rate of 1-2°C per minute.
-
Hold the temperature at 130°C for 30-60 minutes, ensuring continuous agitation or circulation.[6][8][9]
-
Cool the dyebath down to 70-80°C at a rate of 2-3°C per minute.
-
-
After-treatment (Reduction Clearing):
-
Drain the dyebath.
-
Prepare a fresh bath containing 1-2 g/L sodium hydrosulfite and 1-2 g/L caustic soda.[6]
-
Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes.[6]
-
Rinse the fabric thoroughly with hot water, followed by a cold water rinse to remove all residual chemicals.
-
Neutralize the fabric with a weak solution of acetic acid if necessary.
-
Dry the fabric.
-
Visualizations
Caption: Troubleshooting workflow for uneven dyeing with this compound.
References
- 1. autumnchem.com [autumnchem.com]
- 2. autumnchem.com [autumnchem.com]
- 3. Textile Knowledge : Disperse dyeing effected by ph [textileengg.blogspot.com]
- 4. Five Properties of Disperse Dyes--pH Sensibility - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 5. textilelearner.net [textilelearner.net]
- 6. autumnchem.com [autumnchem.com]
- 7. bluelakechem.com [bluelakechem.com]
- 8. scribd.com [scribd.com]
- 9. textilelearner.net [textilelearner.net]
- 10. Reduction Clearing agent | Dyeing | NICCA Textile Chemicals [nctexchem.com]
- 11. ualresearchonline.arts.ac.uk [ualresearchonline.arts.ac.uk]
Preventing aggregation of Disperse Red 17 particles in dye baths
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the aggregation of Disperse Red 17 particles in dye baths. The information is intended for researchers, scientists, and drug development professionals who may encounter these issues during their experiments.
Troubleshooting Guide
Particle aggregation in your this compound dye bath can lead to uneven coloring, spotting, and reduced color yield. Follow this step-by-step guide to diagnose and resolve these stability issues.
Question: My this compound dye bath is showing visible particles and sedimentation. How can I troubleshoot this?
Answer: Use the following workflow to identify and address the root cause of the instability.
Caption: Troubleshooting workflow for this compound aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound particle aggregation?
A1: The main factors contributing to the aggregation of this compound particles in a dye bath are:
-
Incorrect pH: The stability of disperse dyes is optimal in a weakly acidic medium.[1]
-
High Water Hardness: Divalent metal ions such as calcium (Ca²⁺) and magnesium (Mg²⁺) can cause the dye particles to agglomerate.[2]
-
Inadequate Dispersing Agent: Using an insufficient amount or an inappropriate type of dispersing agent, especially one that is not stable at high temperatures, can lead to aggregation.[3][4]
-
Rapid Heating: A rapid increase in temperature can "shock" the dispersion, causing the particles to clump together.[5]
-
High Dye Concentration: Exceeding the solubility limit of the dye in the bath can promote aggregation.
Q2: What is the optimal pH for a this compound dye bath?
A2: The optimal pH range for most disperse dyes, including this compound, is between 4.5 and 5.5.[1] Maintaining this weakly acidic condition helps to ensure good dispersion stability. Dyeing in a neutral or alkaline medium can lead to hydrolysis of some disperse dyes, affecting their shade and stability.
Q3: How does water hardness affect the dispersion of this compound?
A3: Water with a hardness above 50 ppm is generally considered problematic for disperse dyeing.[2] The presence of metal ions, particularly iron, can cause changes in the color of the dye.[2] Calcium and magnesium ions can also react with anionic dispersing agents, reducing their effectiveness and leading to dye precipitation. The use of a chelating agent like EDTA can help to mitigate the effects of hard water.[2]
Q4: What type of dispersing agent is most effective for this compound?
A4: Lignosulfonates and naphthalene (B1677914) sulfonate-based dispersants are commonly used and effective for disperse dyes.[6][7] These are typically anionic dispersing agents that work by adsorbing onto the dye particle surface, creating a negative charge that leads to electrostatic repulsion between particles.[7][8] For high-temperature dyeing processes, it is crucial to select a dispersant with good thermal stability.[9] Non-ionic surfactants can also be used, often in combination with anionic dispersants, to improve wetting and provide steric hindrance to prevent aggregation.[8][10]
Quantitative Data on Dispersing Agent Performance
While specific data for this compound is limited in publicly available literature, the following table, adapted from a study on Disperse Red 177, illustrates how the type and concentration of a dispersing agent can affect dye exhaustion and solubility. This provides a framework for evaluating dispersing agents for this compound.
| Dispersing Agent | Concentration (% o.w.f) | Dye Exhaustion (%) | Final K/S Value | Dye Solubility (g/L) |
| None | 0 | 90.14 | 14.26 | 0.052 |
| Dispersant NNO (Anionic) | 0.4 | 92.35 | 14.51 | 0.048 |
| Dispersant NNO (Anionic) | 0.8 | 93.62 | 14.65 | 0.043 |
| Dispersant NNO (Anionic) | 1.2 | 94.18 | 14.73 | 0.041 |
| Dispersant NNO (Anionic) | 1.6 | 93.21 | 14.58 | 0.055 |
| Dispersant NNO (Anionic) | 2.0 | 91.89 | 14.39 | 0.061 |
| Dispersant MF (Anionic) | 0.4 | 88.54 | 14.12 | 0.057 |
| Dispersant MF (Anionic) | 0.8 | 85.11 | 13.88 | 0.062 |
| Dispersant MF (Anionic) | 1.2 | 82.61 | 13.77 | 0.062 |
Data adapted from a study on Disperse Red 177.[11] K/S value represents the color strength on the fabric.
Experimental Protocols
Dispersion Stability Test (Filter Paper Method)
This method provides a qualitative assessment of the dispersion stability of this compound at high temperatures.
Caption: Workflow for the filter paper dispersion stability test.
Methodology:
-
Prepare a 10 g/L solution of this compound and adjust the pH to the desired range (e.g., 4.5-5.5) using acetic acid.
-
Take 500 mL of the solution and filter it through a No. 2 filter paper using a suction funnel. Observe the fineness of the particles on the paper.
-
Take another 400 mL of the solution and place it in a high-temperature, high-pressure dyeing machine. Heat it to 130°C and hold for 1 hour.
-
Allow the solution to cool to room temperature.
-
Filter the heat-treated solution through a fresh No. 2 filter paper.
-
Compare the fineness of the dye particles on the second filter paper to the first. The presence of colorless dots on the paper after high-temperature treatment indicates good dispersion stability.
Particle Size Analysis by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique for measuring the size distribution of submicron particles in a liquid.[5][12][13][14]
Methodology:
-
Sample Preparation:
-
Prepare a dilute suspension of the this compound dye bath. The concentration should be optimized to avoid multiple scattering effects.
-
Use deionized, filtered water (0.2 µm filter) as the dispersant.
-
Ensure the sample is free of air bubbles.
-
-
Instrument Setup:
-
Use a DLS instrument with a laser of a suitable wavelength.
-
Set the measurement temperature to the desired value and allow the instrument to equilibrate.
-
-
Measurement:
-
Place the sample cuvette in the instrument.
-
Perform multiple measurements (at least five) to ensure repeatability.
-
-
Data Analysis:
-
The instrument's software will calculate the average hydrodynamic diameter and the Polydispersity Index (PDI).
-
A stable dispersion will show a consistent and narrow particle size distribution with a low PDI (typically < 0.3). An increase in particle size or PDI over time or after heat treatment indicates aggregation.
-
Spectrophotometric Analysis of Aggregation
This method uses UV-Vis spectrophotometry to monitor changes in the absorption spectrum of this compound, which can indicate aggregation.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent where it is fully dissolved (e.g., acetone).
-
Create a series of dilutions in the aqueous dye bath medium (with and without dispersing agents) to be tested.
-
Measure the UV-Vis absorption spectrum of each solution immediately after preparation.
-
Incubate the solutions under conditions that may promote aggregation (e.g., elevated temperature, prolonged time).
-
Remeasure the absorption spectra at various time intervals.
-
Interpretation: A stable, monomeric dye solution will exhibit a consistent absorption spectrum. Aggregation can cause a decrease in the main absorption peak and the appearance of new bands or shoulders, indicating the formation of H- or J-aggregates.[15]
References
- 1. textilelearner.net [textilelearner.net]
- 2. Effect of Hardness of Water on Dyeing - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 3. The Ultimate Guide to Choosing Dispersing Agents for Disperse Dyes-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 4. The Science Behind Dispersing Agents and Their Impact on Dye Quality-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 5. usp.org [usp.org]
- 6. Lignosulfonate dispersant application in textile auxiliaries – GREEN AGROCHEM [greenagrochem.com]
- 7. Lignosulfonate work as dispersant | GREEN AGROCHEM-LIGNIN [ligninchina.com]
- 8. Surfactant Basics 4 (Dispersants) [sanyo-chemical-solutions.com]
- 9. researchgate.net [researchgate.net]
- 10. WETTING & DISPERSING AGENTS – Raj Specialty Additives [rajadditives.net]
- 11. researchgate.net [researchgate.net]
- 12. materials-talks.com [materials-talks.com]
- 13. researchgate.net [researchgate.net]
- 14. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Effective methods for decolorizing Disperse Red 17 in wastewater
Welcome to the technical support center for the effective decolorization of Disperse Red 17 in wastewater. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal from wastewater a concern?
This compound (C.I. 11210) is a type of monoazo dye characterized by its low water solubility.[1] It is widely used in the textile industry for dyeing synthetic fibers like polyester.[2] Due to the dye's stable aromatic structure, it is resistant to degradation and can persist in the environment.[3] The release of this compound into water bodies is a significant environmental concern due to its potential for bioaccumulation, toxicity, and the risk of forming carcinogenic aromatic amines.[1][4]
Q2: What are the primary methods for decolorizing this compound in wastewater?
The main approaches for removing this compound and other disperse dyes from wastewater can be categorized into three groups:
-
Advanced Oxidation Processes (AOPs): These methods utilize highly reactive radicals, such as hydroxyl radicals (•OH), to break down the complex dye molecules into simpler, less harmful compounds.[5][6] Common AOPs include Fenton and photo-Fenton processes, ozonation, and UV/H₂O₂ treatments.[6][7][8]
-
Physicochemical Methods: This category includes techniques like coagulation/flocculation and adsorption.
-
Coagulation/Flocculation: Involves adding chemicals (coagulants) to destabilize dye particles, causing them to aggregate into larger flocs that can be easily removed through sedimentation.[9][10]
-
Adsorption: This process involves the accumulation of dye molecules onto the surface of a solid material (adsorbent), effectively transferring the pollutant from the liquid phase to the solid phase.[11][12]
-
-
Biological Treatment: This approach uses microorganisms like bacteria and fungi to biodegrade the dye molecules.[1][3] However, many disperse dyes are resistant to conventional biological treatments, often requiring specific anaerobic conditions or specialized microbial strains.[1][13]
Q3: Which method is most effective for this compound?
The "most effective" method depends on several factors, including the initial dye concentration, wastewater composition, operational costs, and desired final effluent quality.
-
AOPs like the Fenton process can achieve very high removal efficiencies (over 95%) and mineralize the dye, but they can be costly due to chemical reagent usage.[7][14]
-
Coagulation/flocculation is a relatively simple and cost-effective method that can achieve good removal rates (around 85%), but it generates sludge that requires further disposal.[9][10]
-
Adsorption can be highly efficient, but the adsorbent material has a finite capacity and may require regeneration or replacement.[11]
Data Presentation: Comparison of Decolorization Methods
The following table summarizes quantitative data from studies on the decolorization of this compound.
| Method | Reagents/Adsorbent | Initial Dye Conc. | pH | Time | Removal Efficiency (%) | Reference |
| Fenton Process | Fe²⁺ (Ferrous ions), H₂O₂ (Hydrogen Peroxide) | 100 mg/L | N/A | 60 min | 98% (with 40W UV) | [7] |
| Fenton-like Process | H₂O₂ (Hydrogen Peroxide) | 100 mg/L | N/A | N/A | 95.7% (without UV) | [7] |
| Coagulation/Flocculation | Alum (40 mg/L), FeCl₃, H₂O₂ (35.77 mol ratio H₂O₂/FeCl₃) | 60 mg/L | N/A | N/A | 85.24% | [9] |
| Adsorption | Activated Carbon | 50 mg/L | 2-3 | 120 min | N/A | [12][15] |
N/A: Data not specified in the cited source.
Experimental Workflows and Mechanisms
The following diagrams illustrate the general workflow for treating dye-contaminated wastewater and the chemical mechanism behind the Fenton process.
Caption: Overview of the typical stages in treating wastewater containing this compound.
Caption: Simplified reaction pathway for the degradation of dye by Fenton's reagent.
Troubleshooting Guides
Advanced Oxidation Processes (AOPs) - Fenton/Photo-Fenton
Q: My decolorization efficiency is lower than expected (<90%). What are the common causes? A: Low efficiency in Fenton-based systems is often linked to several key parameters:
-
Incorrect pH: The Fenton reaction is highly pH-dependent. The optimal pH is typically acidic, around 3.0. At higher pH values, iron precipitates as ferric hydroxide (B78521) (Fe(OH)₃), reducing the availability of the Fe²⁺ catalyst and inhibiting radical generation.
-
Improper Reagent Ratio: The molar ratio of H₂O₂ to Fe²⁺ is critical. An excess of H₂O₂ can "scavenge" the highly reactive hydroxyl radicals, forming less reactive hydroperoxyl radicals. Conversely, insufficient H₂O₂ will limit the overall reaction rate.
-
Insufficient Reaction Time: The degradation of this compound is not instantaneous. Ensure adequate contact time (e.g., 60 minutes or more) for the reaction to proceed to completion.[7]
-
Presence of Scavengers: Other substances in the wastewater (e.g., carbonate, bicarbonate, certain organic compounds) can consume hydroxyl radicals, competing with the dye molecules and lowering efficiency.
Caption: Logical workflow for diagnosing issues in a Fenton-based treatment process.
Coagulation/Flocculation
Q: After adding the coagulant, I'm not seeing good floc formation. A: Poor flocculation can be due to:
-
Suboptimal Coagulant Dosage: Both under-dosing and over-dosing can be detrimental. Under-dosing leads to incomplete charge neutralization, while over-dosing can cause charge reversal and restabilization of the dye particles. A jar test is essential to determine the optimal dosage.
-
Incorrect pH: The effectiveness of coagulants like alum and ferric chloride is pH-dependent. The optimal pH range for alum is typically 6.5-7.5, while for ferric salts it is broader.
-
Inadequate Mixing Energy: The process requires an initial rapid mix to disperse the coagulant, followed by a longer, gentle slow mix to promote contact between particles and build flocs. Check the speeds and durations of your mixing phases.
Q: The process is working, but it's generating a large volume of sludge. What can I do? A: Sludge production is an inherent drawback of coagulation.[10] To minimize it:
-
Optimize Dosage: Use the lowest possible coagulant dose that achieves the target decolorization.
-
Consider a Coagulant Aid: Polyelectrolytes can sometimes be used in small quantities to improve floc formation and settling, potentially allowing for a reduction in the primary coagulant dose.
Adsorption
Q: My adsorbent gets saturated very quickly. How can I improve its performance? A: Rapid saturation indicates that the adsorbent's capacity is being quickly exhausted. Consider the following:
-
Check the pH: The surface charge of both the adsorbent and the dye molecule is influenced by pH. For many systems, adsorption of disperse dyes is favored in acidic conditions (pH 2-3), which can increase the electrostatic attraction between the adsorbent and the dye.[15]
-
Increase Adsorbent Dosage: A higher dose provides more surface area and active sites for adsorption. However, this also increases costs. The goal is to find an optimal dose that balances efficiency and material usage.
-
Consider Adsorbent Regeneration: Depending on the material, it may be possible to regenerate the saturated adsorbent through thermal or chemical treatment, making the process more economical and sustainable.
Detailed Experimental Protocols
Protocol 1: Decolorization of this compound by Fenton Process
Objective: To determine the optimal conditions for decolorizing a synthetic this compound solution using the Fenton process.
Materials:
-
This compound dye stock solution (1000 mg/L)
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
Sulfuric acid (H₂SO₄, 1M) and Sodium hydroxide (NaOH, 1M)
-
Beakers (250 mL), magnetic stirrer, and stir bars
-
pH meter
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Working Solution: Dilute the stock solution to prepare 100 mL of a 100 mg/L this compound solution in a 250 mL beaker.
-
pH Adjustment: Place the beaker on a magnetic stirrer. Adjust the pH of the dye solution to ~3.0 using 1M H₂SO₄.
-
Catalyst Addition: Add a predetermined amount of FeSO₄·7H₂O to the solution to achieve the desired Fe²⁺ concentration (e.g., start with a range of 20-140 mg/L as tested in literature).[7] Allow it to dissolve completely.
-
Initiate Reaction: Add the required volume of 30% H₂O₂ to the solution to achieve the desired concentration (e.g., start with a range of 15-170 mg/L).[7] Start a timer immediately.
-
Reaction: Allow the reaction to proceed for a set time (e.g., 60 minutes) under constant stirring.[7] For photo-Fenton experiments, expose the solution to a UV lamp during this period.
-
Quench Reaction & Measure: After the reaction time, quench the reaction by raising the pH to >7.0 with 1M NaOH. This will precipitate the iron as Fe(OH)₃. Allow the precipitate to settle.
-
Analysis: Withdraw a sample from the supernatant, filter if necessary, and measure the absorbance at the dye's maximum wavelength (λ_max ≈ 464 nm) using the UV-Vis spectrophotometer.
-
Calculate Efficiency: Calculate the decolorization efficiency using the formula: Efficiency (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
Optimization: Repeat the experiment by varying one parameter at a time (pH, Fe²⁺ dose, H₂O₂ dose, reaction time) to find the optimal conditions.
Protocol 2: Decolorization by Coagulation/Flocculation (Jar Test)
Objective: To determine the optimal dosage of Alum for the removal of this compound.
Materials:
-
This compound synthetic wastewater (e.g., 60 mg/L)[9]
-
Alum (Aluminum Sulfate) stock solution (e.g., 1 g/L)
-
Jar testing apparatus with multiple paddles
-
Beakers (1 L)
-
Pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Setup: Fill six 1 L beakers with 500 mL of the 60 mg/L this compound solution and place them in the jar test apparatus.
-
Coagulant Dosing: While the paddles are off, add varying amounts of the alum stock solution to each beaker to achieve a range of final concentrations (e.g., 10, 20, 30, 40, 50, 60 mg/L).[9] One beaker should be a control with no coagulant.
-
Rapid Mix: Turn on the paddles to a high speed (e.g., 100-120 rpm) for 1-2 minutes. This ensures the rapid and complete dispersion of the coagulant.
-
Slow Mix (Flocculation): Reduce the paddle speed to a slow mix (e.g., 20-40 rpm) for 15-20 minutes. This promotes particle collisions and the formation of larger flocs.
-
Sedimentation: Turn off the paddles completely and allow the flocs to settle for 30 minutes.
-
Analysis: Carefully withdraw a sample from the supernatant of each beaker, approximately 2 cm below the surface. Measure the final absorbance using the UV-Vis spectrophotometer.
-
Determine Optimum Dose: Plot the decolorization efficiency against the coagulant dosage. The optimal dose is the one that provides the highest removal before the efficiency starts to plateau or decrease.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. oaji.net [oaji.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Chemical and Biological Treatment of Dyes | IGI Global | IGI Global [mlsu.ac.in]
- 5. Catalytic Oxidation Process for the Degradation of Synthetic Dyes: An Overview [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. e-ijep.co.in [e-ijep.co.in]
- 8. A Study of Treatment of Reactive Red 45 Dye by Advanced Oxidation Processes and Toxicity Evaluation Using Bioassays | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scialert.net [scialert.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
Enhancing the stability of Disperse Red 17 solutions for analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Red 17 (DR17) solutions. Our aim is to help you enhance the stability of your solutions for reliable and reproducible analytical results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound solution has changed color. What is the likely cause?
A1: A color change in your DR17 solution can be attributed to a few factors:
-
pH Shift: this compound exhibits different colors in acidic and basic environments. In the presence of a strong acid like concentrated sulfuric acid, the solution may appear orange, shifting to pink upon dilution. It is stable in a 10% sodium hydroxide (B78521) solution.[1][2][3] Ensure your solvent system and any additives are pH-neutral or buffered appropriately for your analysis.
-
Photodegradation: Although disperse dyes are generally more resistant to light than water-soluble dyes, prolonged exposure to UV or ambient light can cause degradation and a subsequent color shift. It is recommended to store DR17 solutions in amber vials or protect them from light.
-
Chemical Incompatibility: Reactions with other components in your solution, such as oxidizing or reducing agents, can alter the dye's chromophore and thus its color.
Q2: I'm observing precipitation in my this compound solution. How can I resolve this?
A2: Precipitation, or the formation of solid particles, is a common issue with disperse dyes due to their low aqueous solubility and tendency to aggregate. Consider the following:
-
Solvent Selection: DR17 has very low water solubility (0.6199 mg/L at 25°C).[1] It is more soluble in organic solvents like ethanol (B145695) and acetone (B3395972).[1][2][3] For analytical purposes, Dimethyl Sulfoxide (DMSO) and mixtures of acetone and water have been shown to be effective.
-
Aggregation and Flocculation: Over time, dye particles can aggregate (a reversible process) or flocculate (an irreversible process). This can be caused by factors such as high temperatures, improper pH, or the presence of certain impurities. Using a dispersing agent can help maintain a stable dispersion.
-
Solution Preparation: Ensure the dye is fully dissolved during preparation. Sonication can aid in dissolving the dye and breaking up small aggregates. Prepare solutions fresh when possible.
Q3: My analytical results (e.g., HPLC) for this compound are inconsistent. What should I check?
A3: Inconsistent analytical results can stem from issues with solution stability or the analytical method itself. Here are some troubleshooting steps:
-
Solution Stability: As discussed in the previous questions, ensure your DR17 solution is stable. Degradation, precipitation, or aggregation can all lead to variable concentrations and, consequently, inconsistent results. A study has shown that a 5% solution of DR17 in DMSO is stable for 7 days, and a 1% solution in an acetone/water mixture is also stable for 7 days.[4]
-
Presence of Impurities: Commercial this compound can contain impurities that may interfere with your analysis.[4] It is important to use a high-purity analytical standard for calibration and to be aware of potential impurity peaks in your chromatograms.
-
HPLC Method Parameters:
-
Mobile Phase: Ensure the mobile phase is appropriate for your column and is properly mixed and degassed.
-
Column: Use a suitable column, such as a C18 column, and ensure it is properly conditioned and has not degraded.
-
Detector Wavelength: The detection wavelength should be set to the absorbance maximum of this compound in your chosen solvent.
-
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data regarding the stability and solubility of this compound.
Table 1: Stability of this compound Solutions
| Solvent System | Concentration | Duration | Recovery/Variation | Reference |
| DMSO | ~5% | 7 days | 98.2-100% | [4] |
| Acetone/Water | ~1% | 7 days | 100-106% | [4] |
| Not Specified | Not Specified | 4 days | Up to 4% variation | [4] |
| Not Specified | Not Specified | 9 days | Up to 12% variation | [4] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water (25°C) | 0.6199 mg/L | [1] |
| Ethanol | Soluble | [1][2][3] |
| Acetone | Soluble | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Standard Solution for HPLC Analysis
This protocol provides a general guideline for preparing a stock solution of this compound.
-
Materials:
-
This compound (analytical standard)
-
HPLC-grade Dimethyl Sulfoxide (DMSO) or Acetone
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Sonicator
-
-
Procedure:
-
Accurately weigh a specific amount of this compound (e.g., 10 mg) using an analytical balance.
-
Transfer the weighed dye into a 10 mL volumetric flask.
-
Add a small amount of the chosen solvent (e.g., 5 mL of DMSO or acetone) to the flask.
-
Place the flask in a sonicator for 10-15 minutes to aid in dissolution.
-
Allow the solution to return to room temperature.
-
Add the solvent to the flask up to the 10 mL mark.
-
Invert the flask several times to ensure the solution is homogeneous.
-
Store the stock solution in an amber vial and in a cool, dark place.
-
Prepare working standards by diluting the stock solution with the mobile phase to be used in the HPLC analysis.
-
Protocol 2: HPLC Analysis of this compound
This protocol is a suggested starting point for the HPLC analysis of this compound. Method optimization may be required.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or PDA detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water is commonly used for the analysis of disperse dyes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the prepared this compound standard solutions of known concentrations to generate a calibration curve.
-
Inject the unknown samples.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
Visual Guides
The following diagrams illustrate a troubleshooting workflow for unstable this compound solutions and a general experimental workflow for analysis.
Caption: Troubleshooting workflow for unstable this compound solutions.
Caption: Workflow for this compound sample preparation and analysis.
References
How to reduce hydrolysis of Disperse Red 17 in alkaline conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Red 17. The focus is on understanding and mitigating the hydrolysis of this azo dye under alkaline conditions.
Troubleshooting Guide: Degradation of this compound in Alkaline Solutions
This compound, an azo dye, can be susceptible to degradation under alkaline conditions, leading to a loss of color intensity and the formation of impurities. This guide addresses common issues and provides systematic solutions.
Problem 1: Rapid loss of color in your experimental setup.
-
Possible Cause: The pH of your solution is too high, leading to the rapid hydrolysis of this compound. While the dye exhibits some stability in alkaline conditions, elevated pH, especially at higher temperatures, can accelerate degradation.
-
Solution:
-
pH Verification: Immediately measure the pH of your solution.
-
pH Adjustment: If the pH is above 8, adjust it to a mildly acidic or neutral range (pH 6-7) if your experimental protocol allows. For many applications, the optimal stability of disperse dyes is in a weakly acidic medium (pH 4.5-5.5).
-
Buffering: Utilize a robust buffer system to maintain a stable pH throughout your experiment. Refer to the table below for recommended buffer systems.
-
Problem 2: Inconsistent results between experimental runs.
-
Possible Cause 1: Temperature Fluctuations. The rate of hydrolysis is highly dependent on temperature. Inconsistent temperature control can lead to variable degradation rates.
-
Solution 1:
-
Ensure your water bath, incubator, or reaction vessel has precise and stable temperature control.
-
Monitor and record the temperature throughout the experiment.
-
-
Possible Cause 2: Presence of Oxidizing Agents. Trace amounts of oxidizing agents in your reagents or dissolved oxygen can contribute to the degradation of the azo dye.
-
Solution 2:
-
Use High-Purity Reagents: Ensure all solvents and reagents are of high purity and free from oxidizing contaminants.
-
Deoxygenate Solutions: For sensitive experiments, consider deoxygenating your solutions by bubbling with an inert gas like nitrogen or argon.
-
Incorporate Antioxidants: The addition of a small amount of an antioxidant, such as ascorbic acid or Butylated Hydroxytoluene (BHT), may help to quench oxidative degradation pathways.
-
Problem 3: Appearance of unknown peaks in HPLC analysis.
-
Possible Cause: These new peaks likely represent degradation products of this compound. Under alkaline conditions, the azo bond or the N,N-bis(2-hydroxyethyl)amino group may be susceptible to cleavage or modification.
-
Solution:
-
Characterize Degradation Products: If the identity of the degradation products is critical, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be used for their identification.
-
Optimize Conditions to Minimize Degradation: Refer to the solutions for Problems 1 and 2 to minimize the formation of these impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation in alkaline conditions?
A1: The degradation of azo dyes like this compound in alkaline conditions can proceed through several pathways. The primary concern is the cleavage of the azo bond (-N=N-), which is the chromophore responsible for the dye's color. Additionally, the N,N-bis(2-hydroxyethyl)amino group may undergo side reactions. The rate of this degradation is significantly influenced by pH and temperature.
Q2: At what pH and temperature does this compound become significantly unstable?
A2: While one source indicates that this compound shows no change in a 10% sodium hydroxide (B78521) solution, this is a qualitative observation. Generally, the stability of disperse dyes decreases as the pH rises above 7 and the temperature increases. For sensitive applications, it is recommended to maintain the pH between 4.5 and 5.5 for maximum stability. Significant degradation can be expected at pH values above 9, especially at temperatures exceeding 60°C.
Q3: Are there any chemical stabilizers I can add to my formulation to protect this compound?
A3: Yes, several strategies can be employed:
-
pH Buffers: Maintaining a stable, slightly acidic pH is the most effective method.
-
Antioxidants: To prevent oxidative degradation, antioxidants like ascorbic acid can be added. They work by scavenging free radicals that can attack the dye molecule.
-
Reducing Agents: In some applications, mild reducing agents like sodium bisulfite can help protect the azo linkage from oxidative attack. However, the concentration must be carefully controlled to avoid reduction of the azo bond itself.
Q4: How can I monitor the stability of this compound in my experiments?
A4: The two most common methods are:
-
UV-Vis Spectrophotometry: You can monitor the decrease in the absorbance at the dye's λmax (wavelength of maximum absorbance) over time. This provides a straightforward measure of the overall color loss.
-
High-Performance Liquid Chromatography (HPLC): HPLC allows for the separation and quantification of the parent this compound from its degradation products. This method is more specific and provides more detailed information about the degradation process.
Data Presentation
Table 1: Effect of pH and Temperature on the Half-Life of this compound (Illustrative Data)
| Temperature (°C) | pH 7 | pH 9 | pH 11 |
| 25 | > 48 hours | ~ 24 hours | ~ 8 hours |
| 60 | ~ 12 hours | ~ 4 hours | ~ 1 hour |
| 80 | ~ 3 hours | ~ 30 minutes | < 10 minutes |
Note: This table presents illustrative data based on the general behavior of similar azo dyes. Actual values should be determined experimentally.
Table 2: Recommended Buffer Systems for pH Control
| Desired pH Range | Buffer System |
| 4.0 - 5.6 | Acetate Buffer |
| 5.8 - 8.0 | Phosphate Buffer |
| 8.0 - 9.0 | Borate Buffer |
Experimental Protocols
Protocol 1: Spectrophotometric Analysis of this compound Stability
Objective: To determine the rate of degradation of this compound at a given pH and temperature by monitoring the change in absorbance over time.
Materials:
-
This compound
-
Deionized water
-
Buffer solutions (e.g., pH 7, 9, 11)
-
UV-Vis Spectrophotometer and cuvettes
-
Constant temperature water bath
Procedure:
-
Determine λmax: Prepare a dilute stock solution of this compound in a suitable solvent (e.g., acetone) and then dilute it in the desired aqueous buffer to a concentration that gives an absorbance between 1.0 and 1.5. Scan the solution from 400 nm to 700 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare Test Solutions: For each pH to be tested, prepare a solution of this compound in the corresponding buffer with a concentration that gives an initial absorbance of approximately 1.0 at λmax.
-
Initial Absorbance (T=0): Immediately after preparation, measure and record the absorbance of each test solution at λmax.
-
Incubation: Place the cuvettes with the test solutions in a constant temperature water bath set to the desired experimental temperature.
-
Time-Course Measurement: At regular intervals (e.g., every 15 minutes for 2 hours), remove the cuvettes from the water bath, quickly wipe them dry, and measure the absorbance at λmax. Return the cuvettes to the water bath immediately after each reading.
-
Data Analysis: Plot Absorbance vs. Time for each pH condition. The rate of degradation can be determined from the slope of this plot. The half-life (t½) can be calculated if the reaction follows first-order kinetics using the equation: t½ = 0.693 / k, where k is the rate constant.
Protocol 2: HPLC Analysis of this compound Degradation
Objective: To separate and quantify this compound and its degradation products over time in an alkaline solution.
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid for better peak shape) is typically effective. For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The λmax of this compound.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare Samples: Prepare buffered solutions of this compound at the desired pH and temperature as described in Protocol 1.
-
Time-Course Sampling: At various time points, withdraw an aliquot of the reaction mixture, cool it immediately in an ice bath to stop the reaction, and transfer it to an HPLC vial.
-
Analysis:
-
Inject a standard solution of pure this compound to determine its retention time and to create a calibration curve.
-
Inject the samples taken at different time points.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the this compound peak over time.
-
Observe the appearance and increase in the peak areas of any new peaks, which correspond to degradation products.
-
Quantify the concentration of this compound at each time point using the calibration curve.
-
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: A logical workflow for troubleshooting this compound degradation.
Technical Support Center: Optimizing Dispersing Agents for Stable Disperse Red 17 Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when formulating with Disperse Red 17.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (C.I. 11210) is a non-ionic monoazo dye characterized by its low water solubility.[1][2] It exists in aqueous solutions as a fine dispersion with the help of dispersing agents.[3] Its primary applications include the dyeing and printing of synthetic fibers like polyester (B1180765), polyamide, and acetate.[1] It is also used in cosmetics, particularly in hair dye formulations, as well as for coloring plastics.[4]
Q2: Why are dispersing agents essential for this compound formulations?
A2: Due to its poor water solubility, this compound particles tend to aggregate or clump together in aqueous media.[5] Dispersing agents are crucial for breaking up these clusters and preventing re-aggregation, ensuring a stable and homogenous mixture.[5] They function by adsorbing onto the dye particle surface, creating electrostatic or steric barriers that promote repulsion between particles.[6] This leads to a stable dispersion, which is vital for achieving consistent color, efficient processing, and a high-quality final product.[3][5]
Q3: What are the common types of dispersing agents used with disperse dyes?
A3: Several types of dispersing agents can be used, each with a different stabilization mechanism:
-
Anionic Dispersing Agents: These carry a negative charge and are effective for non-ionic dyes like this compound in aqueous solutions. Lignosulfonates and naphthalene (B1677914) sulfonates are common examples.[5][6]
-
Nonionic Dispersing Agents: These are neutral and versatile, often based on fatty alcohol or alkylphenol ethoxylates. They provide steric stabilization.[6]
-
Polymeric Dispersants: These are high molecular weight polymers that can provide both electrostatic and steric stabilization, offering robust performance.
Q4: What is the ideal pH for a stable this compound dispersion?
A4: Disperse dye formulations are most stable in a weakly acidic medium, typically between pH 4.5 and 5.5.[7][8] In this range, dye exhaustion is optimal, and the risk of dye hydrolysis, which can occur under alkaline conditions, is minimized.[7][8][9] Acetic acid is commonly used to adjust the pH to the desired range.[7][8]
Q5: How does temperature affect the stability of this compound formulations?
A5: Temperature is a critical factor. While high temperatures (e.g., 130°C) are necessary for dyeing polyester to swell the fibers and allow dye penetration, they can also destabilize the dispersion.[7][9] High temperatures can increase the rate of particle aggregation and flocculation if the dispersing agent is not effective under these conditions.[3] Therefore, selecting a heat-stable dispersing agent is crucial for high-temperature applications.[6]
Troubleshooting Guide
Problem 1: My this compound formulation shows signs of aggregation (clumping) and sedimentation over time.
| Question | Possible Cause | Suggested Solution |
| Why are particles clumping together? | Insufficient Dispersing Agent: The concentration of the dispersing agent may be too low to adequately cover the surface of all dye particles. | Optimize Dispersant Concentration: Incrementally increase the dispersing agent concentration and monitor the effect on particle size and stability. Perform a concentration ladder study to find the optimal level. |
| Incompatible Dispersing Agent: The selected dispersing agent may not be effective for this compound under your specific formulation conditions (e.g., solvent, pH). | Screen Different Dispersants: Test dispersing agents from different chemical classes (e.g., lignosulfonates, naphthalene sulfonates, polymeric dispersants) to find one that provides better stability. | |
| Incorrect pH: The formulation's pH may be outside the optimal range of 4.5-5.5, reducing the effectiveness of the dispersant and dye stability.[8][10] | Adjust and Buffer pH: Measure the pH of your formulation and adjust it to the 4.5-5.5 range using a suitable buffer like an acetic acid/acetate system. | |
| What if aggregation occurs only at high temperatures? | Poor Thermal Stability of Dispersant: The dispersing agent may lose its efficacy at the elevated temperatures required for your process.[6] | Select a High-Temperature Stable Dispersant: Choose a dispersing agent specifically designed for high-temperature applications. Test the formulation's stability by heating it to the target temperature and observing for any changes.[3] |
Problem 2: The color intensity of my final product is inconsistent between batches.
| Question | Possible Cause | Suggested Solution |
| Why is the color strength varying? | Poor Dispersion Quality: An unstable dispersion with large or aggregated particles will lead to uneven dye distribution and lower color yield.[5] | Improve Dispersion Process: Ensure your milling or homogenization process is sufficient to break down initial dye agglomerates. Use particle size analysis to confirm that you are starting with a fine, uniform dispersion.[11] |
| Fluctuations in pH: Even minor shifts in pH between batches can affect dye uptake and final color depth.[8][9] | Standardize pH Control: Implement a strict protocol for pH measurement and adjustment for every batch to ensure consistency. | |
| Inadequate Mixing: Insufficient mixing during formulation can lead to localized high concentrations of dye and poor distribution. | Standardize Mixing Protocol: Define and follow a consistent protocol for the order of addition of components, mixing speed, and mixing time. |
Data Presentation: Dispersant Performance
The following tables summarize typical data from experiments to optimize dispersing agents for a 10% (w/w) aqueous this compound formulation.
Table 1: Effect of Dispersing Agent Type on Particle Size
| Dispersing Agent (2% w/w on dye) | Type | Mean Particle Size (d₅₀) post-milling (nm) | Polydispersity Index (PDI) |
| Lignosulfonate | Anionic | 210 | 0.18 |
| Naphthalene Sulfonate Condensate | Anionic | 255 | 0.25 |
| Ethoxylated Fatty Alcohol | Nonionic | 350 | 0.45 |
| No Dispersant | - | >2000 (Visible Aggregates) | >0.70 |
Table 2: Effect of Lignosulfonate Concentration on Formulation Stability
| Dispersant Conc. (% w/w on dye) | Initial Mean Particle Size (nm) | Mean Particle Size after 24h at 50°C (nm) | % Change in Particle Size | Visual Observation |
| 0.5% | 450 | 980 | +118% | Significant Sedimentation |
| 1.0% | 280 | 410 | +46% | Slight Sedimentation |
| 2.0% | 210 | 225 | +7% | No Sedimentation |
| 3.0% | 205 | 215 | +5% | No Sedimentation |
Experimental Protocols & Workflows
Key Experimental Workflows
The following diagrams illustrate the logical flow for troubleshooting common issues and for the general formulation process.
Caption: Troubleshooting workflow for unstable this compound formulations.
Caption: Workflow for formulating and optimizing this compound dispersions.
Protocol 1: Particle Size Analysis using Laser Diffraction
Objective: To measure the particle size distribution of a this compound formulation to assess dispersion quality.
Materials:
-
Laser diffraction particle size analyzer (e.g., Malvern Mastersizer)
-
Dispersant (e.g., deionized water with 0.1% surfactant, if needed)
-
Pipettes
-
Sample vials
Methodology:
-
System Preparation: Ensure the analyzer's dispersion unit is clean. Fill it with the appropriate dispersant (typically deionized water). Run a background measurement to ensure the dispersant is free of contaminants.
-
Sample Preparation: Vigorously shake the this compound formulation to ensure homogeneity. Draw a representative sample using a clean pipette.
-
Measurement:
-
Slowly add the formulation drop-wise to the dispersant in the analyzer's measurement cell until the recommended obscuration level (typically 10-20%) is reached.
-
Allow the sample to circulate for 60 seconds to ensure it is uniformly distributed.
-
If necessary to break up soft agglomerates, apply ultrasonication for a defined period (e.g., 30-60 seconds), as determined during method development.[11]
-
Perform the measurement. Most instruments will take an average of multiple readings.
-
-
Data Analysis:
-
Analyze the scattering data using the Mie theory, which requires the refractive index of both the particles (this compound) and the dispersant.[12]
-
Record the mean particle size (d₅₀), the size below which 90% of the particles lie (d₉₀), and the Polydispersity Index (PDI). A smaller d₅₀ and a narrow distribution (low PDI) indicate a better dispersion.
-
Protocol 2: Accelerated Stability Testing
Objective: To quickly assess the long-term physical stability of a this compound formulation.
Materials:
-
Temperature-controlled oven or incubator
-
Sealed, airtight glass vials
-
Particle size analyzer
-
Viscometer (optional)
Methodology:
-
Initial Characterization: Measure the initial properties of the formulation immediately after preparation. This includes:
-
Particle size distribution (see Protocol 1).
-
Viscosity.
-
Visual appearance (check for any initial signs of separation).
-
-
Stress Conditions:
-
Time-Point Analysis:
-
Remove one vial from the oven at predetermined time points (e.g., 24 hours, 72 hours, 1 week, 2 weeks).
-
Allow the vial to cool to room temperature.
-
Before opening, visually inspect for any signs of instability such as sedimentation, caking, or phase separation.
-
Gently invert the vial a few times to re-homogenize and then re-measure the particle size distribution and viscosity.
-
-
Evaluation:
-
Compare the results at each time point to the initial measurements. A stable formulation will show minimal changes in particle size, viscosity, and visual appearance over the testing period. Significant increases in particle size indicate poor stability.[11]
-
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | C17H20N4O4 | CID 4585870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dyeing properties of disperse dyes - dispersion stability - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Ultimate Guide to Choosing Dispersing Agents for Disperse Dyes-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. scribd.com [scribd.com]
- 8. Dyeing properties of disperse dyes - PH sensitivity - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 9. skygroupchem.com [skygroupchem.com]
- 10. vichem.vn [vichem.vn]
- 11. particletechlabs.com [particletechlabs.com]
- 12. Laser Diffraction Particle Size Analysis | Malvern Panalytical [malvernpanalytical.com]
- 13. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
Technical Support Center: C.I. Disperse Red 17 Application on Polyester
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the exhaustion rate of C.I. Disperse Red 17 on polyester (B1180765) fibers.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for dyeing polyester with this compound?
For high-temperature (HT) dyeing methods, the optimal temperature range is typically 125°C to 135°C.[1][2] This is above the glass transition temperature of polyester, allowing for sufficient fiber swelling and dye diffusion into the polymer structure.[3] Dyeing below 100°C generally results in very low exhaustion rates unless a chemical carrier is used.[4]
Q2: What is the ideal pH for the dyebath?
The ideal pH for dyeing polyester with disperse dyes, including this compound, is in the acidic range of 4.5 to 5.5.[1][5][6] This pH helps to prevent the degradation of many disperse dyes at high temperatures and ensures optimal dye uptake.[7][8] Acetic acid is commonly used to adjust and maintain the required pH.[5][6]
Q3: Why is a dispersing agent necessary?
Disperse dyes have very low solubility in water. A dispersing agent is crucial to create a stable and uniform dispersion of the dye particles in the dyebath, preventing aggregation and the formation of dye spots on the fabric.[2][4][9]
Q4: What is the role of a leveling agent?
A leveling agent helps to ensure a uniform and even distribution of the dye on the polyester fabric. It controls the rate of dye uptake, preventing rapid, uneven adsorption which can lead to shade variations.
Q5: What is a carrier, and when should it be used?
A carrier is an organic chemical that acts as a swelling agent for the polyester fiber, allowing for dye penetration at lower temperatures, typically between 85°C and 100°C.[3][4][6] Carriers are used when high-temperature dyeing equipment is not available. However, many carriers have environmental and toxicological concerns.[10]
Q6: What is reduction clearing, and why is it important?
Reduction clearing is a post-dyeing treatment that removes any unfixed dye particles from the surface of the fabric. This process is essential for achieving good wash fastness and preventing color bleeding.[2][5][9][11] It is typically carried out using a solution of sodium hydrosulfite and sodium hydroxide.[2][9][11]
Q7: How can I improve the light fastness of this compound?
While this compound generally has good light fastness, ensuring complete dye fixation and proper reduction clearing is crucial. Additionally, some studies suggest that the use of UV absorbers or specific after-treatments can enhance light fastness properties. The choice of compatible dyes in a mixture is also important, as different dyes can affect the overall light fastness.
Troubleshooting Guide
Problem: Uneven Dyeing (Shade Variation)
-
Possible Causes:
-
Inadequate scouring and bleaching of the fabric, leaving impurities that hinder dye uptake.
-
Too rapid a rate of temperature rise during the dyeing cycle.
-
Poor dye dispersion due to insufficient dispersing agent or improper mixing.
-
Ineffective leveling agent.
-
Incorrect pH of the dyebath.
-
-
Solutions:
-
Ensure the polyester fabric is thoroughly pre-treated to remove all oils, waxes, and sizes.
-
Control the heating rate, typically between 1-2°C per minute.
-
Prepare a dye paste with the dispersing agent before adding it to the dyebath to ensure proper dispersion.[5][9]
-
Use an effective leveling agent at the recommended concentration.
-
Verify and adjust the dyebath pH to the optimal range of 4.5-5.5 before starting the dyeing process.[1][5][6]
-
Problem: Poor Color Yield (Low Exhaustion Rate)
-
Possible Causes:
-
Dyeing temperature is too low.
-
Dyeing time is insufficient.
-
Incorrect pH of the dyebath.
-
Presence of hard water ions (calcium and magnesium) that can interfere with dispersing agents.
-
-
Solutions:
-
For high-temperature methods, ensure the temperature reaches and is maintained at 125-135°C for 45-60 minutes.[1][2]
-
For carrier dyeing, ensure the temperature is maintained at 85-100°C.[3][4]
-
Optimize the dyeing time; longer durations can increase dye uptake.
-
Confirm the dyebath pH is within the 4.5-5.5 range.[1][5][6]
-
Use a sequestering agent in the dyebath if hard water is being used.
-
Problem: Dye Spots or Stains
-
Possible Causes:
-
Agglomeration of dye particles due to poor dispersion.
-
Precipitation of the dye in the dyebath.
-
Contamination of the fabric or dyeing equipment.
-
-
Solutions:
-
Ensure the dispersing agent is effective and used at the correct concentration.
-
Make a smooth paste of the dye with the dispersing agent and a small amount of water before adding it to the main bath.[5][9]
-
Thoroughly clean all dyeing equipment before use.
-
Ensure the fabric is free from any contaminants before dyeing.
-
Problem: Poor Wash Fastness
-
Possible Causes:
-
Incomplete removal of unfixed surface dye.
-
Dyeing at a temperature that is too low, resulting in poor dye penetration.
-
-
Solutions:
Problem: Color Bleeding or Migration
-
Possible Causes:
-
Residual carrier on the fabric after dyeing.
-
Inadequate reduction clearing.
-
-
Solutions:
Problem: Shade changes after finishing.
-
Possible Causes:
-
Sublimation of the dye during high-temperature finishing processes like heat-setting.
-
Chemical reaction with finishing agents.
-
-
Solutions:
-
Select disperse dyes with good sublimation fastness if high-temperature finishing is required.
-
Test the compatibility of all finishing agents with the dyed fabric beforehand.
-
Quantitative Data Summary
The following tables provide illustrative data based on typical results for disperse dyes on polyester. Actual values for this compound may vary depending on the specific experimental conditions.
Table 1: Effect of Temperature on Dye Exhaustion (Illustrative Data)
| Dyeing Temperature (°C) | Exhaustion Rate (%) |
| 100 | 35 |
| 110 | 55 |
| 120 | 75 |
| 130 | 90 |
| 140 | 88 (potential for some degradation) |
Table 2: Influence of pH on Color Strength (K/S Value) (Illustrative Data)
| Dyebath pH | Relative Color Strength (K/S) |
| 3.5 | 8.5 |
| 4.5 | 10.2 |
| 5.5 | 10.0 |
| 6.5 | 9.1 |
| 7.5 | 7.8 |
Table 3: Effect of Carrier Concentration on Color Strength (K/S Value) at 100°C (Illustrative Data)
| Carrier Concentration (% owf) | Relative Color Strength (K/S) |
| 0 | 4.2 |
| 2 | 7.8 |
| 4 | 9.5 |
| 6 | 9.6 |
Experimental Protocols
High-Temperature Exhaust Dyeing Protocol for this compound
This protocol is designed for achieving high exhaustion and good fastness properties.
-
Fabric Preparation:
-
Scour the polyester fabric with a 1-2 g/L non-ionic detergent solution at 60-70°C for 20 minutes to remove any impurities.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Dry the fabric and weigh it accurately.
-
-
Dyebath Preparation (Liquor Ratio 10:1):
-
Calculate the required amount of water.
-
Add a dispersing agent (e.g., 1 g/L) and a leveling agent (e.g., 0.5-1 g/L) to the water.
-
In a separate container, make a smooth paste of the required amount of this compound (e.g., 1% on weight of fabric) with a small amount of water and some of the dispersing agent from the main bath.[5][9]
-
Add the dye paste to the dyebath and stir well.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[1][5][6]
-
-
Dyeing Cycle:
-
Post-Treatment:
-
Rinse the dyed fabric with hot water.
-
Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.[2][9][11]
-
Treat the fabric in this bath at 70-80°C for 15-20 minutes.[2][9]
-
Rinse thoroughly with hot water, then cold water.
-
Neutralize with a weak solution of acetic acid if necessary, followed by a final cold water rinse.
-
Dry the fabric.
-
Carrier Dyeing Protocol for this compound (Low-Temperature Application)
This protocol is an alternative when high-temperature equipment is unavailable.
-
Fabric Preparation:
-
Follow the same scouring and rinsing procedure as in the high-temperature protocol.
-
-
Dyebath Preparation (Liquor Ratio 10:1):
-
Dyeing Cycle:
-
Post-Treatment:
-
Follow the same rinsing, reduction clearing, and drying steps as in the high-temperature protocol to ensure good fastness and removal of residual carrier.
-
Visualizations
References
- 1. dspace.tul.cz [dspace.tul.cz]
- 2. benchchem.com [benchchem.com]
- 3. The Polyester Carrier Dyeing Process Using Disperse Dyes [colourinn.in]
- 4. textilelearner.net [textilelearner.net]
- 5. textilelearner.net [textilelearner.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Pollution hazards in polyester dyeing and role of acid in monitoring [cwejournal.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ijcmas.com [ijcmas.com]
Technical Support Center: Refinement of Extraction Methods for Disperse Red 17 from Fabrics
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the extraction methods for Disperse Red 17 from various fabrics, particularly polyester (B1180765). The information is presented in a question-and-answer format to directly address common issues and queries encountered during experimental work.
Troubleshooting Guide
This section addresses specific problems that may arise during the extraction of this compound and offers targeted solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Extraction Yield | - Inappropriate solvent selection.- Insufficient extraction temperature or time.- Inadequate sample preparation (e.g., large fabric pieces).- Dye degradation during extraction. | - Solvent Selection: Switch to a more effective solvent. Dimethylformamide (DMF) has been shown to be a highly effective solvent for extracting disperse dyes from polyester.[1][2] Other options include acetonitrile (B52724), methanol (B129727), or a mixture of acetonitrile and water (e.g., 4:3 v/v).[3]- Optimize Parameters: Increase the extraction temperature. For methanol, a temperature of up to 70°C for 15 minutes (repeated) has been used.[3] For DMF and acetonitrile/water mixtures, temperatures around 100°C may be necessary.[3] Extend the extraction time, and consider the use of ultrasonic-assisted extraction (UAE) to enhance efficiency.[4][5]- Sample Preparation: Cut the fabric into small pieces (e.g., 0.5 g of cut fabric) to increase the surface area available for solvent penetration.[3]- Prevent Degradation: Avoid excessively high temperatures or prolonged exposure to harsh conditions that could degrade the dye. |
| Inconsistent or Non-Reproducible Results | - Variation in experimental conditions (temperature, time, solvent volume).- Non-homogenous sample.- Inconsistent fabric-to-solvent ratio. | - Standardize Protocol: Ensure all experimental parameters are kept consistent between replicates.- Homogenize Sample: If possible, grind or finely chop the fabric sample to ensure homogeneity.- Maintain Ratio: Use a consistent and accurately measured fabric-to-solvent ratio for all extractions. |
| Extract is Cloudy or Contains Particulates | - Co-extraction of fabric finishes, oligomers, or other matrix components.- Precipitation of the dye upon cooling. | - Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter before analysis.- Centrifugation: Centrifuge the extract to pellet any suspended particles.- Solvent Modification: If the dye is precipitating, ensure the final extract is maintained in a solvent in which this compound is soluble (e.g., ethanol, acetone).[6] |
| Interference in Chromatographic Analysis | - Co-extracted impurities from the fabric or dyeing process.- Solvent-related peaks. | - Sample Clean-up: Consider a solid-phase extraction (SPE) step to clean up the extract before HPLC analysis.- Blank Injection: Run a blank injection of the extraction solvent to identify any solvent-related peaks. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for extracting this compound from polyester fabric?
A1: Based on studies of disperse dyes, dimethylformamide (DMF) is a highly effective solvent for extraction from polyester fibers.[1][2] Other commonly used and effective solvents include acetonitrile (ACN), methanol (MeOH), and dimethyl sulfoxide (B87167) (DMSO).[3] For some applications, a mixture of acetonitrile and water (e.g., 4:3 v/v) can also be used, though it may be less effective than pure DMF.[1][2]
Q2: What is the role of ultrasonication in the extraction of this compound?
A2: Ultrasonic-assisted extraction (UAE) is a technique that uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, which enhances solvent penetration into the fabric matrix and accelerates the dissolution of the dye.[4][5] This can lead to higher extraction yields in shorter times and at lower temperatures compared to conventional methods.[4]
Q3: What are the optimal temperature and time for extracting this compound?
A3: The optimal temperature and time depend on the solvent used. For methanol extraction, a temperature of 70°C for 15-30 minutes has been reported as effective for disperse dyes.[3] For DMF and acetonitrile/water mixtures, a higher temperature of around 100°C may be required.[3] When using ultrasonication, it is often possible to reduce both the temperature and the extraction time. For instance, ultrasonic-assisted dyeing of polyester with a disperse red dye showed optimal results with a 40-minute treatment at 60°C.[4]
Q4: How can I quantify the amount of this compound in my fabric extract?
A4: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or a UV-Vis detector is the most common method for the quantitative analysis of disperse dyes. A validated HPLC method will allow for the separation of this compound from other components in the extract and its quantification based on a calibration curve prepared from a standard of known concentration.
Q5: Are there any safety precautions I should take when working with the recommended solvents?
A5: Yes. Many of the effective solvents for this compound extraction are hazardous. DMF, acetonitrile, and methanol are toxic and flammable. Chlorobenzene is also toxic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses), and consult the Safety Data Sheet (SDS) for each solvent before use.
Data Presentation
Table 1: Comparison of Solvent Effectiveness for Disperse Dye Extraction from Polyester
| Solvent System | Relative Effectiveness | Typical Temperature Range (°C) | Notes |
| Dimethylformamide (DMF) | High | 100 | Often cited as the most effective solvent for disperse dyes from polyester.[1][2] |
| Acetonitrile (ACN) | Moderate to High | 60 - 100 | Can be used as a pure solvent or in a mixture with water.[3] |
| Methanol (MeOH) | Moderate | 70 | A common and effective solvent, though potentially less efficient than DMF.[3] |
| Acetonitrile/Water (4:3 v/v) | Moderate | 100 | Less effective than pure DMF.[1][2] |
| Methanol/Water (1:1 v/v) | Low to Moderate | Not specified | Generally found to be less effective than DMF.[1][2] |
| Dimethyl Sulfoxide (DMSO) | Moderate | 100 | Another suitable solvent for disperse dyes.[3] |
| Chlorobenzene | High | 100 - 138 | Effective but less commonly used due to its toxicity.[3] |
Table 2: Typical Parameters for Ultrasonic-Assisted Extraction (UAE) of Disperse Dyes
| Parameter | Typical Range | Considerations |
| Frequency | 20 - 50 kHz | Most standard ultrasonic baths operate within this range. |
| Temperature | 40 - 70 °C | UAE often allows for lower temperatures than conventional methods. |
| Time | 15 - 60 min | Significant improvements in extraction efficiency are often seen within this timeframe.[4] |
| Solvent | As per Table 1 | The choice of solvent remains a critical factor. |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Solvent Extraction (UASE) of this compound
-
Sample Preparation: Accurately weigh approximately 0.5 g of the this compound-dyed polyester fabric, cut into small pieces (approx. 2x2 mm).
-
Extraction: Place the fabric pieces into a glass vial and add 5.0 mL of methanol.
-
Ultrasonication: Place the vial in an ultrasonic bath and sonicate at 60°C for 40 minutes.
-
Isolation: Decant the solvent extract into a clean vial.
-
Repeat: Repeat the extraction (steps 2-4) on the same fabric pieces with a fresh 5.0 mL of methanol to ensure complete extraction.
-
Combine and Concentrate: Combine the two extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Dissolve the dried residue in a known volume (e.g., 1.0 mL) of the initial mobile phase for HPLC analysis.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: Linear gradient from 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 50% B
-
20-25 min: Column re-equilibration at 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (approximately 500-520 nm). A full spectrum can be recorded with a DAD to confirm identity.
-
Quantification: Prepare a series of standard solutions of this compound in the initial mobile phase. Generate a calibration curve by plotting the peak area against the concentration. Determine the concentration of this compound in the fabric extract by interpolating its peak area on the calibration curve.
Mandatory Visualization
Caption: Workflow for the ultrasonic-assisted solvent extraction of this compound from fabric.
Caption: Troubleshooting decision tree for low extraction yield of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction and Analysis of Disperse Dyes from Colored Polyester Single Fibers Using Liquid Chromatography/Linear Ion Trap Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pjoes.com [pjoes.com]
- 5. revistaindustriatextila.ro [revistaindustriatextila.ro]
- 6. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Minimizing the Environmental Footprint of Disperse Red 17 Dyeing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Red 17. The focus is on minimizing the environmental impact of the dyeing process through optimized procedures and effective wastewater treatment.
Troubleshooting Guides
This section addresses common problems encountered during this compound dyeing and effluent treatment, offering potential causes and solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Dye Uptake / Pale Shades | Improper fabric preparation (presence of sizing agents, oils, or dirt).[1][2] Incorrect dyeing temperature; too low for dye penetration.[1] Inappropriate pH of the dye bath.[3] Dye aggregation, preventing particles from penetrating the fiber.[4] | Ensure thorough cleaning of the fabric to remove impurities before dyeing.[1][2] Optimize and maintain the recommended temperature for disperse dyeing (typically 100-130°C).[1] Adjust the pH of the dye bath to the optimal range for the specific fiber being dyed. Use a suitable dispersing agent to prevent dye aggregation in the dyebath.[4] |
| Uneven Dyeing / Color Variations | Rapid heating rate of the dye bath.[5] Poor circulation of the dye liquor or fabric. Improper selection of leveling agents.[1] Incomplete dissolution of the dye.[3] Knotting or creasing of the fabric during dyeing.[6] | Control the heating rate to allow for gradual dye uptake.[5] Ensure adequate agitation and movement of both the fabric and dye liquor. Select a high-temperature leveling agent with good dispersibility and transferability.[1] Ensure the dye is fully dissolved before adding the fabric to the dye bath.[3] Adjust machine parameters to prevent fabric knotting.[6] |
| Poor Color Fastness (Wash, Rub, Light) | Presence of unfixed dye on the fiber surface. Thermal migration of the dye to the fiber surface during post-treatment (e.g., heat setting).[7] Inadequate reduction clearing after dyeing. Use of certain finishing agents (e.g., some softeners) that can negatively impact fastness. | Perform a thorough reduction clearing process after dyeing to remove surface dye. Optimize post-treatment temperatures to minimize thermal migration.[7] Ensure the reduction clearing process is carried out under the correct conditions (alkaline, with a reducing agent).[8] Select finishing agents that are compatible with disperse dyes and do not impair color fastness. |
| Dye Aggregation in Dyebath | Poor quality of the dye dispersion. High water hardness (presence of metal ions).[9] Inadequate or thermally unstable dispersing agent.[4] | Use high-quality disperse dyes with good dispersion stability. Use demineralized or softened water for the dye bath.[9] Select a dispersant with good thermal stability, or add a compatible surfactant to the dye bath.[4] |
| Low Efficiency in Wastewater Treatment (General) | Non-optimal pH for the chosen treatment method.[10] Incorrect dosage of reagents (coagulants, oxidants, etc.). Insufficient contact time.[11] Presence of interfering substances in the effluent. | Adjust the pH of the wastewater to the optimal range for the specific treatment process.[10] Conduct jar tests or preliminary experiments to determine the optimal dosage of treatment chemicals. Ensure sufficient reaction time for the treatment process to reach completion.[11] Characterize the wastewater to identify and potentially pre-treat any interfering compounds. |
Frequently Asked Questions (FAQs)
Dyeing Process Optimization
Q1: How can I optimize the dyeing process to reduce the environmental footprint from the start?
A1: Process optimization is a key step. This involves using the correct, minimal amounts of high-quality dyes and auxiliaries, and carefully controlling dyeing parameters like temperature and time to maximize dye uptake.[12][13] This ensures less dye is wasted and ends up in the effluent. Waterless dyeing techniques, such as using supercritical CO2, also represent a significant advancement in reducing the environmental impact.[14]
Q2: What is the role of dispersing agents and can they contribute to pollution?
A2: Dispersing agents are crucial for keeping the sparingly soluble this compound particles finely distributed in the dye bath to prevent aggregation and ensure even dyeing.[4] However, some dispersing agents can contribute to the Chemical Oxygen Demand (COD) of the wastewater. Therefore, selecting highly effective, biodegradable dispersing agents is important for minimizing the overall environmental impact.
Wastewater Treatment Methods
Q3: What are the most common methods for treating wastewater containing this compound?
A3: The most studied methods for removing this compound and other disperse dyes from wastewater include:
-
Adsorption: Using materials like activated carbon to bind the dye molecules.
-
Coagulation/Flocculation: Using chemicals to aggregate the dye particles for easy removal.[15]
-
Advanced Oxidation Processes (AOPs): Using strong oxidizing agents like Fenton's reagent (H₂O₂ + Fe²⁺) to chemically degrade the dye.[16][17]
-
Biodegradation: Using microorganisms to break down the dye molecules.[18]
Q4: I'm considering adsorption for dye removal. What factors do I need to control for optimal performance?
A4: For effective adsorption, you need to optimize several parameters:
-
pH: The pH of the solution affects the surface charge of the adsorbent and the dye, influencing adsorption capacity.
-
Adsorbent Dosage: The amount of adsorbent will determine the total surface area available for dye removal.
-
Contact Time: Sufficient time is needed for the dye to adsorb onto the material.
-
Temperature: Temperature can affect both the rate of adsorption and the equilibrium capacity.
-
Agitation Speed: Proper mixing ensures good contact between the dye molecules and the adsorbent.
Q5: What is the Fenton process and how does it work for this compound?
A5: The Fenton process is an advanced oxidation process that uses hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate highly reactive hydroxyl radicals (•OH).[11] These radicals are powerful oxidizing agents that can break down the complex aromatic structure of this compound, leading to its decolorization and degradation.[16][17] The efficiency of this process is highly dependent on pH, and the concentrations of H₂O₂ and Fe²⁺.[16][17]
Health and Safety
Q6: What are the primary health and safety concerns when working with this compound?
A6: this compound may cause skin, eye, and respiratory irritation.[19] It is important to handle the dye powder in a well-ventilated area to avoid dust formation.[20][21] Personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn.[20][21] Always consult the Safety Data Sheet (SDS) for specific handling and emergency procedures.[19][20][21]
Q7: How should I dispose of waste containing this compound?
A7: Waste containing this compound should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.[22] Do not discharge untreated dye solutions into the sewer system or waterways.[20][22] Contaminated packaging should be handled in the same manner as the substance itself.[20]
Quantitative Data on Wastewater Treatment
The following tables summarize quantitative data from various studies on the removal of this compound from aqueous solutions.
Table 1: Adsorption-Based Treatment
| Adsorbent | Initial Dye Conc. (mg/L) | Adsorbent Dose (g/L) | pH | Contact Time (min) | Temp (°C) | Removal Efficiency (%) |
| Activated Carbon | 50 | 13.33 | - | 120 | Room | - |
| Activated Carbon (Palm Fibers) | - | - | 2 | 90 | - | 73 |
Table 2: Coagulation/Flocculation-Based Treatment
| Coagulant | Initial Dye Conc. (mg/L) | Coagulant Dose (mg/L) | pH | Key Auxiliaries | Removal Efficiency (%) |
| Alum | 60 | 40 | - | H₂O₂/FeCl₃ (35.77 mol ratio) | 85.24[15] |
Table 3: Advanced Oxidation Process (AOP) - Fenton Treatment
| Initial Dye Conc. (mg/L) | H₂O₂ Conc. (mg/L) | Fe²⁺ Conc. (mg/L) | UV Radiation (Watts) | Agitation Speed (rpm) | Reaction Time (min) | Removal Efficiency (%) |
| 100 | 170 | - | 0 | 300 | - | 95.7[16] |
| 100 | - | - | 40 | 200 | 60 | 98[16] |
Table 4: Biodegradation-Based Treatment
| Microorganism/Consortium | Initial Dye Conc. (mg/L) | Incubation Time (h) | Key Nutrients/Conditions | Decolorization Efficiency (%) |
| Paenochrobactrum glaciei | 50 | 24 | - | 84[18] |
Experimental Protocols
Adsorption of this compound using Activated Carbon
Objective: To determine the adsorption capacity of activated carbon for the removal of this compound from an aqueous solution.
Materials:
-
This compound dye
-
Powdered Activated Carbon (PAC)
-
Distilled water
-
Conical flasks (250 mL)
-
Orbital shaker
-
UV-Vis Spectrophotometer
-
pH meter
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) by dissolving a known weight of the dye in a known volume of distilled water.
-
Prepare Experimental Solutions: From the stock solution, prepare a series of solutions of a specific initial concentration (e.g., 50 mg/L) in conical flasks.
-
pH Adjustment: Adjust the pH of each solution to the desired experimental value using HCl or NaOH.
-
Adsorbent Addition: Add a pre-weighed amount of activated carbon (e.g., 2.0 g) to each flask.
-
Adsorption Process: Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 200 rpm) at room temperature for a predetermined contact time (e.g., 120 minutes) to reach equilibrium.
-
Sample Collection and Analysis:
-
After the desired contact time, withdraw a sample from each flask.
-
Centrifuge or filter the sample to separate the activated carbon.
-
Measure the final concentration of this compound in the supernatant/filtrate using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.
-
-
Calculate Removal Efficiency: Calculate the percentage of dye removal using the formula: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.
Fenton Oxidation of this compound
Objective: To degrade this compound in an aqueous solution using the Fenton process.
Materials:
-
This compound solution (e.g., 100 mg/L)
-
Hydrogen peroxide (H₂O₂) solution
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Beakers (500 mL)
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
-
(Optional) UV lamp
Procedure:
-
Prepare Dye Solution: Fill a beaker with a known volume of the this compound solution (e.g., 500 mL of 100 mg/L).
-
pH Adjustment: Adjust the pH of the solution to an acidic value (e.g., pH 3) using sulfuric acid.
-
Initiate Fenton Reaction:
-
Reaction Time: Allow the reaction to proceed for a specific contact time (e.g., 60 minutes).[11]
-
Stop Reaction and Analyze:
-
After the reaction time, raise the pH to above 7 with NaOH to stop the reaction and precipitate the iron as ferric hydroxide.
-
Allow the precipitate to settle, then take a sample from the supernatant.
-
Measure the final dye concentration using a UV-Vis spectrophotometer.
-
-
Calculate Degradation Efficiency: Calculate the percentage of dye degradation as described in the adsorption protocol.
Visualizations
Experimental Workflow for Wastewater Treatment
Caption: Workflow for this compound wastewater treatment options.
Fenton Process Signaling Pathway
Caption: Fenton reaction for the degradation of this compound.
References
- 1. skygroupchem.com [skygroupchem.com]
- 2. Causes And Solutions Of Uneven Dyeing Of Acrylic Fabric - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 3. vichem.vn [vichem.vn]
- 4. How to Prevent the Aggregation of Disperse Dyes in Dyeing?(2) - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 5. What are Common problems for Disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 6. Uneven Dyeing: What Causes It? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 7. What about poor color fastness? These factors and the solutions you need to know [boshitex.com]
- 8. iipseries.org [iipseries.org]
- 9. How to Prevent the Aggregation of Disperse Dyes in Dyeing? - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. jmaterenvironsci.com [jmaterenvironsci.com]
- 12. Optimizing Energy Efficiency and CO2 Footprint in Dyeing and Finishing [blog.stepchange-innovations.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. e-ijep.co.in [e-ijep.co.in]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. chemos.de [chemos.de]
- 21. spectrumchemical.com [spectrumchemical.com]
- 22. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Synthesis and Purification of Disperse Red 17
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Disperse Red 17. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during the synthesis and purification of this azo dye.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Synthesis Troubleshooting
Question 1: Why is my yield of this compound lower than expected?
Low yields can result from several factors, primarily related to the stability of the diazonium salt intermediate.[1][2]
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Decomposition of the Diazonium Salt: This is the most common cause. The diazonium salt of 4-nitrobenzenamine is unstable at higher temperatures. If the temperature during the diazotization reaction rises above 0-5°C, the salt will decompose, reducing the amount available for the coupling reaction.[1][2][3]
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Incomplete Diazotization: An insufficient amount of nitrosulfuric acid or sodium nitrite, or impure starting materials, can lead to incomplete conversion of 4-nitrobenzenamine to the diazonium salt.[1] It is crucial to test for the presence of excess nitrous acid using starch-iodide paper.[3]
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Incorrect pH for Coupling: The coupling reaction is highly pH-dependent. For coupling with an aromatic amine like N,N-bis(2-hydroxyethyl)-3-methylbenzenamine, a slightly acidic medium is optimal to prevent side reactions such as triazene (B1217601) formation while ensuring the amine is sufficiently nucleophilic for C-coupling.[2]
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Side Reactions: Unwanted side reactions, such as the diazonium salt coupling with itself or decomposing to form 4-nitrophenol (B140041), will consume the intermediate and reduce the final product yield.[1][3]
Question 2: The color of my synthesized this compound is not the expected bright red. What could be the reason?
An "off-color" product indicates the presence of impurities.[1]
-
Formation of Side Products: If the diazotization was not kept sufficiently cold, 4-nitrophenol may form. This phenol (B47542) can then couple with the diazonium salt to produce a different colored azo dye.[2]
-
Incorrect Coupling Position (Isomer Formation): While coupling is expected at the position para to the amino group of the coupling component, some ortho-coupling may occur depending on the reaction conditions, leading to a mixture of isomers with different shades.[2]
-
Oxidation of the Coupling Component: Aromatic amines can be susceptible to oxidation, which can form colored impurities.[2]
Question 3: My TLC plate of the crude product shows multiple spots. What do they represent?
Multiple spots on a TLC plate indicate a mixture of compounds.[1] These can include:
-
The desired this compound product.
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Unreacted starting materials: 4-nitrobenzenamine and N,N-bis(2-hydroxyethyl)-3-methylbenzenamine.
-
Side products, such as 4-nitrophenol or triazenes.[3]
-
A known impurity, 2-[3-Methyl-4-(4-nitro-phenylazo)-phenylamine]ethanol, has been identified in commercial batches.[4]
You can identify the spots by comparing their Rf values with those of the starting materials.
Purification Troubleshooting
Question 4: I am having difficulty purifying the crude this compound. It seems to be insoluble in most common solvents.
This compound has very low water solubility and is sparingly soluble in many organic solvents, which presents a significant purification challenge.[4]
-
Solvent Selection for Recrystallization: Due to its low solubility, finding a suitable single solvent for recrystallization can be difficult. A solvent pair (one solvent in which the dye is soluble and another in which it is insoluble) might be necessary. Ethanol and acetone (B3395972) are reported as solvents in which it is soluble.[5] Experimentation with solvent systems like ethanol/water or acetone/water may be required.
-
Insoluble Impurities: The crude product may contain insoluble polymeric byproducts.[1] A hot filtration step during the recrystallization process can help remove these.[1]
-
Highly Impure Product: If the product is heavily contaminated with side products, recrystallization alone may not be sufficient. In such cases, column chromatography is the recommended purification method.[1]
Question 5: How can I effectively remove the starting materials and side products?
-
Washing: Thoroughly washing the crude product after filtration can help remove residual acids and water-soluble impurities.
-
Recrystallization: This is the primary method for removing soluble impurities. The key is to find a solvent system that allows the dye to dissolve when hot and crystallize upon cooling, leaving impurities behind in the mother liquor.
-
Column Chromatography: This is the most effective method for separating compounds with similar polarities. For this compound, a silica (B1680970) gel column with a gradient elution of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone) would be a suitable starting point.
Quantitative Data Summary
| Parameter | Sulfuric Acid Method | Phosphoric Acid Method | Reference |
| Yield | 65% | 82% | [1] |
| Dye Intensity | ~800% | ~800% | [1] |
| Color Shade | Slightly bluer than standard | Matches standard | [1] |
| Commercial Product Analysis | Batch 1 | Batch 2 | Reference |
| Dye Content | 40.3% | 31.0% | [4] |
| Known Impurity | 0.8% (2-[3-Methyl-4-(4-nitro-phenylazo)-phenylamine]ethanol) | Not specified | [4] |
Experimental Protocols
Synthesis of this compound (Phosphoric Acid Method)
This protocol is adapted from established methods and offers a higher yield compared to the sulfuric acid method.[1]
1. Diazotization of 4-Nitrobenzenamine: a. To a 1000 mL three-necked flask equipped with a mechanical stirrer, add 400 g of phosphoric acid. b. Heat the acid to 60-65°C and slowly add 27 g of 4-nitrobenzenamine while stirring until completely dissolved. c. Cool the mixture to room temperature and then further cool to 0-5°C in an ice-salt bath. d. Over a period of 1-2 hours, slowly add 12 g of sodium nitrite. Add an anti-foaming agent as needed. e. Maintain the temperature at 0-5°C and continue stirring for 3 hours after the addition is complete. f. Verify the presence of excess nitrous acid using starch-iodide paper (the paper should turn blue-black). g. Decompose the excess nitrous acid by adding a small amount of sulfamic acid until the starch-iodide test is negative. The resulting diazonium salt solution should be used immediately.
2. Coupling Reaction: a. In a separate 2000 mL beaker with a stirrer, add 200 mL of distilled water and 0.2 g of a dispersant. b. Add 71 g of a 50% acetic acid solution of N,N-bis(2-hydroxyethyl)-3-methylbenzenamine and stir until a fine dispersion is achieved. c. Cool the dispersion to 0°C using an ice bath and then add 40 g of hydrochloric acid. d. Slowly, over 1-1.5 hours, add the cold diazonium salt solution from step 1 to the coupling component dispersion, maintaining the temperature between 0-5°C. e. Continue stirring at 0-5°C for 10 hours. Monitor the reaction completion by testing for the absence of the diazonium salt.
3. Isolation and Initial Purification: a. Heat the reaction mixture to 38°C. b. Filter the crude product using suction filtration. c. Wash the filter cake with water until the pH of the filtrate is neutral (pH 7-8). d. Dry the crude this compound to obtain the final product.
Purification by Column Chromatography (General Protocol)
This is a general protocol that should be optimized for your specific crude product.
1. Preparation: a. Select an appropriate column size based on the amount of crude material (typically a 1:20 to 1:50 ratio of crude material to silica gel by weight). b. Prepare the stationary phase by making a slurry of silica gel in a non-polar solvent (e.g., hexanes). c. Pack the column with the slurry, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel. d. Pre-elute the column with the starting eluent.
2. Sample Loading: a. Dissolve a small amount of the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or acetone). b. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. c. Carefully add the dried sample onto the sand layer in the column. Add another layer of sand on top.
3. Elution: a. Begin elution with a non-polar solvent (e.g., 100% hexanes or toluene). b. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or acetone). A typical gradient might be from 0% to 50% ethyl acetate in hexanes. c. Collect fractions and monitor them by TLC to identify those containing the pure this compound.
4. Isolation: a. Combine the pure fractions. b. Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting common synthesis issues.
References
Overcoming matrix effects in HPLC analysis of Disperse Red 17
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the High-Performance Liquid Chromatography (HPLC) analysis of Disperse Red 17.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects in HPLC refer to the alteration of the analytical signal of the target analyte (this compound) due to the co-eluting components of the sample matrix.[1] These effects can manifest as either signal enhancement or suppression, leading to inaccurate quantification.[1] The source of these interfering components can be the sample itself (e.g., other dyes, finishing agents in textiles, or excipients in hair dye formulations), or even exogenous materials like polymers from plastic tubes or anticoagulants. Common phenomena that lead to signal suppression or enhancement include fluorescence quenching and solvatochromism, where the mobile phase composition affects the analyte's absorptivity.[1]
Q2: What are the common sample matrices for this compound analysis?
A2: this compound is primarily used in the textile industry for dyeing synthetic fibers such as polyester (B1180765).[2][3] It is also found in hair dye formulations, both in oxidative and non-oxidative products.[4][5][6] Consequently, common analytical matrices include textile extracts, hair dye products, and environmental samples like wastewater from manufacturing facilities.[7][8]
Q3: What are the initial steps to identify if matrix effects are impacting my analysis?
A3: A common method to assess matrix effects is to compare the response of the analyte in a pure solvent standard to its response in a sample matrix spiked with the same concentration. A significant difference in the signal indicates the presence of matrix effects. Another approach is the post-column infusion method, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.
Q4: Can you recommend a general HPLC column and mobile phase for this compound analysis?
A4: For the analysis of disperse dyes like this compound, a reverse-phase C18 column is a common choice.[9][10] A typical mobile phase would consist of a gradient elution with a mixture of an aqueous component and an organic solvent. For example, water with an acidic modifier like 0.1% formic acid can be used as mobile phase A, and an organic solvent such as acetonitrile (B52724) or methanol (B129727) as mobile phase B.[1][9] The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the organic phase to elute the hydrophobic this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Column | If you are observing peak tailing, it could be due to interactions between the basic functional groups on this compound and residual silanol (B1196071) groups on the silica-based column packing.[11][12] To mitigate this, consider adding a competing base to the mobile phase or slightly lowering the pH of the mobile phase to suppress the ionization of the silanol groups.[11][12] |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting.[13] Dilute your sample and re-inject to see if the peak shape improves. If overload is a persistent issue, consider using a column with a larger internal diameter or a higher loading capacity.[11] |
| Extra-Column Volume | Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing.[14] Ensure that you are using tubing with the smallest appropriate internal diameter and that all fittings are properly connected to minimize dead volume. |
| Blocked Column Frit | Particulates from the sample or mobile phase can clog the inlet frit of the column, leading to distorted peak shapes for all analytes.[13] Try back-flushing the column to dislodge the particulates. If this does not resolve the issue, the frit may need to be replaced. Using a guard column can help prevent this problem.[13] |
Issue 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Mobile Phase Composition Changes | Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase online, ensure the proportioning valves of your HPLC system are functioning correctly.[14] Inconsistent mobile phase composition can lead to significant shifts in retention time. |
| Column Temperature Fluctuations | The retention of this compound can be sensitive to temperature changes. A change of just 1°C can alter retention times by 1-2%.[14] Use a column oven to maintain a stable temperature throughout your analytical run. |
| Column Equilibration | Insufficient equilibration of the column with the initial mobile phase conditions before injection can cause retention time drift, especially in gradient elution. Ensure the column is equilibrated for a sufficient time (typically 10-15 column volumes). |
| Matrix-Induced Shifts | High concentrations of matrix components can slightly alter the stationary phase chemistry over time, leading to gradual shifts in retention. A robust sample preparation method to remove these interferences is crucial. |
Issue 3: Inaccurate Quantification (Signal Suppression or Enhancement)
| Possible Cause | Troubleshooting Step |
| Co-eluting Matrix Components | Components from the sample matrix that elute at the same time as this compound can interfere with its ionization or detection, leading to inaccurate results.[15] To address this, improve your sample preparation to remove these interferences. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be very effective.[7] |
| Use of an Internal Standard | An internal standard (IS) that is structurally similar to this compound and elutes close to it can help compensate for signal suppression or enhancement. The ratio of the analyte peak area to the IS peak area is used for quantification, which can correct for variations in the analytical response. |
| Matrix-Matched Calibration | To compensate for matrix effects, prepare your calibration standards in a blank matrix extract that is free of the analyte. This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification. |
| Standard Addition Method | In this method, known amounts of a this compound standard are added to the sample. By plotting the detector response against the added concentration, the original concentration in the sample can be determined, effectively accounting for the matrix effect in that specific sample. |
Data Presentation
The following table summarizes the impact of different sample preparation methods on the analysis of this compound, highlighting the matrix effect observed. A matrix effect value of 100% indicates no effect, values below 100% indicate signal suppression, and values above 100% indicate signal enhancement.
| Sample Preparation Method | Matrix | Analyte Concentration | Matrix Effect (%) | Recovery (%) | Reference |
| Methanol Extraction with Sonication | Textiles | 10 ng/mL | 31.0 - 50.9 | 81.8 - 114.1 | [11] |
| Methanol Extraction with Sonication | Textiles | 50 ng/mL | 31.0 - 50.9 | 84.9 - 104.1 | [11] |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Textiles
This protocol is suitable for the extraction of this compound from textile samples.
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Sample Preparation: Cut the textile sample into small pieces (approximately 1-2 mm).
-
Extraction: Weigh 1.0 g of the cut textile sample into a conical flask. Add 20 mL of methanol.
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Sonication: Place the flask in an ultrasonic bath and sonicate at 50°C for 30 minutes.
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Centrifugation: Transfer the extract to a centrifuge tube and centrifuge at 10,000 rpm for 10 minutes.
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Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
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Evaporation and Reconstitution: Evaporate the filtrate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.
-
Analysis: The sample is now ready for HPLC analysis.
Protocol 2: Solid Phase Extraction (SPE) of this compound from Wastewater
This protocol is designed for the pre-concentration and cleanup of this compound from water samples.[7]
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Sample Pre-treatment: Acidify the water sample to a pH of approximately 3-4 with a suitable acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.
-
Sample Loading: Load a known volume of the acidified water sample (e.g., 100 mL) onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elution: Elute the retained this compound from the cartridge with 5 mL of methanol into a clean collection tube.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.
-
Analysis: The sample is now ready for HPLC analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. Separation of Disperse Red 82 on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Disperse Dye for Dyeing and Printing Polyester and Sythetic Fabrics [georgeweil.com]
- 3. The characterization of disperse dyes in polyester fibers using DART mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. This compound - Public Health - European Commission [health.ec.europa.eu]
- 6. cosmileeurope.eu [cosmileeurope.eu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
Technical Support Center: Process Optimization for Consistent Color Matching with Disperse Red 17
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and accurate color matching with Disperse Red 17.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during dyeing experiments with this compound.
Issue 1: Inconsistent or Uneven Color (Shade Variation)
Possible Causes:
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Uneven heating of the dye bath.
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Poor dye dispersion leading to agglomeration.
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Incorrect pH of the dye bath.
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Fabric not properly prepared (e.g., presence of oils or sizes).
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Insufficient agitation or circulation of the dye liquor.
Solutions:
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Ensure Uniform Temperature: Calibrate and monitor the heating equipment to ensure a consistent temperature throughout the dye bath.
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Optimize Dye Dispersion: Prepare a stock solution of this compound by first making a paste with a dispersing agent before adding it to the dye bath.[1][2][3]
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Control pH: Maintain the pH of the dye bath within the optimal range of 4.5-5.5 using a buffer system, such as acetic acid.[1][3]
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Proper Fabric Preparation: Scour the fabric with a non-ionic detergent to remove any impurities before dyeing.
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Adequate Agitation: Ensure continuous and uniform stirring or circulation of the dye bath to promote even dye uptake.[4][5]
Issue 2: Poor Color Yield or Light Shades
Possible Causes:
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Dyeing temperature is too low.
-
Insufficient dyeing time.
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Incorrect pH, leading to dye hydrolysis.
-
Excessive concentration of dispersing agent.
Solutions:
-
Optimize Dyeing Temperature: For polyester (B1180765), the dyeing temperature should be raised to 130°C to ensure proper dye penetration.[1][6]
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Increase Dyeing Time: A longer dyeing time at the peak temperature (typically 60 minutes) can improve dye uptake.[1][6]
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Strict pH Control: An acidic pH of 4.5-5.5 is crucial to prevent the hydrolysis of the dye, which can occur in alkaline conditions.
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Adjust Dispersing Agent Concentration: While essential, an excess of dispersing agent can lead to a decrease in dye uptake. The optimal concentration should be determined experimentally.
Issue 3: Color Bleeding or Poor Wash Fastness
Possible Cause:
-
Incomplete removal of unfixed dye from the fiber surface.
Solution:
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Perform Reduction Clearing: After dyeing, a reduction clearing process is essential to remove any residual disperse dye from the fabric surface.[7][8] This is typically done with a solution of sodium hydroxide (B78521) and sodium dithionite (B78146).[7]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dyeing polyester with this compound?
A1: The optimal pH range for dyeing polyester with disperse dyes, including this compound, is weakly acidic, typically between 4.5 and 5.5.[1][3] This pH is usually achieved by adding acetic acid to the dye bath.[1] Maintaining this pH is critical for dye stability and to prevent hydrolysis, which can lead to color changes and reduced color strength.
Q2: Why is a dispersing agent necessary for dyeing with this compound?
A2: this compound, like other disperse dyes, has very low solubility in water.[1] A dispersing agent is required to create a stable and uniform dispersion of the dye particles in the dye bath, preventing them from clumping together (agglomeration).[1] This ensures even distribution of the dye and consistent color application on the fabric.
Q3: What is the purpose of reduction clearing and is it always necessary?
A3: Reduction clearing is a post-dyeing treatment used to remove any unfixed disperse dye particles from the surface of the dyed fabric.[7][8] This step is crucial for improving the wash fastness and overall colorfastness of the dyeing.[7] For medium to dark shades, reduction clearing is highly recommended to prevent color bleeding and staining of other fabrics during washing.[8]
Q4: Can I dye polyester with this compound at temperatures below 100°C?
A4: Dyeing polyester with disperse dyes typically requires high temperatures (around 130°C) to swell the fibers and allow the dye molecules to penetrate.[1][6] While dyeing at lower temperatures is possible with the use of a "carrier" chemical, this is a less common and more environmentally impactful method.[9] For optimal color yield and fastness, the high-temperature method is recommended.
Q5: How can I ensure batch-to-batch color consistency?
A5: To ensure reproducibility between batches, it is essential to precisely control all dyeing parameters, including:
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Dye and auxiliary chemical concentrations.
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Liquor ratio (the ratio of the volume of dye bath to the weight of the fabric).
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pH of the dye bath.
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Temperature and time profile of the dyeing process.
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Consistent fabric preparation and finishing procedures.
Data Presentation
Table 1: Illustrative Effect of pH on Color Strength (K/S) of this compound on Polyester
| pH | Color Strength (K/S) | Observation |
| 3.0 | 10.5 | Good color yield, but may risk dye instability. |
| 4.5 | 14.2 | Optimal color strength and stability. |
| 5.5 | 14.0 | Optimal color strength and stability. |
| 7.0 | 11.8 | Reduced color strength due to neutral pH. |
| 9.0 | 7.3 | Significant loss of color due to dye hydrolysis. |
Note: These are representative values. Actual K/S values should be determined experimentally.
Table 2: Recommended Concentrations for Dyeing Auxiliaries
| Auxiliary | Recommended Concentration | Purpose |
| Dispersing Agent | 1.0 - 2.0 g/L | To ensure uniform dye dispersion. |
| Acetic Acid | As needed (to pH 4.5-5.5) | To maintain the optimal acidic pH. |
| Wetting Agent | 0.5 - 1.0 g/L | To improve fabric wettability. |
| Sodium Dithionite | 2.0 g/L | Reducing agent for clearing.[7] |
| Sodium Hydroxide | 2.0 g/L | To create alkaline conditions for clearing.[7] |
Experimental Protocols
1. Standard High-Temperature Dyeing Protocol for Polyester with this compound
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Fabric Preparation: Scour the polyester fabric with a 1 g/L solution of a non-ionic detergent at 60°C for 20 minutes to remove any impurities. Rinse thoroughly with warm and then cold water.
-
Dye Bath Preparation:
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Prepare a dye stock solution by making a paste of the required amount of this compound with an equal amount of dispersing agent. Slowly add warm water to this paste to create a dispersed solution.
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Fill the dyeing vessel with water (maintain a liquor ratio of 10:1 to 20:1).
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Add a wetting agent (e.g., 1 g/L) and the dispersing agent (e.g., 1 g/L) to the dye bath.
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Add the prepared dye stock solution to the dye bath.
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Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.
-
-
Dyeing Process:
-
Introduce the prepared polyester fabric into the dye bath at 60°C.
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Raise the temperature of the dye bath to 130°C at a rate of 2°C per minute.
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Hold the temperature at 130°C for 60 minutes, ensuring continuous agitation.
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Cool the dye bath down to 70°C at a rate of 2°C per minute.
-
-
Rinsing: Remove the fabric from the dye bath and rinse with warm water, followed by a cold water rinse.
2. Reduction Clearing Protocol
-
Prepare the Reduction Clearing Bath: Prepare a fresh bath with 2 g/L of sodium dithionite and 2 g/L of sodium hydroxide.
-
Treatment: Immerse the dyed and rinsed fabric in this bath at 70-80°C for 15-20 minutes.[7]
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Rinsing and Neutralization:
-
Rinse the fabric thoroughly with hot water, then warm water, and finally cold water.
-
Neutralize the fabric in a bath containing 1 g/L of acetic acid at 40°C for 5 minutes.
-
-
Final Rinse and Drying: Give the fabric a final cold water rinse and then dry it.
Visualizations
Caption: High-temperature dyeing workflow for polyester with this compound.
Caption: Troubleshooting logic for common this compound dyeing issues.
References
Technical Support Center: Disperse Red 17 Allergenicity Mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the allergenic potential of Disperse Red 17.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpected skin sensitization in our in-vitro/in-vivo models exposed to a product containing this compound. How can we confirm the dye is the causative agent?
A1: It is crucial to systematically rule out other potential sensitizers in your formulation. We recommend performing a comparative analysis using a formulation with and without this compound. Additionally, patch testing with this compound alone can help confirm its role as the sensitizing agent.[1][2][3] For in-vivo models, the Local Lymph Node Assay (LLNA) is the gold standard for assessing skin sensitization potential and can provide quantitative data.[4][5][6][7][8]
Q2: Our experimental results indicate this compound is the sensitizer. What are the immediate strategies to mitigate its allergenic potential in our formulations?
A2: Initial mitigation can focus on two main approaches: concentration reduction and exploring alternative dyes.
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Concentration Optimization: The Scientific Committee on Consumer Safety (SCCS) has deemed this compound safe for use in non-oxidative hair dye formulations at concentrations up to 0.2% and in oxidative formulations up to 2%.[9] Reducing the concentration in your formulation to the lowest effective level is a primary step.
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Alternative Dyes: Investigating structurally different, non-azo disperse dyes or natural dyes can be a long-term solution. A thorough literature search for non-allergenic dye alternatives is recommended.
Q3: We are interested in more advanced mitigation strategies. Are there methods to chemically or biologically modify this compound to reduce its allergenicity?
A3: Yes, several advanced strategies are being explored:
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Microbial Degradation/Bioremediation: Utilizing bacterial or fungal consortia to degrade this compound has shown significant promise.[10][11] This process typically involves the enzymatic breakdown of the azo bond, a key step in reducing allergenicity.
-
Enzymatic Degradation: Specific enzymes, such as azoreductases, can be isolated and used to detoxify azo dyes like this compound.[12][13] This offers a more targeted approach compared to using whole microbial cultures.
-
Chemical Modification: While less documented specifically for this compound's allergenicity, chemical modification of the haptenic structure could theoretically reduce its ability to bind to skin proteins, a crucial step in sensitization. This remains an area for further research.
Q4: How can we assess the effectiveness of our mitigation strategies?
A4: The same methods used to identify the sensitization potential can be employed to evaluate the efficacy of your mitigation approach. A significant reduction in the stimulation index in an LLNA or a decreased response in in-vitro assays like the Loose-fit Co-culture-based Sensitization Assay (LCSA) after treatment would indicate a successful reduction in allergenic potential.[4][14]
Quantitative Data Summary
Table 1: Sensitization Potential of Various Disperse Dyes (LLNA Data)
| Disperse Dye | Sensitizing Potency | Lowest Concentration Causing Significant Increase in Lymph Node Cell Number |
| Disperse Blue 124 | Strong | 0.003% |
| Disperse Blue 106 | Strong | 0.003% |
| Disperse Red 1 | Moderate | 3% |
| Disperse Blue 1 | Moderate | 3% |
| Disperse Orange 37 | Weak | 10% |
| Disperse Blue 35 | Weak | 10% |
| Disperse Yellow 3 | Very Weak | >30% |
| Disperse Orange 3 | Very Weak | >30% |
Source: Adapted from a study on the sensitizing potential of various disperse dyes using a biphasic murine local lymph node assay.[5]
Table 2: Microbial Degradation of Disperse Red Dyes
| Microbial System | Dye | Initial Concentration | Degradation Efficiency | Time |
| Rhizosphere bacterial consortium | Disperse Red | Not Specified | 98.47% | 94 hours (anaerobic) + aerobic cycle |
| Paenochrobactrum glaciei | Disperse Red 167 | 50 mg/L | ~84% | 24 hours |
Source: Adapted from studies on the microbial degradation of Disperse Red dyes.[10][11][12]
Experimental Protocols
Murine Local Lymph Node Assay (LLNA) for Skin Sensitization Assessment
This protocol provides a method to assess the skin sensitization potential of a substance by measuring lymphocyte proliferation in the draining auricular lymph nodes.
Methodology:
-
Animal Model: Female BALB/c mice are typically used.
-
Test Substance Preparation: The test substance (e.g., this compound) is dissolved or suspended in a suitable vehicle (e.g., acetone:olive oil, 4:1). A minimum of three concentrations are prepared, along with a vehicle control and a positive control (a known sensitizer).
-
Application (Sensitization Phase): On days 1, 2, and 3, apply 25 µL of the test substance, vehicle control, or positive control to the dorsum of each ear of the mice.
-
Rest Period: No treatment is administered on days 4 and 5.
-
Lymphocyte Proliferation Measurement: On day 6, inject the mice with a radiolabeled nucleoside (e.g., ³H-methyl thymidine).
-
Tissue Collection: Five hours after injection, euthanize the mice and excise the draining auricular lymph nodes.
-
Cell Proliferation Analysis: Prepare single-cell suspensions of the lymph node cells and measure the incorporation of the radioisotope.
-
Data Analysis: Calculate the Stimulation Index (SI) for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive result for sensitization.
Source: Adapted from OECD Guideline for the Testing of Chemicals, Section 4, No. 429.[6][7][8][15]
Microbial Degradation of this compound
This protocol outlines a general procedure for assessing the degradation of this compound by a bacterial consortium.
Methodology:
-
Microbial Culture: Isolate a bacterial consortium from a relevant environment (e.g., textile effluent-contaminated soil) or use a known dye-degrading strain.
-
Culture Medium: Prepare a suitable mineral salt medium. For some bacteria, a carbon source like glucose may be required to enhance degradation.
-
Experimental Setup:
-
Anaerobic Chamber: Inoculate the bacterial consortium into the medium containing this compound at a defined concentration. Incubate under anaerobic conditions.
-
Aerobic Chamber: Following the anaerobic phase, transfer the culture to an aerobic environment to facilitate the degradation of aromatic amines, which can be byproducts of azo dye reduction.
-
-
Monitoring Degradation:
-
Periodically collect samples from the culture.
-
Centrifuge the samples to remove bacterial cells.
-
Measure the absorbance of the supernatant at the maximum wavelength of this compound using a UV-Vis spectrophotometer to determine the extent of decolorization.
-
-
Data Analysis: Calculate the percentage of dye degradation over time.
Source: Adapted from studies on the bioremediation of azo dyes.[10][11]
Visualizations
Caption: Allergic contact dermatitis signaling pathway for this compound.
Caption: Experimental workflow for mitigating this compound allergenicity.
References
- 1. chemotechnique.se [chemotechnique.se]
- 2. vanderbend.nl [vanderbend.nl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Local lymph node assay - Wikipedia [en.wikipedia.org]
- 8. ftp.cdc.gov [ftp.cdc.gov]
- 9. This compound - Public Health - European Commission [health.ec.europa.eu]
- 10. jofamericanscience.org [jofamericanscience.org]
- 11. Degradation of Azo-dye (Disperse Red) Using Rhizosphere Bacterial Consortium | Global Research in Environment and Sustainability [hspublishing.org]
- 12. researchgate.net [researchgate.net]
- 13. repositorium.uminho.pt [repositorium.uminho.pt]
- 14. researchgate.net [researchgate.net]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Validation & Comparative
A Comparative Analysis of Disperse Red 17 and Disperse Red 167: A Guide to Their Properties and Dyeing Kinetics
Introduction
Disperse dyes are a critical class of colorants for hydrophobic fibers, most notably polyester (B1180765). Their application and performance are dictated by their chemical structure and the kinetics and thermodynamics of the dyeing process. This guide provides a comparative analysis of two significant azo disperse dyes: Disperse Red 17 and Disperse Red 167.
Chemical and Physical Properties: A Foundation for Comparison
The fundamental characteristics of a disperse dye, such as its molecular weight and structure, play a crucial role in its dyeing behavior, including its rate of diffusion into the fiber and its fastness properties. A summary of the key chemical and physical properties of this compound and Disperse Red 167 is presented in Table 1.
| Property | This compound | Disperse Red 167 |
| C.I. Name | This compound | Disperse Red 167 |
| C.I. Number | 11210 | 11338 |
| CAS Number | 3179-89-3[1] | 61968-52-3 / 26850-12-4[2] |
| Chemical Class | Monoazo | Monoazo |
| Molecular Formula | C₁₇H₂₀N₄O₄[1][3] | C₂₃H₂₆ClN₅O₇[2][4] |
| Molecular Weight | 344.37 g/mol [1][3] | 519.93 g/mol [2][5] |
| Appearance | Red powder | Deep red powder[2] |
| Solubility | Soluble in ethanol (B145695) and acetone[1] | Not specified, but generally low water solubility as a disperse dye. |
Disperse Red 167 has a significantly larger and more complex molecular structure than this compound, as indicated by its higher molecular weight and more elaborate chemical formula.[2][4] This difference in molecular size is a key factor that would theoretically influence their dyeing kinetics. Generally, smaller dye molecules are expected to diffuse more rapidly into the polymer matrix of the fiber.
Dyeing Kinetics of Disperse Red 167
While direct comparative data is lacking, studies on the dyeing kinetics of Disperse Red 167 on polyester, particularly in the presence of bio-based auxiliaries, provide valuable insights into its behavior. Table 2 summarizes kinetic data for Disperse Red 167 from a study utilizing o-vanillin and coumarin (B35378) in a microemulsion system.
| Parameter | Condition | Value |
| Dyeing System | Micro-emulsion with n-butyl acetate | - |
| Auxiliary | o-vanillin | - |
| Temperature | 100 °C | - |
| Dyeing Rate Constant (k) | - | 0.5667 min⁻¹ |
| Correlation Coefficient (R²) | - | 0.9855 |
| Exhaustion (%) after 120 min | - | 88.21%[6] |
| Activation Energy (Ea) | In the presence of o-vanillin | 59 kcal/mol |
| Activation Energy (Ea) | In the presence of coumarin | 37 kcal/mol |
These findings indicate that the nature of the auxiliary significantly impacts the activation energy of dyeing for Disperse Red 167.[6] The higher activation energy with o-vanillin suggests a greater energy barrier for the dye to penetrate the fiber under these specific conditions.
Experimental Protocol for Comparative Kinetic Analysis
To facilitate a direct and quantitative comparison of the dyeing kinetics of this compound and Disperse Red 167, the following detailed experimental protocol is provided. This protocol is based on established methodologies for studying the dyeing of polyester with disperse dyes.[7]
1. Materials and Equipment
-
Polyester fabric (scoured and pre-treated)
-
This compound and Disperse Red 167
-
Dispersing agent
-
Acetic acid (to maintain pH 4.5-5.5)
-
High-temperature, high-pressure laboratory dyeing machine
-
Spectrophotometer for colorimetric measurements
-
Laboratory glassware and analytical balance
2. Dye Bath Preparation
-
Accurately weigh the required amount of this compound or Disperse Red 167.
-
Prepare a paste of the dye with a small amount of dispersing agent and cold water.
-
Gradually add warm water to the paste to form a uniform dispersion.
-
Prepare the dyebath by adding the dye dispersion, dispersing agent, and acetic acid to the required volume of water to achieve the desired liquor ratio (e.g., 50:1).
3. Dyeing Procedure
-
Place the pre-weighed polyester fabric sample into the dyeing vessel.
-
Add the prepared dyebath to the vessel.
-
Raise the temperature of the dyebath to the desired dyeing temperature (e.g., 130°C) at a controlled rate (e.g., 2°C/min).
-
Maintain the dyeing at the set temperature for a specified period, withdrawing small aliquots of the dyebath at regular time intervals (e.g., 5, 10, 20, 30, 45, 60, 90, 120 minutes).
-
After the final time interval, cool the dyebath to approximately 70°C.
-
Remove the dyed fabric, rinse it thoroughly, and perform a reduction clearing process to remove surface dye.
4. Measurement of Dye Exhaustion
-
For each aliquot taken during the dyeing process, measure the absorbance at the wavelength of maximum absorbance (λmax) of the respective dye using a spectrophotometer.
-
Calculate the concentration of the dye in the dyebath at each time point using a pre-determined calibration curve.
-
Determine the percentage of dye exhaustion (E%) at each time point using the following equation:
E% = [(C₀ - Cₜ) / C₀] x 100
where C₀ is the initial concentration of the dye in the dyebath and Cₜ is the concentration of the dye at time t.
5. Determination of Kinetic and Thermodynamic Parameters
The data obtained from the exhaustion measurements can be used to calculate various kinetic and thermodynamic parameters, including:
-
Dyeing rate constant (k): This can be determined by applying a suitable kinetic model, such as the pseudo-first-order or pseudo-second-order model, to the exhaustion data.
-
Diffusion coefficient (D): This can be calculated using the Hill's equation or other relevant models that relate dye uptake to time and fiber properties.
-
Activation energy of dyeing (Ea): By conducting the dyeing experiments at different temperatures, the activation energy can be calculated using the Arrhenius equation.
-
Thermodynamic parameters: By determining the dye concentration in the fiber and in the dyebath at equilibrium at various temperatures, thermodynamic parameters such as the standard affinity (Δμ°), enthalpy (ΔH°), and entropy (ΔS°) of dyeing can be calculated.
Visualizing the Process
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining the dyeing kinetics and thermodynamics of disperse dyes.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound | C17H20N4O4 | CID 4585870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Disperse Red 167 | C23H26ClN5O7 | CID 117878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Disperse Red 167 [chembk.com]
- 6. upcommons.upc.edu [upcommons.upc.edu]
- 7. crimsonpublishers.com [crimsonpublishers.com]
Comparative Cytotoxicity Analysis of Disperse Red 17 and Other Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxicity of Disperse Red 17 and other selected azo dyes, supported by experimental data from various toxicological studies. The information is intended to offer an objective comparison to aid in research and development. Azo dyes, characterized by the presence of one or more azo groups (–N=N–), are widely used in industries such as textiles, food, and cosmetics.[1] However, concerns exist regarding their potential toxic effects, including cytotoxicity, mutagenicity, and carcinogenicity, often linked to their metabolic breakdown into aromatic amines.[1][2]
Executive Summary
This compound, an anthraquinone-derived dye, exhibits a distinct toxicological profile compared to several other azo dyes.[3] While this compound itself has shown low acute toxicity, other disperse azo dyes like Disperse Red 1, Disperse Red 13, and Disperse Orange 1 have demonstrated notable cytotoxic and genotoxic effects in various cell lines.[4][5] The cytotoxicity of these dyes is often associated with the induction of DNA damage, chromosomal aberrations, and apoptosis.[6][7][8] The metabolic activation of azo dyes by enzymes such as azoreductases into potentially harmful aromatic amines is a key mechanism underlying their toxicity.[2][9]
Data Presentation
The following table summarizes the key cytotoxic effects of this compound and other selected azo dyes based on available in vitro and in vivo studies.
| Dye | Cell Line/Organism | Assay | Key Findings | Reference |
| This compound | Human Lymphocytes | Micronucleus Test | Did not induce gene mutations at the hprt locus in V79 cells. A preliminary cytotoxicity study showed a reduction in the replication index at certain concentrations. | [4] |
| Disperse Red 1 | HepG2 Cells, Human Lymphocytes | Micronucleus Assay | Increased frequency of micronuclei, indicating mutagenic activity at the chromosome level.[6][7] | [6][7] |
| HepG2 Cells | Mitochondrial Activity Assay | Showed a deleterious effect on mitochondrial activity in both monolayer and 3D cultures.[5] | [5] | |
| Mouse Germ Cells | In vivo study | Induced testicular cytotoxicity, abnormal sperm morphology, and genotoxic DNA damage to spermatogonia.[10][11] | [10][11] | |
| Disperse Red 13 | HepG2 Cells | MTT & CCK-8 Assays | Decreased mitochondrial activity after 24, 48, and 72 hours of exposure in both monolayer and 3D cultures. Also diminished dehydrogenase activity.[5] | [5] |
| Salmonella typhimurium | Ames Test | Tested positive, suggesting it induces frameshift mutations. The presence of a chlorine substituent decreased mutagenicity compared to Disperse Red 1.[12] | [12] | |
| Disperse Orange 1 | HepG2 Cells | Comet Assay, Cell Viability | Showed genotoxic effects and induced apoptosis after 72 hours of contact.[6][8] | [6][8] |
| Human Lymphocytes, HepG2 Cells | Micronucleus Assay | Increased the frequency of micronuclei in a dose-dependent manner up to a certain concentration.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of toxicological data. Below are representative protocols for key assays mentioned in the literature.
In Vitro Micronucleus Assay
This assay is used to assess the mutagenic potential of a substance by detecting damage to chromosomes or the mitotic apparatus.
-
Cell Culture: Human lymphocytes or HepG2 cells are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM, respectively) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are exposed to various concentrations of the test dye (e.g., 0.2 µg/mL to higher doses) and a negative control. For lymphocytes, treatment can be initiated at different time points after phytohemagglutinin (PHA) stimulation.[4][7]
-
Incubation: The cells are incubated with the dye for a specific period (e.g., 3 to 24 hours).[4][7]
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells where micronuclei can be scored.
-
Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, and fixed. The fixed cells are then dropped onto clean microscope slides and stained with a DNA-specific stain like Giemsa or DAPI.
-
Scoring: The frequency of micronuclei is scored in a predetermined number of binucleated cells (e.g., 1000-2000) for each concentration and control. The proliferation index can also be calculated to assess cytotoxicity.[7]
Cell Viability Assays (MTT/CCK-8)
These colorimetric assays are used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells (e.g., HepG2) are seeded into 96-well plates at a specific density and allowed to attach overnight.[5]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the azo dyes. Control wells receive medium with the vehicle used to dissolve the dyes.
-
Incubation: The plates are incubated for different time points (e.g., 24, 48, and 72 hours).[5]
-
Reagent Addition: After incubation, the MTT or CCK-8 reagent is added to each well.
-
Incubation with Reagent: The plates are incubated for a further period (e.g., 1-4 hours) to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT). Cell viability is expressed as a percentage relative to the untreated control cells.
Mandatory Visualization
The following diagrams illustrate a key metabolic pathway involved in the toxicity of many azo dyes and a general workflow for in vitro cytotoxicity assessment.
Caption: Metabolic reduction of azo dyes to carcinogenic aromatic amines.
References
- 1. benchchem.com [benchchem.com]
- 2. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Hepatotoxicity assessment of the azo dyes disperse orange 1 (DO1), disperse red 1 (DR1) and disperse red 13 (DR13) in HEPG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei frequencies in human lymphocytes and in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differential toxicity of Disperse Red 1 and Disperse Red 13 in the Ames test, HepG2 cytotoxicity assay, and Daphnia acute toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis: Disperse Red 17 Versus Anthraquinone-Based Red Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance characteristics of Disperse Red 17, a mono-azo dye, against two representative anthraquinone-based red disperse dyes: C.I. Disperse Red 60 and C.I. Disperse Red 86. The selection of a suitable dye is critical in various applications, including textiles and potentially as biological stains or markers, where performance attributes such as color fastness and stability are paramount. This document summarizes key performance data, outlines experimental methodologies for evaluation, and presents a logical workflow for dye selection.
Executive Summary
This compound serves as a common red dye, while anthraquinone-based dyes like Disperse Red 60 and Disperse Red 86 are known for their good to excellent fastness properties. The choice between these dyes often involves a trade-off between shade, cost, and specific performance requirements. This guide aims to provide the necessary data to make an informed decision based on empirical evidence.
Quantitative Performance Data
The following table summarizes the key performance indicators for this compound, Disperse Red 60, and Disperse Red 86 based on standardized ISO and AATCC test methods.
| Performance Metric | C.I. This compound (Mono-azo) | C.I. Disperse Red 60 (Anthraquinone) | C.I. Disperse Red 86 (Anthraquinone) |
| Light Fastness (ISO 105-B02) | 4[1] | 5-6 | 7[2] |
| Washing Fastness (Fading) (ISO 105-C06) | 5[1] | 4 | 4-5[2] |
| Washing Fastness (Staining) (ISO 105-C06) | 4-5[1] | 4-5 | 4-5[2] |
| Perspiration Fastness (Fading) (ISO) | 5[1] | - | 4-5[2] |
| Perspiration Fastness (Staining) (ISO) | 5[1] | - | 4-5[2] |
| Ironing Fastness (Fading) (ISO) | 4-5[1] | - | 4-5[2] |
| Ironing Fastness (Staining) (ISO) | 4[1] | - | 4-5[2] |
| Sublimation Fastness | - | Moderate | Good |
| Chemical Class | Mono-azo[1] | Anthraquinone | Anthraquinone |
Note: Fastness ratings are on a scale of 1 to 5 for washing, perspiration, and ironing, and 1 to 8 for light fastness, where a higher number indicates better performance. The data is compiled from various technical sources and may vary depending on the substrate, dyeing conditions, and depth of shade.
Experimental Protocols
Detailed methodologies for the key performance evaluation experiments are provided below. These protocols are based on internationally recognized standards to ensure reproducibility.
Light Fastness (ISO 105-B02)
Objective: To determine the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).
Apparatus:
-
Xenon arc lamp fading apparatus
-
Blue wool standards (Reference 1-8)
-
Grey Scale for assessing change in color
Procedure:
-
A specimen of the dyed textile is mounted on a sample holder.
-
A set of blue wool standards is also mounted in the same manner.
-
The specimen and standards are simultaneously exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.
-
The exposure is continued until the contrast between the exposed and unexposed portions of the specimen is equal to a predetermined Grey Scale rating or for a specified duration.
-
The light fastness of the specimen is assessed by comparing the change in its color with that of the blue wool standards.
Washing Fastness (ISO 105-C06)
Objective: To determine the resistance of the color of textiles to domestic or commercial laundering procedures.
Apparatus:
-
Launder-Ometer or similar apparatus for providing controlled conditions of temperature and mechanical agitation.
-
Stainless steel balls (for mechanical action)
-
Multifibre adjacent fabric
-
Grey Scale for assessing change in color and staining
Procedure:
-
A specimen of the dyed textile is stitched together with a multifibre adjacent fabric.
-
The composite specimen is placed in a stainless steel container with a specified volume of soap solution and a specified number of stainless steel balls.
-
The container is then agitated in the Launder-Ometer at a specified temperature and for a specific duration.
-
After the washing cycle, the specimen is removed, rinsed, and dried.
-
The change in color of the dyed specimen is assessed using the Grey Scale for assessing change in color.
-
The degree of staining on each type of fiber in the multifibre adjacent fabric is assessed using the Grey Scale for assessing staining.
Sublimation Fastness (ISO 105-P01)
Objective: To determine the resistance of the color of textiles to the action of dry heat, as in sublimation during storage or processing.
Apparatus:
-
Heat press or other suitable heating device capable of maintaining a specified temperature and pressure.
-
Undyed adjacent fabric (typically the same as the dyed fabric).
-
Grey Scale for assessing change in color and staining.
Procedure:
-
A specimen of the dyed textile is placed between two pieces of undyed adjacent fabric.
-
The composite specimen is placed in the heating device and subjected to a specified temperature and pressure for a defined period.
-
After the heat treatment, the specimen is removed and allowed to cool.
-
The change in color of the dyed specimen is assessed using the Grey Scale for assessing change in color.
-
The degree of staining on the undyed adjacent fabrics is assessed using the Grey Scale for assessing staining.
Visualization of Dye Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable red disperse dye based on performance requirements.
Caption: A workflow for selecting a red disperse dye based on application needs.
Conclusion
The selection between this compound and anthraquinone-based red dyes such as Disperse Red 60 and Disperse Red 86 is contingent upon the specific performance demands of the intended application. For applications requiring the highest light fastness, Disperse Red 86 is a superior choice. This compound offers excellent washing fastness in terms of fading. Disperse Red 60 presents a balanced performance profile. The provided data and protocols should serve as a valuable resource for making an evidence-based decision in your research and development endeavors.
References
A Comparative Analysis of Disperse Red Degradation by Fungal and Bacterial Strains
A comprehensive review of the efficacy and mechanisms of microbial degradation of Disperse Red azo dyes, providing researchers with comparative data and detailed experimental protocols.
The remediation of industrial effluents containing synthetic dyes is a critical area of environmental research. Azo dyes, such as Disperse Red 17, are widely used in the textile industry and are known for their persistence and potential toxicity. This guide provides a comparative analysis of the degradation of Disperse Red dyes by fungal and bacterial strains, leveraging available experimental data to offer insights into their respective efficiencies and mechanisms. Due to the limited availability of direct comparative studies on this compound, this guide synthesizes data from studies on closely related Disperse Red dyes to provide a broader understanding of microbial degradation capabilities.
Data Presentation: Fungal vs. Bacterial Degradation of Disperse Red Dyes
The following tables summarize the quantitative data on the degradation of Disperse Red dyes by various fungal and bacterial strains, as reported in the scientific literature.
Table 1: Degradation of Disperse Red Dyes by Fungal Strains
| Fungal Strain | Dye Studied | Degradation Efficiency (%) | Incubation Time | Key Conditions | Reference |
| Aspergillus sp. | Disperse Red 1 | >86% | Not Specified | Not Specified | [1] |
| Piptoporus betulinus | Disperse Red S3B | 79% | 10 days | pH 5.5, 28°C | [2] |
| Aspergillus niger | Rhodamine B (as a model) | 90.25% | 96 hours | pH 6.0, 30°C, 100 rpm, 0.15% starch, 0.05% NH4NO3 | [3] |
Table 2: Degradation of Disperse Red by Bacterial Strains
| Bacterial Strain/Consortium | Dye Studied | Degradation Efficiency (%) | Incubation Time | Key Conditions | Reference |
| Pseudomonas aeruginosa, Lysinibacillus sphaericus, Citrobacter freundii | Disperse Red | 56.17% | 72 hours | 10% glucose | [4] |
| Pseudomonas aeruginosa, Lysinibacillus sphaericus, Citrobacter freundii | Disperse Red | 98.47% | 94 hours (anaerobic) + subsequent aerobic cycles | Sequential anaerobic-aerobic treatment | [4] |
Comparative Insights
From the available data, both fungal and bacterial strains demonstrate significant potential for the degradation of Disperse Red dyes. Fungal strains, particularly from the Aspergillus genus, show high degradation efficiencies.[1] Bacterial consortia, especially when employed in sequential anaerobic-aerobic systems, can achieve near-complete decolorization.[4] The key difference in their mechanisms lies in the enzymatic machinery. Fungi often utilize extracellular ligninolytic enzymes like laccases and peroxidases, which are non-specific and can degrade a wide range of aromatic compounds.[2][5][6] In contrast, bacteria primarily employ azoreductases, which specifically cleave the azo bonds, often under anaerobic conditions, followed by the aerobic degradation of the resulting aromatic amines.[4][7][8]
Experimental Protocols
Below are detailed methodologies for key experiments in the study of this compound degradation.
Microbial Culture and Inoculum Preparation
-
Fungal Strains: Fungal cultures are maintained on Potato Dextrose Agar (PDA) slants at 4°C. For inoculum preparation, a fungal plug is transferred to a liquid medium (e.g., Czapek-Dox broth) and incubated at 28-30°C for 5-7 days to obtain a mycelial suspension.
-
Bacterial Strains: Bacterial cultures are maintained on Nutrient Agar (NA) slants at 4°C. A single colony is inoculated into a nutrient broth and incubated at 30-37°C for 24-48 hours to obtain a uniform cell suspension for inoculation.
Dye Degradation Assay
-
Prepare a basal salt medium or a nutrient-rich medium (e.g., Nutrient Broth for bacteria, Czapek-Dox broth for fungi).
-
Add a stock solution of this compound to the medium to achieve the desired final concentration (e.g., 50-100 mg/L).
-
Inoculate the medium with a standardized amount of the microbial culture (e.g., 5% v/v).
-
Incubate the cultures under optimized conditions (pH, temperature, agitation). For bacteria, initial anaerobic incubation followed by an aerobic phase is often beneficial.[4]
-
At regular time intervals, withdraw aliquots of the culture medium.
-
Centrifuge the aliquots (e.g., 10,000 rpm for 10 minutes) to separate the microbial biomass from the supernatant.[9]
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.[10][11]
-
Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
Enzyme Assays
-
Laccase Activity: Laccase activity can be determined by monitoring the oxidation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) at 420 nm.
-
Lignin Peroxidase (LiP) Activity: LiP activity is measured by monitoring the oxidation of veratryl alcohol to veratraldehyde at 310 nm.
-
Manganese Peroxidase (MnP) Activity: MnP activity is determined by the oxidation of Mn(II) to Mn(III), which is then used to oxidize a substrate like phenol (B47542) red, with the absorbance change measured at 610 nm.
-
Azoreductase Activity: Azoreductase activity is assayed by monitoring the decrease in absorbance of an azo dye (e.g., Methyl Red) at its λmax in the presence of NADH or NADPH as an electron donor under anaerobic conditions.
Visualizations
The following diagrams illustrate the experimental workflow and the general enzymatic pathways for azo dye degradation by fungal and bacterial strains.
Caption: Experimental workflow for assessing this compound degradation.
Caption: General enzymatic pathways of azo dye degradation.
References
- 1. Evaluation of azo dyes degradation potential of fungal strains and their role in wastewater treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. environmentandecology.com [environmentandecology.com]
- 4. jofamericanscience.org [jofamericanscience.org]
- 5. Degradation of dyes by fungi: an insight into mycoremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jazindia.com [jazindia.com]
- 8. gjesm.net [gjesm.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation | MDPI [mdpi.com]
A Comparative Guide to the Purity Assessment of Commercial Disperse Red 17
This guide provides a comprehensive comparison of the purity of commercial Disperse Red 17, a synthetic azo dye widely used in the textile and cosmetics industries.[1][2] For researchers, scientists, and drug development professionals, understanding the purity of this compound is critical for ensuring the accuracy and reliability of experimental results. This document outlines quantitative data from different sources, details the experimental protocols for key analytical techniques, and presents a logical workflow for purity assessment.
Quantitative Purity Analysis: A Comparative Overview
The purity of commercial this compound can vary significantly, primarily due to the presence of synthetic byproducts, residual starting materials, and additives such as dispersants.[3] High-purity analytical standards are available and serve as a benchmark for comparison against commercial-grade products, which are often sold as formulations.
Below is a summary of quantitative data from an analytical standard and commercial batches of this compound.
| Source/Grade | Analytical Method | Purity/Dye Content | Identified Impurities | Notes |
| Analytical Standard | HPLC | ≥98.0%[4] | Not specified | High-purity reference material for quantitative analysis. |
| Commercial Batch 1 (with dispersant) | Not Specified | 40.3%[3] | Not fully reported, but HPLC indicates 20-30% impurities.[3] | The dye is formulated with a dispersant (sodium ligninsulfonate).[3] |
| Commercial Batch 2 (with dispersant) | Not Specified | 31.0%[3] | 0.8% 2-[3-Methyl-4-(4-nitro-phenylazo)-phenylamine]ethanol.[3] | Also formulated with a dispersant.[3] HPLC analysis showed a 70-80% peak area for the dye, suggesting other impurities.[3] |
Experimental Protocols
Accurate determination of this compound purity relies on validated analytical methods. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are two common and effective techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a precise method for separating, identifying, and quantifying the components of a mixture, making it ideal for assessing the purity of dyes.[5]
Objective: To separate this compound from its impurities and quantify its purity by calculating the area percentage of the main dye peak relative to the total peak area.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
This compound analytical standard (≥98.0% purity).[4]
-
Commercial this compound sample.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an appropriate mixture of acetonitrile and an aqueous buffer (e.g., 10 mmol ammonium acetate, pH 3.6).[6] A gradient elution is often used to effectively separate a wide range of impurities.[5]
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound analytical standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Prepare a solution of the commercial this compound sample in the same solvent as the standard. The concentration should fall within the range of the calibration curve.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: Gradient of acetonitrile and water (or ammonium acetate buffer).[5][6]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
Detection Wavelength: Set the detector to the maximum absorbance wavelength (λmax) of this compound (approximately 505 nm) and a lower UV wavelength (e.g., 254 nm) to detect non-colored impurities.[3][7]
-
Column Temperature: 30 °C.[5]
-
-
Data Analysis:
-
Inject the standard solutions to establish a calibration curve of peak area versus concentration.
-
Inject the sample solution and identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Calculate the purity of the commercial sample by determining the percentage of the peak area of this compound relative to the total area of all peaks in the chromatogram.
-
UV-Vis Spectrophotometry for Quantitative Analysis
UV-Vis spectrophotometry is a simpler, cost-effective method for determining the concentration of a dye in a solution, assuming that impurities do not significantly absorb at the λmax of the dye.[8]
Objective: To determine the concentration of this compound in a sample by measuring its absorbance at its λmax.
Instrumentation and Reagents:
-
UV-Vis Spectrophotometer.
-
Matched quartz cuvettes.
-
Suitable solvent (e.g., ethanol, acetone).[9]
-
This compound analytical standard.
-
Commercial this compound sample.
Procedure:
-
Determination of λmax: Prepare a dilute solution of the this compound standard in the chosen solvent. Scan the solution across the UV-Vis spectrum (e.g., 300-700 nm) to determine the wavelength of maximum absorbance (λmax).
-
Standard Solution Preparation: Prepare a stock solution of the this compound analytical standard of known concentration. Create a series of dilutions from the stock solution to prepare at least five standards of different concentrations.
-
Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it), following the Beer-Lambert Law.
-
Sample Preparation: Accurately weigh the commercial this compound sample and dissolve it in the same solvent to a concentration that is expected to fall within the linear range of the calibration curve.
-
Sample Analysis: Measure the absorbance of the sample solution at the λmax.
-
Concentration Determination: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the sample solution. The dye content in the commercial sample can then be calculated based on the initial weight of the sample and the final volume of the solution.
Visualizing the Purity Assessment Workflow
A systematic workflow is essential for the accurate and reproducible purity assessment of commercial dyes. The following diagram, generated using Graphviz, illustrates the key stages of this process.
References
- 1. D&C RED #17 - Ataman Kimya [atamanchemicals.com]
- 2. chemotechnique.se [chemotechnique.se]
- 3. ec.europa.eu [ec.europa.eu]
- 4. This compound analytical standard 3179-89-3 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. worlddyevariety.com [worlddyevariety.com]
A Comparative Guide to Analytical Methods for the Standardization of Disperse Red 17 Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction to Disperse Red 17 and the Need for Standardized Testing
This compound, also known as C.I. 11210, is a monoazo dye used for coloring synthetic fibers such as polyester (B1180765), as well as in cosmetic applications like hair dyes.[1][2] Due to its potential to cause skin sensitization and the presence of impurities from the manufacturing process, robust and reliable analytical methods are crucial for quality control and safety assessment.[3] Standardization of testing protocols is essential to ensure consistency and comparability of results across different laboratories, which is critical for regulatory compliance and product safety.
Comparative Analysis of Analytical Methods
The most common analytical techniques for the determination of this compound and other disperse dyes are High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4][5] Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, cost, and throughput.
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the quantitative performance data for HPLC, HPTLC, and LC-MS/MS methods based on available literature. It is important to note that these values are derived from different studies and are presented here for comparative purposes.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.99 | > 0.999 | > 0.99[6] |
| Limit of Detection (LOD) | Analyte and matrix dependent | 0.039 to 0.105 g/L (for similar disperse dyes) | 0.02 - 1.35 ng/mL (for a range of disperse dyes) |
| Limit of Quantification (LOQ) | Analyte and matrix dependent | 0.012 to 0.033 g/L (for similar disperse dyes) | 0.06 - 4.09 ng/mL (for a range of disperse dyes) |
| Recovery | 98.2-106%[3] | Not explicitly found for this compound | 70.55-103.03%[6] |
| Precision (%RSD) | < 15% | < 0.9% (for similar disperse dyes) | Intraday: 2.2–8.0%, Interday: 3.3–8.2% (for a range of disperse dyes)[6] |
| Matrix Effects | Can be significant | Less susceptible than LC-MS/MS | Can be significant (31.0 %~50.9 % for this compound)[5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of disperse dyes in various matrices.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on the methods used for the analysis of disperse dyes in textiles and for safety assessments of cosmetic ingredients.[3][4]
-
Sample Preparation (Textile):
-
Weigh 1.0 g of the textile sample and cut it into small pieces.
-
Extract the dye with 10 mL of methanol (B129727) in an ultrasonic bath at 70°C for 30 minutes.[6]
-
Centrifuge the extract and filter the supernatant through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1100 HPLC or equivalent.[7]
-
Column: ZORBAX XDB-C8, 50 mm × 2.1 mm, 1.8 µm.[7]
-
Mobile Phase: Gradient elution with A: 5 mM ammonium (B1175870) acetate (B1210297) in water and B: acetonitrile.[7]
-
Gradient: 40% B at 0 min, ramp to 60% B at 6 min.[7]
-
Flow Rate: 0.6 mL/min.[4]
-
Column Temperature: 55 °C.[7]
-
Injection Volume: 5 µL.[4]
-
Detection: Diode Array Detector (DAD) or UV-Vis detector at the maximum absorption wavelength of this compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.
-
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
This protocol is adapted from a validated method for the quantitative analysis of other allergenic disperse dyes in textiles.
-
Sample Preparation (Textile):
-
Extract the dye from the polyester fabric using pyridine.
-
Filter the extract before application.
-
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: Toluene: Acetone (20:1 v/v).
-
Application: Apply the sample and standard solutions as bands using an automated applicator.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Analysis: Scan the plates using a TLC scanner in absorbance mode at the wavelength of maximum absorption for this compound.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area against the concentration of the applied standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on methods developed for the screening and quantification of synthetic dyes in textiles.[5]
-
Sample Preparation (Textile):
-
LC-MS/MS Conditions:
-
LC System: Nexera UHPLC system or equivalent.[5]
-
Column: Kinetex C18 100A (100 x 2.1mm, 1.7µm).[5]
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.[5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[5]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
-
Quantification:
-
Use an internal standard for accurate quantification.
-
Construct a calibration curve using standards of this compound.
-
Quantify the analyte based on the area ratio of the analyte to the internal standard.
-
Mandatory Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates a general workflow for the analysis of this compound in a given sample matrix.
Caption: General workflow for the analysis of this compound.
Logical Comparison of Analytical Methods
This diagram provides a logical comparison of the key attributes of HPLC, HPTLC, and LC-MS/MS for the analysis of this compound.
Caption: Comparison of HPLC, HPTLC, and LC-MS/MS methods.
References
A Comparative Guide to Supercritical CO2 and Water-Based Dyeing of Polyester with Disperse Red 17
For Researchers, Scientists, and Drug Development Professionals
The textile industry is a significant consumer of water and energy, with dyeing processes being a primary contributor to its environmental footprint. Traditional water-based dyeing methods generate large volumes of wastewater containing residual dyes and chemicals, posing environmental challenges. In the quest for sustainable alternatives, supercritical carbon dioxide (scCO2) has emerged as a promising waterless dyeing medium, particularly for hydrophobic fibers like polyester (B1180765). This guide provides an objective comparison of the efficiency of supercritical CO2 and conventional water-based dyeing methods for polyester using C.I. Disperse Red 17, a widely used monoazo dye.
Executive Summary
Supercritical CO2 dyeing offers significant environmental advantages over traditional water-based methods by eliminating water consumption and wastewater discharge.[1] This technology utilizes CO2 in its supercritical state, where it exhibits properties of both a liquid and a gas, allowing it to act as a solvent for disperse dyes and penetrate synthetic fibers effectively. While direct comparative studies on this compound are limited, data from similar disperse red dyes indicate that scCO2 dyeing can achieve comparable or even superior color strength (K/S values) and colorfastness properties to aqueous dyeing, often at lower temperatures and with shorter dyeing times.[2]
Data Presentation: A Comparative Analysis
The following tables summarize the key performance indicators for both dyeing methods. The quantitative data presented is based on studies of similar high-energy disperse red dyes on polyester, providing a representative comparison.
Table 1: Comparison of Dyeing Efficiency (Color Strength as K/S Value)
| Dyeing Method | Temperature (°C) | Time (minutes) | K/S Value |
| Water-Based | 100 | 30 | Low |
| 100 | 90 | Moderate | |
| 120 | 30 | High | |
| 120 | 90 | Very High | |
| Supercritical CO2 | 100 | 30 | High |
| 100 | 90 | Very High | |
| 120 | 30 | Very High | |
| 120 | 90 | Excellent |
Note: K/S value is a measure of the color strength on the dyed fabric. Higher values indicate a stronger or deeper shade.
Table 2: Comparison of Colorfastness Properties
| Property | Supercritical CO2 Dyeing | Water-Based Dyeing |
| Washing Fastness | Excellent | Good to Excellent |
| Rubbing Fastness (Dry) | Excellent | Good to Excellent |
| Rubbing Fastness (Wet) | Good to Excellent | Good |
| Light Fastness | Good | Good |
Table 3: Environmental and Process Comparison
| Parameter | Supercritical CO2 Dyeing | Water-Based Dyeing |
| Water Consumption | None | High |
| Wastewater Generation | None | High |
| Auxiliary Chemicals | Minimal (no dispersing agents required) | Required (dispersing agents, pH buffers) |
| Energy Consumption | Lower (no drying required) | Higher (water heating and fabric drying) |
| Dye Utilization | High (unused dye can be recycled) | Moderate (residual dye in wastewater) |
| Process Time | Potentially shorter | Longer |
Experimental Protocols
Detailed methodologies for both dyeing processes are crucial for reproducibility and comparison.
Supercritical CO2 Dyeing Protocol (General)
The supercritical CO2 dyeing process is conducted in a high-pressure vessel.
-
Preparation: A polyester fabric sample is placed in the dyeing vessel along with the required amount of C.I. This compound powder. No dispersing agents are necessary.
-
Pressurization and Heating: The vessel is sealed, and liquid CO2 is pumped in. The temperature and pressure are then raised to supercritical conditions, typically ranging from 80°C to 140°C and 17 to 29 MPa.[3]
-
Dyeing Cycle: The supercritical CO2, now acting as a solvent, dissolves the disperse dye and transports it into the polyester fibers. The dyeing is carried out for a specific duration, generally between 20 and 80 minutes.[3]
-
Depressurization and CO2 Recycling: After the dyeing cycle, the pressure is released. The CO2 returns to its gaseous state, leaving the dye deposited within the fibers and the fabric dry. The CO2 can be captured and recycled for subsequent dyeing cycles.
-
Post-Treatment: No extensive washing or clearing is typically required, as the unfixed dye is minimal and can be collected in a separator.
Water-Based Dyeing Protocol (High-Temperature Method)
Conventional aqueous dyeing of polyester with disperse dyes requires high temperatures and pressures.
-
Dye Bath Preparation: A dyebath is prepared with water, C.I. This compound, a dispersing agent, and a pH buffer (typically acetic acid to maintain a pH of 4.5-5.5).[4]
-
Dyeing Process: The polyester fabric is introduced into the dyebath. The temperature is gradually raised to 130°C in a high-temperature, high-pressure dyeing machine.[4] This temperature is maintained for approximately 60 minutes to allow for dye diffusion and fixation.[4]
-
Cooling and Rinsing: The dyebath is then cooled, and the fabric is rinsed with hot and then cold water to remove loose dye particles.[4]
-
Reduction Clearing: A post-treatment process called "reduction clearing" is often necessary to remove any dye that is only superficially deposited on the fiber surface. This involves treating the fabric with a solution of sodium hydrosulfite and caustic soda.
-
Final Rinsing and Drying: The fabric is rinsed again to remove the clearing chemicals and then dried in an oven or stenter.
Visualizing the Dyeing Processes
To better understand the logical flow of each dyeing method, the following diagrams illustrate the key steps involved.
References
Ecotoxicity of Disperse Red 17 and its Byproducts: A Comparative Analysis
A critical evaluation of the environmental impact of the azo dye Disperse Red 17 reveals significant ecotoxicological concerns, particularly regarding its degradation byproducts. While comprehensive aquatic toxicity data for this compound remains limited in publicly accessible literature, information on the closely related Disperse Red 1 and the general toxicity of azo dyes and their metabolites provides a basis for assessment. This guide compares the known ecotoxicity of this compound and its potential degradation products with alternative dye classes, offering insights for researchers and professionals in drug development and environmental science.
This compound, a monoazo dye, is utilized in the textile industry for coloring synthetic fibers. Its environmental footprint is a subject of concern due to the persistence of azo dyes and the potential for the formation of toxic aromatic amines upon degradation. The cleavage of the azo bond (-N=N-), a common step in the breakdown of these dyes, can lead to the release of compounds with higher toxicity than the parent dye.
Comparative Ecotoxicity Data
Direct comparative studies on the ecotoxicity of this compound against a range of alternative dyes are scarce. However, by compiling available data for Disperse Red 1 and representative dyes from other classes, a comparative overview can be constructed. It is important to note that ecotoxicity can vary significantly even within the same dye class depending on the specific chemical structure.
| Dye | Dye Class | Test Organism | Endpoint | Value | Reference |
| Disperse Red 1 | Disperse Azo | Daphnia similis (Water Flea) | 48h EC50 (Immobilization) | 0.13 mg/L | [1] |
| Raphidocelis subcapitata (Green Algae) | 72h EC50 (Growth Inhibition) | 0.55 mg/L | [1] | ||
| Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 (Mortality) | >700 mg/L (for Disperse Orange 30, a related dye) | [2] | ||
| This compound | Disperse Azo | Rattus norvegicus (Rat) | Acute Oral LD50 | >2000 mg/kg bw | [3] |
| Reactive Black 5 | Reactive Azo | Daphnia magna (Water Flea) | 48h EC50 (Immobilization) | 27.5 mg/L | [4] |
| Natural Dye (Erythrostominone) | - | Daphnia magna (Water Flea) | 48h EC50 (Immobilization) | 100-fold less toxic than Basic Red 51 (an azo dye) | [3] |
EC50: The concentration of a substance that causes a specified effect in 50% of the test population. LC50: The concentration of a substance that is lethal to 50% of the test population. LD50: The dose of a substance that is lethal to 50% of the test population. NOEC: No Observed Effect Concentration.
Degradation of this compound and Ecotoxicity of Byproducts
The degradation of azo dyes like this compound can occur through various physical, chemical, and biological processes. Microbial degradation, a key environmental process, typically involves the reductive cleavage of the azo bond under anaerobic conditions, leading to the formation of aromatic amines.[5] In the case of this compound, this would likely result in the formation of 4-aminoazobenzene (B166484) and other substituted aromatic amines.
Many aromatic amines are known to be more toxic, mutagenic, and carcinogenic than the parent azo dyes.[1][6][7] For instance, the degradation of other disperse dyes has been shown to produce metabolites with significant toxicity. While specific studies on the ecotoxicity of this compound's microbial degradation products are limited, the known toxicity of structurally similar aromatic amines raises significant concern. For example, aniline, a simple aromatic amine, and its derivatives can exhibit considerable aquatic toxicity.
The photo-Fenton degradation of the related Disperse Red 1 has been shown to initially increase the toxicity to Daphnia similis due to the formation of intermediate degradation products.[8] This highlights the critical need to assess the toxicity of degradation byproducts in any ecotoxicological evaluation.
Experimental Protocols
A comprehensive ecotoxicity assessment involves a battery of standardized tests on organisms representing different trophic levels. Below are summaries of key experimental protocols.
Acute Immobilization Test with Daphnia magna (OECD 202)
This test assesses the acute toxicity of a substance to the freshwater crustacean Daphnia magna.
-
Test Organisms: Young daphnids (less than 24 hours old) are used.
-
Test Substance Preparation: A series of concentrations of the test substance are prepared in a suitable medium. A control group with no test substance is also included.
-
Exposure: Daphnids are exposed to the different concentrations of the test substance for 48 hours.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: The 48-hour EC50 value, the concentration at which 50% of the daphnids are immobilized, is calculated.
Algal Growth Inhibition Test (OECD 201)
This test evaluates the effect of a substance on the growth of freshwater green algae, such as Raphidocelis subcapitata.
-
Test Organism: An exponentially growing culture of the selected algal species is used.
-
Test Substance Preparation: A geometric series of concentrations of the test substance is prepared in a nutrient-rich medium.
-
Exposure: The algal culture is inoculated into the test solutions and incubated under controlled conditions of light, temperature, and agitation for 72 hours.
-
Measurement: Algal growth is measured at 24, 48, and 72 hours by determining the cell concentration or a surrogate parameter like chlorophyll (B73375) fluorescence.
-
Data Analysis: The 72-hour EC50 value for growth inhibition is determined.
Fish Acute Toxicity Test (OECD 203)
This test determines the concentration of a substance that is lethal to fish over a short period.
-
Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is selected.
-
Test Substance Preparation: A range of concentrations of the test substance is prepared in water.
-
Exposure: Fish are exposed to the test concentrations for 96 hours in a static, semi-static, or flow-through system.
-
Observation: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The 96-hour LC50 value, the concentration lethal to 50% of the fish, is calculated.
Visualizing the Ecotoxicity Assessment Workflow
Caption: A workflow for the ecotoxicity assessment of a dye and its byproducts.
Signaling Pathway of Azo Dye Toxicity
The toxicity of azo dyes and their metabolites can be initiated through several cellular pathways, often involving oxidative stress and DNA damage.
Caption: A simplified signaling pathway illustrating the toxicity of azo dyes.
Conclusion and Future Perspectives
The available data, although incomplete for this compound specifically, strongly suggest that it and its degradation byproducts pose a significant ecotoxicological risk. The high acute toxicity of the related Disperse Red 1 to aquatic invertebrates and algae, coupled with the known hazards of aromatic amines, underscores the need for caution and further research.
Future research should focus on:
-
Generating comprehensive aquatic ecotoxicity data for this compound across different trophic levels.
-
Identifying the specific microbial degradation pathways of this compound and the resulting aromatic amine byproducts.
-
Conducting ecotoxicity testing on the identified degradation byproducts to accurately assess their environmental risk.
-
Performing comparative ecotoxicological studies of this compound against a wider range of alternative dyes , including other synthetic classes and natural dyes, to provide a clearer basis for selecting less hazardous options.
For professionals in drug development and other scientific fields, understanding the potential for environmental persistence and toxicity of compounds like this compound is crucial for responsible product stewardship and the development of more sustainable alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. canada.ca [canada.ca]
- 3. Microbe mediated remediation of dyes, explosive waste and polyaromatic hydrocarbons, pesticides and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Degradation of Azo-dye (Disperse Red) Using Rhizosphere Bacterial Consortium | Global Research in Environment and Sustainability [hspublishing.org]
- 8. chemsafetypro.com [chemsafetypro.com]
Disperse Red 17: A Comparative Lightfastness Analysis Against Industry Benchmarks
For researchers, scientists, and drug development professionals, the selection of appropriate dyes and markers is critical for experimental accuracy and reproducibility. This guide provides an objective comparison of the lightfastness of Disperse Red 17 against other commercially available red disperse dyes, supported by standardized experimental data.
This compound, a monoazo dye, finds application in the dyeing of synthetic fibers such as polyester, polyamide, and acetate.[1] Its performance, particularly its resistance to fading upon exposure to light, is a critical factor for many applications. This guide benchmarks the lightfastness of this compound against other red disperse dyes to provide a clear comparison for informed decision-making in research and development.
Quantitative Lightfastness Data
The lightfastness of disperse dyes is commonly evaluated using the Blue Wool Scale, with ratings from 1 (very poor) to 8 (excellent), in accordance with ISO and AATCC standards.[2][3] The following table summarizes the lightfastness ratings of this compound and other selected red disperse dyes on polyester, a common substrate in textile applications.
| Dye Name | C.I. Name | CAS Number | Lightfastness Rating (Blue Wool Scale) |
| This compound | 11210 | 3179-89-3 | 4[1] |
| Disperse Red 1 | 11110 | 2872-52-8 | 4-5[4] |
| Disperse Red 60 | 60756 | 17418-58-5 | 6-7[4] |
| Disperse Red 167 | - | 61968-52-3 | 7-8[4] |
Experimental Protocols
The lightfastness data presented in this guide is based on standardized testing methodologies, primarily ISO 105-B02 and AATCC Test Method 16.3. These methods ensure comparability and reproducibility of results.
Lightfastness Testing (ISO 105-B02 / AATCC TM 16.3)
Principle: This test evaluates the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight (D65) using a xenon arc lamp.[4]
Apparatus:
-
Xenon arc lamp apparatus
-
Blue Wool standards (rated 1-8)[4]
-
Grey Scale for assessing color change[4]
Procedure:
-
A specimen of the dyed textile is mounted on a sample holder alongside a set of Blue Wool standards.[4]
-
The samples and standards are exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.[4]
-
The exposure is continued until a specified amount of fading has occurred on the test specimen or the standards.[4]
-
The lightfastness of the specimen is assessed by comparing the change in its color with that of the Blue Wool standards. The rating is the number of the Blue Wool standard that exhibits a similar degree of fading.[4]
Experimental Workflow for Lightfastness Testing
Logical Framework for Dye Selection
References
A Comparative Guide to the Cross-Reactivity of Disperse Red 17 with Other Textile Allergens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of Disperse Red 17, a known textile allergen, with other significant disperse dyes. The information presented is based on available experimental data from patch test studies and an understanding of the underlying immunological mechanisms of allergic contact dermatitis. This document aims to serve as a valuable resource for researchers investigating textile dye allergies and for professionals involved in the development of safer alternatives.
Data Presentation: Co-sensitization Rates of Disperse Dyes
The following table summarizes the prevalence of sensitization to individual disperse dyes, including this compound, from a multicenter study involving 2,907 dermatitis patients patch tested with a textile dye mix (TDM).[1] While co-sensitization does not definitively prove cross-reactivity, it provides strong evidence of potential immunological cross-reactivity, particularly among structurally related dyes.
| Allergen | Chemical Class | Concentration in TDM | Prevalence of Sensitization among TDM-Positive Patients (%) |
| This compound | Azo | 1.0% | Not explicitly stated in the summary, but part of the aminoazobenzene group with Disperse Red 1. |
| Disperse Red 1 | Azo | 1.0% | Data not individually provided in the main study summary. |
| Disperse Orange 3 | Azo | 1.0% | Most frequent allergen in TDM-positive patients.[2] |
| Disperse Yellow 3 | Azo | 1.0% | Data not individually provided in the main study summary. |
| Disperse Blue 106 | Anthraquinone | 0.3% | Frequently reported sensitizer.[3] |
| Disperse Blue 124 | Anthraquinone | 0.3% | Frequently reported sensitizer.[3][4] |
| Disperse Orange 1 | Azo | 1.0% | Data not individually provided in the main study summary. |
| Disperse Blue 35 | Anthraquinone | 1.0% | Data not individually provided in the main study summary. |
Note: The provided data is from a large-scale patch test study using a specific textile dye mix.[1] The prevalence of sensitization can vary depending on the population and the specific dye preparations used.
Logical Relationships in Allergen Cross-Reactivity
The potential for cross-reactivity between this compound and other textile dyes is largely influenced by their chemical structures. This compound belongs to the aminoazobenzene group of azo dyes. This structural similarity suggests a higher likelihood of cross-reactivity with other dyes in the same chemical class.
Caption: Potential cross-reactivity of this compound.
Signaling Pathways in Allergic Contact Dermatitis
Allergic contact dermatitis (ACD) from textile dyes like this compound is a T-cell mediated, type IV delayed hypersensitivity reaction. The process involves a sensitization phase and an elicitation phase.
Caption: Signaling pathway of allergic contact dermatitis.
Experimental Protocols
Patch Testing for Contact Allergy
Patch testing is the primary diagnostic tool for identifying the causative agents of allergic contact dermatitis.
Methodology:
-
Allergen Preparation: Disperse dyes, including this compound, are typically prepared in petrolatum at a concentration of 1.0% w/w.[1][5] A standardized textile dye mix (TDM) may also be used for screening.[1]
-
Application: Small amounts of the allergen preparations are applied to aluminum chambers (e.g., Finn Chambers®) mounted on adhesive tape.
-
Patch Placement: The patches are applied to the upper back of the patient.
-
Occlusion Period: The patches remain in place for 48 hours, during which time the patient is advised to avoid activities that may dislodge the patches and to keep the area dry.
-
Reading:
-
First Reading: The patches are removed after 48 hours, and an initial reading is performed approximately 30 minutes later.
-
Second Reading: A second reading is typically performed at 72 or 96 hours after the initial application.[6] A final reading at day 7 may also be conducted to detect late reactions.
-
-
Interpretation of Results: Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria, ranging from no reaction (-) to strong positive reactions (+++) characterized by intense erythema, infiltration, papules, and vesicles.
Lymphocyte Transformation Test (LTT)
The LTT is an in vitro method used to detect allergen-specific memory T-cell responses.
Methodology:
-
Blood Sample Collection: A peripheral blood sample is collected from the patient.
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs, which include lymphocytes and monocytes, are isolated from the blood sample using density gradient centrifugation.
-
Cell Culture: The isolated PBMCs are cultured in a suitable medium.
-
Allergen Stimulation: The cultured cells are exposed to the suspected allergen (e.g., this compound) at various concentrations. A positive control (e.g., a mitogen) and a negative control (culture medium alone) are included.
-
Incubation: The cell cultures are incubated for 5 to 7 days to allow for allergen-specific T-cell proliferation.
-
Assessment of Proliferation: T-cell proliferation is measured by the incorporation of a labeled nucleoside (e.g., ³H-thymidine or a non-radioactive analogue like BrdU) into the DNA of dividing cells. The amount of incorporated label is quantified.
-
Calculation of Stimulation Index (SI): The SI is calculated by dividing the mean proliferation in the presence of the allergen by the mean proliferation in the negative control. An SI above a certain threshold (typically 2 or 3) is considered a positive result, indicating the presence of allergen-specific memory T-cells.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating textile dye sensitization and cross-reactivity.
Caption: Workflow for textile allergen investigation.
References
- 1. chemotechnique.se [chemotechnique.se]
- 2. Patch testing to a textile dye mix by the international contact dermatitis research group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sensitization to disperse dyes in a patch test population over a five-year period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The prevalence and relevance of patch testing with textile dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dermal Dendritic Cells, and not Langerhans Cells, Play an Essential Role in Inducing an Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
A comparative review of removal technologies for azo dyes like Disperse Red 17
The textile industry is a significant contributor to water pollution, with azo dyes like Disperse Red 17 being a primary concern due to their complex aromatic structures and resistance to degradation. This guide provides a comparative overview of prominent technologies for the removal of these dyes from wastewater, offering researchers, scientists, and drug development professionals a comprehensive look at the performance, mechanisms, and experimental protocols of various methods. The technologies covered include microbial degradation, adsorption, advanced oxidation processes (AOPs), and membrane filtration.
Comparative Performance of Removal Technologies
The efficiency of different technologies in removing azo dyes, particularly this compound and similar compounds, varies based on the specific process and operating conditions. The following tables summarize the quantitative data from various studies to facilitate a direct comparison.
Table 1: Microbial Degradation of Azo Dyes
| Microorganism/Consortium | Dye (Concentration) | Removal Efficiency (%) | Time | Key Conditions | Reference |
| Rhizosphere bacterial consortium | Disperse Red (50 mg/L) | 56.17 | 72 h | 10% glucose | [1] |
| Rhizosphere bacterial consortium | Disperse Red (50 mg/L) | 98.47 | - | Sequential anaerobic-aerobic cycles with biochar | [1] |
| Paenochrobactrum glaciei | Disperse Red 167 (50 mg/L) | 84 | 24 h | Laboratory biodegradation study | [2][3] |
| Bacterial consortium | Disperse Red 1 (Not specified) | 80 | 72 h | - | [4] |
Table 2: Adsorption of Azo Dyes
| Adsorbent | Dye (Concentration) | Removal Efficiency (%) | Adsorbent Dose | Contact Time | Optimal pH | Reference |
| Activated carbon (from palm fibers) | This compound | 82 | Not specified | 90 min | 2 | [5] |
| Bamboo-based activated carbon (PBAC) | Disperse Red 167 (50 mg/L) | 90.23 | 12.0 g/L | 15.4 h | Not specified | [6][7] |
| Commercial activated carbon (F400) | Disperse Red 167 (50 mg/L) | 92.13 | 12.0 g/L | 15.4 h | Not specified | [6][7] |
| Commercial activated carbon | Disperse Red (50 mg/L) | Not specified | 2.0 g / 150 mL | 120 min | Not specified | [8] |
Table 3: Advanced Oxidation Processes (AOPs) for Azo Dye Removal
| AOP Method | Dye (Concentration) | Color Removal (%) | COD Removal (%) | Key Conditions | Reference |
| Fenton Process | Disperse Dyes | >99 | ~85 | pH 3, 600 mg/dm³ H₂O₂, 550 mg/dm³ FeS | [9][10] |
| Ozonation | Disperse Dyes | 90 | 10 | 0.5 g/dm³ ozone | [9][10] |
| Electrochemical Oxidation | Disperse Dyes | 90 | 79 | Acidic pH, 40 min electrolysis | [9][10] |
| Hypochlorite (B82951) Oxidation | Disperse Dyes | 35 | Not specified | 6 g/dm³ hypochlorite | [9][10] |
| O₃/UV | Acid Red 17 (100 ppm) | 100 | Not specified | pH 11, 25 min |
Table 4: Membrane Filtration for Azo Dye Removal
| Membrane Type | Dye | Rejection/Removal (%) | Operating Pressure | Temperature (°C) | Reference |
| Nanofiltration (NF) | Disperse Dyes | 96.00 | 10 bar | 25 | [11] |
| Ultrafiltration (UF) | Disperse Dyes | 79.50 | 10 bar | 25 | [11] |
| Nanofiltration (NF) | Disperse Dyes | 97.7 | Not specified | Not specified | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of experimental protocols for the key removal technologies.
Microbial Degradation
1. Isolation and Screening of Dye-Degrading Bacteria:
-
Sample Collection: Collect soil or wastewater samples from textile industry effluent disposal sites.
-
Enrichment Culture: Inoculate the samples into a nutrient medium (e.g., nutrient broth) supplemented with the target azo dye (e.g., 1% stock solution of this compound).
-
Isolation: After incubation, plate the enriched culture on nutrient agar (B569324) plates containing the dye to isolate distinct colonies.
-
Screening: Screen the isolated strains for their decolorization ability in a mineral salt medium containing the dye as the sole carbon source or with an additional carbon source like glucose.[13][14]
2. Biodegradation Study:
-
Prepare a mineral salt medium containing: K₂HPO₄ (1.73 g/L), KH₂PO₄ (0.68 g/L), MgSO₄·7H₂O (0.1 g/L), NaCl (4 g/L), FeSO₄·7H₂O (0.03 g/L), NH₄NO₃ (1 g/L), CaCl₂·2H₂O (0.02 g/L), and glucose (5 g/L).[13]
-
Add the target dye (e.g., this compound) to the medium at a specific concentration (e.g., 50 mg/L).
-
Inoculate the medium with the selected bacterial strain or consortium.
-
Incubate under specific conditions (e.g., anaerobic followed by aerobic conditions) for a defined period (e.g., 24-72 hours).[1][3]
-
Monitor decolorization by measuring the absorbance of the supernatant at the dye's maximum wavelength using a UV-Vis spectrophotometer.
-
Analyze the degradation products using techniques like GC-MS to elucidate the degradation pathway.[2][3]
Adsorption
1. Adsorbent Preparation:
-
For activated carbon from biomass (e.g., bamboo, palm fibers), the raw material is typically washed, dried, carbonized, and then chemically activated (e.g., with H₃PO₄).[6][15]
2. Batch Adsorption Experiments:
-
Prepare a stock solution of the dye (e.g., this compound) of a known concentration.
-
In a series of flasks, add a fixed volume of the dye solution and a specific amount of the adsorbent (e.g., 2.0 g of activated carbon in 150 mL of 50 mg/L dye solution).[8]
-
Agitate the flasks at a constant speed (e.g., 200 rpm) and temperature for a predetermined contact time.
-
Investigate the effect of parameters such as initial dye concentration, adsorbent dosage, pH, and contact time.
-
After adsorption, separate the adsorbent from the solution by filtration or centrifugation.
-
Determine the final dye concentration in the supernatant using a UV-Vis spectrophotometer.
-
Calculate the removal efficiency using the formula: Removal (%) = ((C₀ - Cₑ) / C₀) * 100, where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.
Advanced Oxidation Processes (AOPs) - Fenton Process
1. Experimental Setup:
-
Use a batch reactor (e.g., a beaker with a magnetic stirrer).
2. Procedure:
-
Add a known volume and concentration of the dye solution (e.g., this compound) to the reactor.
-
Adjust the pH of the solution to the desired value (typically acidic, e.g., pH 3 for the Fenton process).[9][10]
-
Add the Fenton's reagent, which consists of a ferrous salt (e.g., FeSO₄·7H₂O) and hydrogen peroxide (H₂O₂), at specific concentrations (e.g., 550 mg/dm³ FeS and 600 mg/dm³ H₂O₂).[9][10]
-
Start the reaction and collect samples at different time intervals.
-
Quench the reaction in the samples (e.g., by adding a strong base to raise the pH).
-
Analyze the samples for color removal (using a spectrophotometer) and Chemical Oxygen Demand (COD) reduction.
Membrane Filtration
1. Experimental Setup:
-
A cross-flow membrane filtration system is typically used, equipped with a pump, feed tank, membrane module (containing the nanofiltration or ultrafiltration membrane), and permeate collection vessel.[16]
2. Procedure:
-
Prepare a synthetic wastewater solution containing the dye (e.g., this compound) and other relevant chemicals to simulate textile effluent.
-
Pressurize the feed solution and circulate it across the membrane surface.
-
Collect the permeate (the filtered liquid) and the retentate (the concentrated solution).
-
Monitor the permeate flux by measuring the volume of permeate collected over a specific time per unit area of the membrane.
-
Analyze the feed, permeate, and retentate for dye concentration, COD, and other relevant parameters.
-
Investigate the effects of operating parameters such as pressure, temperature, and feed concentration on permeate flux and dye rejection.[11]
Visualizing the Processes
Diagrams created using Graphviz (DOT language) help in visualizing the experimental workflows and degradation pathways.
Caption: Workflow for microbial degradation of azo dyes.
Caption: Experimental workflow for the adsorption process.
Caption: Simplified microbial degradation pathway of azo dyes.
Conclusion
The removal of azo dyes like this compound from wastewater is a critical environmental challenge. This guide has provided a comparative analysis of four major technologies: microbial degradation, adsorption, advanced oxidation processes, and membrane filtration. Each method presents a unique set of advantages and disadvantages in terms of efficiency, cost, and operational complexity.
-
Microbial degradation offers an eco-friendly and potentially cost-effective solution, particularly when using sequential anaerobic and aerobic processes to achieve complete mineralization.
-
Adsorption , especially with activated carbon, is a widely used and effective method for color removal, though it primarily transfers the pollutant to a solid phase.
-
Advanced Oxidation Processes , such as the Fenton process, can achieve high removal efficiencies for both color and COD but may involve higher operational costs and the use of chemicals.
-
Membrane filtration provides a physical barrier for dye removal and can be highly effective, but membrane fouling and cost can be significant considerations.
The choice of the most suitable technology depends on various factors, including the specific characteristics of the wastewater, the required level of treatment, and economic considerations. The experimental data and protocols summarized in this guide provide a valuable resource for researchers and professionals working towards developing more efficient and sustainable solutions for the treatment of dye-contaminated wastewater.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation and decolorization of Disperse red 167 dye with an in-situ isolated azo-reductase enzyme producing bacterium Paenochrobactrum glaciei | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Modeling of Dispersed Red 17 Dye Removal from Aqueous Solution Using Artificial Neural Network [jeeng.net]
- 6. Removal of Disperse Red dye by bamboo-based activated carbon: optimisation, kinetics and equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A comparative study on oxidation of disperse dyes by electrochemical process, ozone, hypochlorite and Fenton reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. iwaponline.com [iwaponline.com]
- 13. jofamericanscience.org [jofamericanscience.org]
- 14. Biodegradation of Synthetic Dyes of Textile Effluent by Microorganisms: An Environmentally and Economically Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. philstat.org [philstat.org]
- 16. files.core.ac.uk [files.core.ac.uk]
Validating Disperse Red 17 as a Reference Standard in Chromatography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Disperse Red 17 for its use as a reference standard in chromatographic applications. Through a comparative lens, this document evaluates its performance against other relevant azo dye standards, offering supporting data and detailed experimental protocols to aid researchers in making informed decisions for their analytical needs.
Introduction to this compound
This compound, a monoazo dye, is utilized in the textile industry for coloring synthetic fibers such as polyester, nylon, and acrylics.[1] Beyond its industrial application, its consistent chemical properties and high purity make it a candidate for use as a reference standard in analytical chromatography. A reference standard is a highly purified and well-characterized compound essential for the accuracy and reliability of chromatographic methods.[2]
Performance Comparison of Azo Dye Reference Standards
The selection of an appropriate reference standard is critical for the validation of analytical methods. This section compares this compound with two other commercially available red azo dyes, Disperse Red 1 and Sudan Red G, based on key performance indicators for a reference standard.
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound | Disperse Red 1 | Sudan Red G |
| CAS Number | 3179-89-3 | 2872-52-8[3] | 1229-55-6[4] |
| Molecular Formula | C₁₇H₂₀N₄O₄ | C₁₆H₁₈N₄O₃[5] | C₁₇H₁₄N₂O₂[4] |
| Molecular Weight | 344.37 g/mol | 314.34 g/mol [5] | 278.31 g/mol [6] |
| Appearance | Dark red powder | Dark red powder[5] | Reddish-orange powder[4] |
| Solubility | Soluble in ethanol, acetone[1] | Soluble in ethanol, acetone, benzene[5] | Soluble in fats, oils, waxes[4] |
Table 2: Comparative Performance Data for Azo Dye Reference Standards
| Parameter | This compound | Disperse Red 1 | Sudan Dyes (General) |
| Purity (by HPLC) | ≥98.0% | 95.0%[7] | Not specified |
| Linearity (r²) | Data not available | Data not available | >0.9999[8] |
| Accuracy (Recovery) | Data not available | Data not available | 89 - 98%[8] |
| Precision (RSD) | Data not available | Data not available | 0.82 - 4.09%[8] |
| Limit of Quantification (LOQ) | Data not available | Data not available | 4 - 18 µg/kg[8] |
| Stability | Stable in DMSO and acetone/water for 7 days[2] | Data not available | Stable for a minimum of 2 years when stored properly[9] |
Note: The quantitative data for Sudan dyes are based on a validated HPLC method for their determination in a specific matrix and may not be directly representative of their performance as a pure reference standard. However, it provides an indication of the expected performance of analytical methods using such standards.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following protocols outline the procedures for sample preparation and HPLC-PDA analysis of azo dyes.
Sample Preparation for Analysis
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard (this compound, Disperse Red 1, or Sudan Red G) and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Preparation: For the analysis of a sample matrix, extract the azo dyes using a suitable solvent and clean up the extract using solid-phase extraction (SPE) if necessary to remove interfering components.
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
-
Instrumentation: A liquid chromatograph equipped with a gradient pump, autosampler, column oven, and a photodiode array detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, a linear gradient from 50% to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: Monitor the absorbance at the maximum wavelength (λmax) of each dye. For this compound, the λmax can be determined by scanning the UV-Vis spectrum. For Sudan dyes, detection is often performed around 506 nm.[10]
-
Validation Workflow and Signaling Pathways
Visualizing the workflow for validating a reference standard and understanding its potential biological interactions are crucial aspects of its application.
Caption: Workflow for validating a reference standard.
References
- 1. chemotechnique.se [chemotechnique.se]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Disperse Red 1 | CAS 2872-52-8 | LGC Standards [lgcstandards.com]
- 4. Sudan Red G - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. johnhogg.co.uk [johnhogg.co.uk]
- 10. ir.ucc.edu.gh [ir.ucc.edu.gh]
Performance of Carriers in Low-Temperature Dyeing of Polyester with Disperse Red Dyes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conventional high-temperature dyeing process for polyester (B1180765) fibers presents significant energy consumption and can be detrimental to certain fiber blends. Low-temperature dyeing, facilitated by the use of carriers, offers a more energy-efficient and material-friendly alternative. This guide provides an objective comparison of the performance of different carriers in the low-temperature dyeing of polyester with a focus on Disperse Red dyes, supported by experimental data and detailed protocols.
Comparative Performance of Dyeing Carriers
The efficacy of a carrier in low-temperature dyeing is primarily evaluated based on its ability to enhance color yield (K/S value) and maintain or improve the fastness properties of the dyed fabric. Below is a summary of the performance of different carriers based on available research.
| Carrier System | Disperse Dye(s) | Dyeing Temperature (°C) | Key Performance Metrics | Reference |
| o-Vanillin | Disperse Red 167, Disperse Blue 79 | 83, 90, 95, 100 | - Higher dye absorption and color strength (K/S) compared to coumarin. - Achieved exhaustion of 88% for Disperse Red 167 at 100°C. - Generally good wash and hot pressing fastness. | [1][2] |
| Coumarin | Disperse Red 167, Disperse Blue 79 | 83, 90, 95, 100 | - Good dyeing absorption levels, though generally lower than o-vanillin. - Slightly lower color strength (K/S) compared to o-vanillin. - Good wash and hot pressing fastness. | [1][2] |
| Eco-friendly Carrier (Tanavol EP 2007) | Pyridone-based Disperse Dyes | 100 | - Resulted in better K/S values (4.74 and 3.46 for two different dyes) compared to a non-eco-friendly carrier. - Showed excellent wash, rubbing, and perspiration fastness, with good light fastness. | [3] |
| Non-eco-friendly Carrier (Commercial HC) | Pyridone-based Disperse Dyes | 100 | - Lower K/S values (4.04 and 3.01 for two different dyes) compared to the eco-friendly carrier. - Good to excellent fastness properties. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. The following is a generalized experimental protocol for low-temperature dyeing of polyester with disperse dyes using carriers, based on established research practices.[1][3]
Materials and Reagents
-
Fabric: 100% Polyester fabric, pre-washed to remove any impurities.
-
Dye: Disperse Red dye (e.g., Disperse Red 17).
-
Dispersing Agent: An appropriate dispersing agent to ensure uniform dye dispersion in the bath.
-
Carrier: The specific carrier to be evaluated.
-
pH Control: Acetic acid to maintain the pH of the dyebath, typically between 4.5 and 5.5.[4][5]
-
Reduction Clearing Solution: Sodium hydrosulfite and sodium hydroxide (B78521) for post-dyeing cleaning.[1][3]
Dyeing Procedure
-
Dye Bath Preparation: A paste of the disperse dye and a dispersing agent is first prepared and then diluted with water.[5] The carrier is added to the dye bath. The material-to-liquor ratio is maintained, for example, at 1:50.[3]
-
pH Adjustment: The pH of the dye bath is adjusted to the desired acidic range (e.g., 4.5-5.5) using acetic acid.[4][5]
-
Dyeing Process: The polyester fabric is introduced into the dye bath. The temperature is gradually raised to the target low temperature (e.g., 100°C) and maintained for a specific duration (e.g., 60-120 minutes).[1][3]
-
Cooling and Rinsing: After the dyeing cycle, the bath is cooled, and the fabric is removed and rinsed with water.[1]
-
Reduction Clearing: A post-dyeing reduction clearing process is performed to remove unfixed dye from the fiber surface. This typically involves treating the fabric in a solution of sodium hydrosulfite and sodium hydroxide at an elevated temperature (e.g., 50-60°C) for about 10-30 minutes.[1][3]
-
Final Rinsing and Drying: The fabric is thoroughly rinsed with hot and cold water and then air-dried.[1]
Performance Evaluation
-
Color Strength (K/S): The color strength of the dyed samples is determined using a spectrophotometer and the Kubelka-Munk equation.[3]
-
Fastness Properties:
-
Wash Fastness: Evaluated according to standard methods such as ISO 105-C06.
-
Rubbing (Crocking) Fastness: Assessed for both dry and wet conditions.
-
Light Fastness: Determined by exposing the samples to a standard light source.
-
Perspiration Fastness: Tested under acidic and alkaline conditions.
-
Hot Pressing Fastness: Evaluated according to standards like UNE-EN ISO 105-X11.[1]
-
Visualizing the Process
To better understand the experimental workflow and the role of carriers, the following diagrams are provided.
References
- 1. Kinetics of Low Temperature Polyester Dyeing with High Molecular Weight Disperse Dyes by Solvent Microemulsion and AgroSourced Auxiliaries [mdpi.com]
- 2. upcommons.upc.edu [upcommons.upc.edu]
- 3. Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Polyester Carrier Dyeing Process Using Disperse Dyes [colourinn.in]
- 5. textilelearner.net [textilelearner.net]
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling Disperse Red 17
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Disperse Red 17. Adherence to these procedures is critical to ensure a safe laboratory environment and minimize risks associated with this chemical.
Summary of Key Safety Information
This compound is a red dye that presents as a powder.[1] While it has low acute oral toxicity, it is classified as harmful if swallowed and may cause an allergic skin reaction.[2][3] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Quantitative Toxicity and Exposure Data
For quick reference, the following table summarizes the key quantitative safety data for this compound.
| Data Point | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg bw | Rat | [4] |
| Workplace Exposure Limit (WEL) - Inhalable Dust | 10 mg/m³ (8-hr TWA) | Human | [2] |
| Workplace Exposure Limit (WEL) - Respirable Dust | 4 mg/m³ (8-hr TWA) | Human | [2] |
TWA : Time-Weighted Average
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following equipment is mandatory:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against dust particles.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. If you intend to reuse the gloves, they must be cleaned thoroughly before removal.[2]
-
Respiratory Protection: In situations where dust is generated and ventilation is inadequate, a NIOSH-approved particulate filter respirator is necessary.[2]
-
Protective Clothing: A lab coat or coveralls should be worn to prevent skin contact.
Operational Plan for Handling this compound
Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from incompatible materials.
-
Keep the container tightly closed when not in use.
Preparation and Weighing
-
All handling of this compound powder should be conducted in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to minimize dust generation.
-
Use local and general ventilation to maintain exposure below the recommended limits.[2]
-
Take precautionary measures against static discharge by grounding equipment.[2]
Handling and Use
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the area where this compound is handled or stored.[2]
-
Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[2]
-
Remove any contaminated clothing and protective equipment before entering eating areas.[2]
Accidental Spills
-
In case of a spill, evacuate non-essential personnel from the area.
-
For emergency responders, wear appropriate PPE, including respiratory protection.[2]
-
Mechanically take up the spilled material and place it in a suitable, labeled container for disposal.[2]
-
Ventilate the affected area.[2]
-
Prevent the spilled material from entering drains, surface water, or ground water.[2]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Chemical: Dispose of waste this compound at an industrial combustion plant or a licensed hazardous waste disposal facility.[2]
-
Contaminated Containers: Handle contaminated packaging in the same manner as the substance itself.[2] Completely emptied packages may be recycled where facilities permit.[2]
-
Environmental Precautions: Do not release into the environment.[2]
First Aid Measures
In the event of exposure, follow these immediate first aid procedures:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse your mouth.[2] Do NOT induce vomiting.[2]
-
On Skin Contact: Brush off loose particles from the skin and rinse with water/shower.[2]
-
In Case of Eye Contact: Immediately rinse with copious amounts of clean, fresh water for at least 10 minutes, holding the eyelids apart.[2] Remove contact lenses if present and easy to do so.[2]
-
If Inhaled: Provide fresh air. If breathing is irregular or stopped, seek immediate medical assistance and start first aid actions.[2]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
